Ethyl 2-oxocyclopentylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKFKUFBDXYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369078 | |
| Record name | Ethyl 2-oxocyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-94-2 | |
| Record name | Ethyl 2-oxocyclopentylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 2-oxocyclopentylacetate for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
Ethyl 2-oxocyclopentylacetate, with the CAS Number 20826-94-2, is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic synthesis.[1] Its unique structural framework, combining a reactive cyclopentanone moiety with an ester functional group, makes it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 20826-94-2 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 102-104 °C at 11 mmHg | [2] |
| Density | 1.054 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.452 | [2] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of the core structure of this compound is through the Dieckmann condensation of diethyl adipate.[3] This intramolecular Claisen condensation is a powerful tool for the formation of five- and six-membered rings.[4][5]
The Dieckmann Condensation: Mechanism and Rationale
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6][7][8] The driving force for this reaction is the formation of a stable, resonance-delocalized enolate of the resulting β-keto ester.[9]
Below is a DOT script for a diagram illustrating the mechanism of the Dieckmann condensation.
Experimental Protocol: "One-Pot" Synthesis
A "one-pot" synthesis method, as described in patent literature, offers an efficient route to this compound, minimizing workup and purification steps.[10] This procedure involves the Dieckmann condensation followed by in-situ alkylation.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Toluene, anhydrous
-
Ethanol, absolute
-
Ethyl chloroacetate
-
Hydrochloric acid (5%)
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool the mixture and add a solution of diethyl adipate and a catalytic amount of absolute ethanol in toluene dropwise.
-
After the addition is complete, maintain the reaction at reflux for several hours to ensure complete cyclization.
-
Cool the reaction mixture and add ethyl chloroacetate dropwise, maintaining a controlled temperature.
-
After the alkylation is complete, cool the mixture and quench with dilute hydrochloric acid.
-
Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis and decarboxylation, followed by esterification to yield this compound.[10]
-
Purify the final product by vacuum distillation.[10]
Reactivity and Synthetic Applications
The presence of both a ketone and an ester group, along with an acidic α-proton, makes this compound a versatile substrate for a variety of chemical transformations.
Alkylation Reactions
The α-proton of the β-keto ester is readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles.[11] This allows for the introduction of a wide range of substituents at the carbon adjacent to the ester group.
Below is a DOT script for a diagram illustrating the general workflow for the alkylation of a β-keto ester.
Application in Pharmaceutical Synthesis: The Case of Laropiprant
A notable application of this compound is its use as a key intermediate in the synthesis of Laropiprant.[10] Laropiprant is a prostaglandin D2 receptor 1 antagonist that was developed to reduce the flushing side effect associated with niacin (nicotinic acid) therapy for dyslipidemia.[12]
The synthesis of Laropiprant from this compound highlights the utility of this building block in constructing complex pharmaceutical agents.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a triplet and a quartet), as well as multiplets for the cyclopentyl ring protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.[13]
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[14][15][16]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[17] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[11] Avoid contact with skin and eyes, and keep away from heat, sparks, and open flames.[17]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Dieckmann condensation and its diverse reactivity make it an essential tool for the construction of complex cyclic molecules. For researchers and professionals in drug development, a thorough understanding of the properties and chemical behavior of this compound is crucial for its effective application in the synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 13C NMR [m.chemicalbook.com]
- 14. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 16. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) IR Spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Synthesis, Reactivity, and Applications
Introduction
Ethyl 2-oxocyclopentylacetate, a versatile organic compound, holds a significant position as a key intermediate and building block in modern synthetic chemistry.[1] Its structure, featuring a cyclopentanone ring appended with an ethyl acetate group, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[2] This guide offers a comprehensive exploration of this compound, delving into its physicochemical properties, spectroscopic characteristics, primary synthetic routes, and key chemical transformations. Furthermore, it highlights its critical applications in the pharmaceutical, agrochemical, and flavor industries, providing researchers and drug development professionals with a detailed technical resource.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic properties of this compound are well-documented, providing a clear fingerprint for its identification and quality control.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| CAS Number | 20826-94-2 | [4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 245.4 °C at 760 mmHg | [3][6] |
| Density | 1.068 g/cm³ | [3][6] |
| Flash Point | 101.8 °C | [3] |
| Solubility | Soluble in various organic solvents | [1][5] |
Spectroscopic Data Analysis
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Protons on the cyclopentanone ring and the α-carbon of the acetate moiety would appear as complex multiplets in the 1.5-2.7 ppm region.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ketone carbonyl on the cyclopentanone ring and the ester carbonyl will appear in the region of 1710-1750 cm⁻¹.[4]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M+) at m/z = 170.[4] Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the cyclic ketone structure.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A particularly efficient and scalable method is the "one-pot" synthesis starting from diethyl adipate, which avoids the isolation of multiple intermediates, thereby shortening the production cycle and increasing the overall yield.[7]
"One-Pot" Synthesis from Diethyl Adipate
This method ingeniously combines an intramolecular Dieckmann condensation, alkylation, hydrolysis, and decarboxylation, followed by a final esterification in a streamlined process.[7] The Dieckmann condensation is a classic base-catalyzed intramolecular reaction of diesters to form β-keto esters, which is fundamental to forming the initial cyclopentanone ring structure.[8][9]
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol: "One-Pot" Synthesis
This protocol is adapted from the principles described in patent CN103058870A.[7]
Materials:
-
Diethyl adipate
-
Sodium metal
-
Anhydrous toluene
-
Ethyl chloroacetate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dieckmann Condensation & Alkylation:
-
In a dry, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene.
-
Carefully add sodium metal (1.2 equivalents) in small portions.
-
Add diethyl adipate (1.0 equivalent) and heat the mixture to 90-100°C for 5-6 hours to facilitate cyclization.
-
Cool the reaction mixture and add ethyl chloroacetate (1.1 equivalents). Stir until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Hydrolysis/Decarboxylation:
-
Wash the reaction mixture with water to remove any unreacted base and salts.
-
Concentrate the organic layer under reduced pressure.
-
Add concentrated hydrochloric acid to the residue and heat to reflux for 4-8 hours to induce hydrolysis of the esters and subsequent decarboxylation.
-
-
Extraction and Esterification:
-
Cool the mixture and extract the resulting 2-oxocyclopentylacetic acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To the crude acid, add an excess of ethanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux until esterification is complete.
-
-
Purification:
-
Remove the excess ethanol under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation to yield a colorless to pale yellow liquid.
-
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the protons alpha to the carbonyl groups. These acidic protons can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.[10]
Alkylation
The introduction of alkyl groups at the α-position is a cornerstone transformation. This reaction proceeds via an Sₙ2 mechanism where the enolate attacks an alkyl halide, forming a new carbon-carbon bond.[10] This allows for the systematic elaboration of the molecular framework.
Caption: General mechanism for the alkylation of a β-keto ester.
Protocol: α-Alkylation of a Related β-Keto Ester
This protocol describes the general procedure for the alkylation of Ethyl 2-oxocyclopentanecarboxylate, a closely related and commercially available β-keto ester, which illustrates the fundamental principle of enolate chemistry applicable to this class of compounds.[10]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent)
-
Anhydrous ethanol
-
Sodium metal (1.1 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equivalents)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry flask under nitrogen, dissolve sodium metal in anhydrous ethanol. This reaction is exothermic. Allow the sodium to react completely.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5°C in an ice bath. Add Ethyl 2-oxocyclopentanecarboxylate dropwise over 15-20 minutes. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at room temperature. Heat the mixture to reflux for 2-4 hours.
-
Workup and Purification: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Wash the organic layer with saturated NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of target molecules due to its versatile reactivity.[1]
-
Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of several active pharmaceutical ingredients (APIs). For instance, it has been utilized in synthetic routes for drugs like the antipsychotic clozapine and the anxiolytic lorazepam.[3] A notable application is its role as a key intermediate for Laropiprant, a selective DP₁ receptor antagonist.[7]
-
Agrochemicals: The compound serves as a building block for creating effective and environmentally safer pesticides and herbicides.[1]
-
Flavor and Fragrance Industry: Due to its characteristic aroma, it is sometimes used as a flavoring agent in food and beverages and as a component in fragrance formulations.[1][5]
Caption: Major application areas of this compound.
Safety and Handling
According to GHS hazard classifications, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Store the compound in a cool, dry place away from ignition sources.[5]
Conclusion
This compound is a compound of significant synthetic value, bridging basic starting materials with complex, high-value molecules. Its well-defined physicochemical properties and reactivity profile, particularly the chemistry of its enolates, make it an indispensable tool for organic chemists. The development of efficient, scalable syntheses, such as the "one-pot" method, further enhances its accessibility for large-scale applications. From life-saving pharmaceuticals to innovative agrochemicals, the influence of this versatile building block continues to expand, underscoring its importance in both academic research and industrial manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]
- 3. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound, CAS No. 20826-94-2 - iChemical [ichemical.com]
- 7. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Introduction: Clarifying the Nomenclature and Structure
An In-depth Technical Guide to Ethyl 2-Oxocyclopentanecarboxylate: Synthesis, Reactivity, and Applications
The compound of interest, often referred to by various synonyms, is most accurately identified by its IUPAC name: ethyl 2-oxocyclopentane-1-carboxylate .[1][2][3] While the name "ethyl 2-oxocyclopentylacetate" is sometimes encountered, it can be ambiguous. The latter could imply a different constitutional isomer, ethyl 2-(2-oxocyclopentyl)acetate.[4] This guide will focus on the former, a versatile β-keto ester with significant applications in organic synthesis.
Key Identifiers:
-
Common Synonyms: 2-Carbethoxycyclopentanone, 2-Ethoxycarbonylcyclopentanone, Ethyl cyclopentanone-2-carboxylate[5][6]
-
CAS Number: 611-10-9[1]
The structure features a five-membered ring containing a ketone at the C2 position and an ethyl carboxylate group at the C1 position. This arrangement of functional groups is pivotal to its chemical reactivity.
Physicochemical and Spectroscopic Properties
Ethyl 2-oxocyclopentanecarboxylate is typically a clear, colorless to pale yellow liquid with a fruity odor.[5][6][7] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 102-104 °C at 11 mmHg | [8] |
| Density | 1.054 g/mL at 25 °C | [8] |
| Refractive Index | 1.452 at 20 °C | [8] |
| Flash Point | 77.78 °C | [9] |
| Water Solubility | Insoluble | [7] |
Spectroscopic Analysis
Spectroscopic data are crucial for the structural confirmation of ethyl 2-oxocyclopentanecarboxylate.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands characteristic of its functional groups. There will be a sharp peak around 1748 cm⁻¹ corresponding to the C=O stretch of the ester and another strong peak around 1717 cm⁻¹ for the C=O stretch of the cyclopentanone.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the protons on the cyclopentane ring.[10][11] The proton at the α-position (C1) is notably acidic and its signal may be broad or shifted depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ester and ketone) in the downfield region (around 170 and 213 ppm, respectively), the -OCH₂- carbon of the ethyl group, and the carbons of the cyclopentane ring.[10]
-
-
Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[1]
Synthesis: The Dieckmann Condensation
The most common and efficient method for synthesizing ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[12][13] This reaction is particularly effective for forming five- and six-membered rings.[13][14] In this case, diethyl adipate (a 1,6-diester) is treated with a strong base, such as sodium ethoxide, to yield the cyclic β-keto ester.[12]
Mechanism of the Dieckmann Condensation
The reaction proceeds through the following steps:[13][15]
-
Deprotonation: The alkoxide base removes an acidic α-proton from one of the ester groups of diethyl adipate to form a stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide base. This final, irreversible deprotonation drives the equilibrium towards the product.
-
Protonation: A final workup with acid neutralizes the enolate to give the final product.
Caption: Mechanism of the Dieckmann Condensation.
Synthetic Protocol
A general procedure for the synthesis involves the cyclization of diethyl hexanedioate in a suitable solvent like toluene in the presence of a base such as sodium metal or sodium hydride.[7][16] The reaction is typically heated, and upon completion, the mixture is neutralized with acid. The organic phase is then separated, dried, and purified by vacuum distillation to yield the product.[16]
Key Reactions and Synthetic Utility
The synthetic versatility of ethyl 2-oxocyclopentanecarboxylate stems from the reactivity of the acidic α-proton and the two carbonyl groups.[5] The proton on the carbon between the ketone and the ester is particularly acidic (pKa ≈ 12) due to the resonance stabilization of the resulting enolate.[7] This allows for a variety of useful transformations.
Caption: General reactivity pathways via the enolate.
Alkylation
The enolate readily reacts with alkyl halides in an S₂ reaction to form α-alkylated products.[5] This is a fundamental method for creating new carbon-carbon bonds at the α-position. A significant application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, where the enolate is alkylated in the initial step.[5]
Michael Addition
As a soft nucleophile, the enolate can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[5] For example, it reacts cleanly with methyl vinyl ketone (MVK) in a solvent-free reaction catalyzed by iron(III) chloride hexahydrate to give the Michael adduct in high yield.[10]
Hydrolysis and Decarboxylation
The ester group can be hydrolyzed under acidic or basic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a 2-substituted cyclopentanone.[5] This sequence is frequently employed after an alkylation step to produce functionalized ketones.[5]
Applications in Drug Development and Complex Molecule Synthesis
Ethyl 2-oxocyclopentanecarboxylate is a valuable building block for numerous active pharmaceutical ingredients (APIs) and other complex organic molecules.[5][7]
-
Loxoprofen Synthesis: It serves as a key precursor for the synthesis of Loxoprofen.[5][7] The synthesis begins with the alkylation of its enolate.
-
Other Syntheses: Its versatility is demonstrated in its use in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide.[5][8][17]
Experimental Protocol: Iron(III) Chloride-Catalyzed Michael Addition
The following is a detailed, step-by-step methodology for the Michael addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone (MVK), adapted from Organic Syntheses.[10] This protocol is notable for being solvent-free and atom-economical.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (160 mmol)
-
Iron(III) chloride hexahydrate (3.20 mmol)
-
Methyl vinyl ketone (MVK) (182 mmol)
-
50-mL round-bottomed flask
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).
-
The flask is placed in a water bath at room temperature.
-
Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol) is added via a syringe pump over 1 hour. Caution: MVK is a hazardous and toxic material; this step must be performed in a fume hood.
-
The resulting mixture is stirred for 12 hours at room temperature.
-
After the reaction is complete, all volatile materials (excess MVK and any byproducts) are removed under reduced pressure at room temperature for 3 hours with continued stirring.
-
The flask is then equipped for vacuum distillation, and the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is distilled under high vacuum (bp 130°C at 1 mmHg) to afford an analytically pure product (yield: 91-93%).
This self-validating protocol demonstrates an efficient and environmentally conscious approach to a key reaction of the title compound, highlighting its practical utility in a research setting.
Conclusion
Ethyl 2-oxocyclopentanecarboxylate is a fundamentally important building block in organic chemistry. Its synthesis via the Dieckmann condensation is a classic example of intramolecular ester condensation. The strategic placement of its ketone and ester functionalities provides a handle for a wide array of chemical transformations, most notably through the generation of a stabilized enolate. These reactions have been leveraged in the synthesis of pharmaceuticals and complex natural products, underscoring its significance for researchers, scientists, and drug development professionals.
References
- 1. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-oxocyclopentanecarboxylate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Ethyl 2-oxocyclopentanecarboxylate, 97+% | Fisher Scientific [fishersci.ca]
- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | Benchchem [benchchem.com]
- 6. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
- 9. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]
- 12. Solved 5. (14%) a) Dieckmann condensation, a variation of | Chegg.com [chegg.com]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 15. scienceinfo.com [scienceinfo.com]
- 16. Page loading... [wap.guidechem.com]
- 17. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
physical and chemical properties of Ethyl 2-oxocyclopentylacetate
An In-depth Technical Guide to Ethyl 2-(2-oxocyclopentyl)acetate for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Ethyl 2-(2-oxocyclopentyl)acetate, a seemingly unassuming bicyclic ketoester, has emerged as a cornerstone intermediate in diverse fields, most notably in pharmaceutical and agrochemical development.[1] Its unique structural arrangement, featuring a reactive cyclopentanone ring and an ethyl acetate side chain, offers multiple handles for chemical modification. This duality makes it an exceptionally valuable synthon for constructing complex molecular architectures. Researchers leverage its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, enabling access to novel chemical matter with significant biological potential.[1][2] This guide provides an in-depth exploration of its core physical and chemical properties, synthesis methodologies, analytical characterization, and applications, offering field-proven insights for scientists engaged in cutting-edge research.
It is crucial to distinguish Ethyl 2-(2-oxocyclopentyl)acetate (CAS No. 20826-94-2, Molecular Formula: C₉H₁₄O₃) from a related compound, Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS No. 39163-39-8, Molecular Formula: C₉H₁₂O₄).[3][4] The former, the subject of this guide, possesses an acetate group attached to the cyclopentanone ring, whereas the latter features an alpha-keto ester structure. This guide will focus exclusively on the more commonly utilized Ethyl 2-(2-oxocyclopentyl)acetate.
Physicochemical Properties: A Data-Driven Overview
The physical properties of a compound are critical determinants of its handling, storage, and application in experimental settings. Ethyl 2-(2-oxocyclopentyl)acetate is typically supplied as a pale yellow or colorless liquid, and its solubility in common organic solvents facilitates its use in a wide array of reaction conditions.[1][5]
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(2-oxocyclopentyl)acetate | [4][6] |
| CAS Number | 20826-94-2 | [1][4][6][7][8] |
| Molecular Formula | C₉H₁₄O₃ | [1][2][6][7][8] |
| Molecular Weight | 170.21 g/mol | [1][2][4][7][8] |
| Appearance | Pale yellow to colorless liquid | [1] |
| Boiling Point | 245.4 °C at 760 mmHg; 106 °C at 7 mmHg | [2][7][9] |
| Density | 1.068 g/cm³ | [2][9] |
| Flash Point | 101.8 °C | [2][9] |
| Solubility | Soluble in various organic solvents | [1][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][2][7] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Ethyl 2-(2-oxocyclopentyl)acetate stems from the reactivity of its two key functional groups: the ketone on the cyclopentane ring and the ester group. The protons on the carbon atom alpha to both the ketone and the ester are particularly acidic, allowing for easy formation of an enolate under basic conditions. This enolate is a powerful nucleophile, serving as the cornerstone for a multitude of synthetic transformations.
Key Reaction Pathways:
-
Alkylation: The enolate can be readily alkylated by reacting it with alkyl halides, providing a straightforward method for introducing substituents at the C1 position of the cyclopentanone ring. This is fundamental for building molecular complexity.
-
Michael Addition: As a potent nucleophile, the enolate can participate in Michael additions with α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful C-C bond-forming reaction used to construct more elaborate carbon skeletons.
-
Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in aldol condensation reactions, leading to the formation of β-hydroxy ketoesters, which can be further dehydrated to yield α,β-unsaturated products.
-
Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation under thermal or acidic conditions to yield 2-substituted cyclopentanones. This sequence allows the acetate group to function as a temporary activating group.
The diagram below illustrates these primary reactivity hubs on the molecular structure.
Caption: Core reactivity pathways of Ethyl 2-(2-oxocyclopentyl)acetate.
Synthesis Protocols: Pathways to a Key Intermediate
The efficient synthesis of Ethyl 2-(2-oxocyclopentyl)acetate is critical for its application. Several methods have been developed, with a notable approach being a "one-pot" synthesis starting from diethyl adipate, which is advantageous for large-scale production due to its efficiency and reduced waste.[10]
Protocol 1: "One-Pot" Synthesis from Diethyl Adipate
This method, described in patent CN103058870A, provides a streamlined process that minimizes purification steps and improves overall yield compared to older, multi-step methods.[10] The causality behind this choice is economic and environmental; by combining condensation, substitution, and hydrolysis/decarboxylation into a single pot, the process saves time, reduces solvent usage, and simplifies post-reaction workup.
Methodology:
-
Dieckmann Condensation: Diethyl adipate is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Claisen condensation (the Dieckmann condensation), forming the cyclopentanone ring.
-
Alkylation: The resulting enolate is then reacted in the same pot with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to introduce the acetate side chain.
-
Hydrolysis and Decarboxylation: The intermediate is subsequently hydrolyzed under acidic conditions, which removes one of the ester groups and yields 2-oxocyclopentylacetic acid.
-
Esterification: The final step is a standard Fischer esterification, where the resulting carboxylic acid is reacted with ethanol in the presence of an acid catalyst (like sulfuric acid) to yield the final product, Ethyl 2-(2-oxocyclopentyl)acetate.[10]
The workflow for this industrial synthesis is depicted below.
Caption: "One-pot" synthesis workflow for Ethyl 2-(2-oxocyclopentyl)acetate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Ethyl 2-(2-oxocyclopentyl)acetate. Standard spectroscopic methods are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), along with a series of multiplets in the 1.5-2.7 ppm range corresponding to the protons on the cyclopentanone ring and the methylene group of the acetate side chain.[9]
-
¹³C NMR: The carbon NMR will display distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the cyclopentane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Strong absorption bands are observed for the C=O stretching of the ketone (around 1740 cm⁻¹) and the ester (around 1730 cm⁻¹).[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 170.21 would be observed.
Applications in Drug Discovery and Beyond
The versatility of Ethyl 2-(2-oxocyclopentyl)acetate makes it a valuable intermediate in several industries.
-
Pharmaceutical Development: This is its most significant application. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it has been utilized in the synthesis of clozapine and lorazepam analogues and is a documented intermediate for the DP receptor antagonist Laropiprant.[2][10] Its ability to introduce a functionalized cyclopentane moiety is highly valued in medicinal chemistry for creating rigid scaffolds that can improve binding affinity and selectivity for biological targets.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to develop new pesticides and herbicides.[1] The cyclopentane core can be elaborated to produce molecules with desired biological activity against agricultural pests.
-
Flavor and Fragrance Industry: The ester functional group and overall structure contribute to a pleasant aroma, leading to its use as a flavoring agent or fragrance component in various consumer products.[1]
Safety and Handling
As a laboratory chemical, proper handling of Ethyl 2-(2-oxocyclopentyl)acetate is paramount to ensure personnel safety.
-
GHS Hazard Classification: It is classified as an irritant.[4]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing vapors or mists.[11][12] Avoid contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and sources of ignition.[5] Keep the container tightly sealed, often under an inert atmosphere like argon to prevent degradation.[7]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[12]
-
Conclusion
Ethyl 2-(2-oxocyclopentyl)acetate is more than just a chemical intermediate; it is an enabling tool for innovation in science and industry. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes provide researchers and drug development professionals with a reliable and versatile platform for molecular construction. A thorough understanding of its characteristics, from its spectroscopic signature to its safe handling protocols, is essential for unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and other high-value chemical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 3. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ETHYL 2-(2-OXOCYCLOPENTYL)ACETATE | CAS 20826-94-2 [matrix-fine-chemicals.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Ethyl 2-oxocyclopentylacetate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. This compound, CAS No. 20826-94-2 - iChemical [ichemical.com]
- 10. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-oxocyclopentyl)acetate
Introduction: Defining the Molecule and the Mission
Ethyl 2-(2-oxocyclopentyl)acetate (CAS No. 20826-94-2) is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecules, including pharmaceutical intermediates.[1] Its structure, featuring a cyclopentanone ring and an ethyl acetate side chain, presents a rich landscape for spectroscopic analysis. The presence of two carbonyl groups and multiple aliphatic centers necessitates a multi-technique approach for unambiguous structural confirmation and purity assessment.
This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 2-(2-oxocyclopentyl)acetate. As Senior Application Scientists, we move beyond mere data presentation. The objective is to construct a self-validating analytical narrative, explaining the causality behind the spectral features and demonstrating how these distinct datasets converge to form a single, coherent structural assignment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]
1.1: Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is fundamental to acquiring high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 10-20 mg of Ethyl 2-(2-oxocyclopentyl)acetate.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for this compound and has a well-defined residual solvent peak (δ ≈ 7.26 ppm).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, well-resolved peaks.
-
Acquire the ¹H and ¹³C NMR spectra.
1.2: ¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[4] The following analysis is based on predicted data for a 400 MHz spectrometer in CDCl₃.[5]
-
δ ~ 4.12 ppm (quartet, 2H): This signal corresponds to the two protons of the methylene group (-OCH₂ CH₃) in the ethyl ester. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because it is coupled to the three neighboring protons of the methyl group (n+1 rule, 3+1=4).[4]
-
δ ~ 2.65 - 1.50 ppm (multiplets, 9H): This complex region contains the signals for all the protons on the cyclopentanone ring and the methylene group of the acetate side chain (-CH₂ C=O). The overlapping multiplets arise from the similar chemical environments and complex spin-spin coupling between these protons. Protons alpha to the carbonyl groups are expected to be the most downfield within this region.
-
δ ~ 1.25 ppm (triplet, 3H): This signal represents the three equivalent protons of the terminal methyl group (-OCH₂CH₃ ). It is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3).[4]
1.3: Predicted ¹³C NMR Spectroscopy Analysis
While experimental data from proprietary databases exists, a predicted ¹³C NMR spectrum provides valuable insight into the carbon framework.[4] There are 9 distinct carbon environments in the molecule.
-
δ ~ 218 ppm (C): This very downfield signal is characteristic of the ketone carbonyl carbon (C =O) within the cyclopentanone ring.
-
δ ~ 172 ppm (C): This signal corresponds to the ester carbonyl carbon (-CH₂C =O). It is typically found upfield from a ketone carbonyl.
-
δ ~ 61 ppm (CH₂): Assigned to the methylene carbon of the ethyl group (-OCH₂ CH₃) directly attached to the oxygen atom.
-
δ ~ 20-50 ppm (CH, CH₂): This region will contain the five remaining carbon signals from the cyclopentanone ring and the acetate methylene group. The carbon alpha to the ketone (CH) is expected around 48-50 ppm, while the other ring CH₂ groups and the acetate CH₂ will appear in the 20-40 ppm range.
-
δ ~ 14 ppm (CH₃): This upfield signal is characteristic of the terminal methyl carbon of the ethyl group (-OCH₂CH₃ ).
1.4: Summary of NMR Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / C-Type | Integration / Notes |
| ¹H NMR | -OCH₂ CH₃ | ~ 4.12 | Quartet | 2H |
| Ring & Acetate Protons | ~ 2.65 - 1.50 | Multiplet | 9H | |
| -OCH₂CH₃ | ~ 1.25 | Triplet | 3H | |
| ¹³C NMR | Ketone C =O | ~ 218 | C | Ketone Carbonyl |
| Ester C =O | ~ 172 | C | Ester Carbonyl | |
| -OCH₂ CH₃ | ~ 61 | CH₂ | Deshielded by Oxygen | |
| Ring C H-C=O | ~ 48-50 | CH | Alpha to Ketone | |
| Ring & Acetate CH₂ | ~ 20-40 | CH₂ | 4 separate signals expected | |
| -OCH₂CH₃ | ~ 14 | CH₃ | Aliphatic Methyl |
Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
2.1: Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common and convenient method for liquid samples.
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquire a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Place a single drop of neat Ethyl 2-(2-oxocyclopentyl)acetate directly onto the crystal.
-
Acquire the sample spectrum. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.
2.2: Spectral Interpretation
The IR spectrum of Ethyl 2-(2-oxocyclopentyl)acetate is dominated by the strong absorptions of its two carbonyl groups. The data below is consistent with spectra found in the PubChem database.[4]
-
~1740 cm⁻¹ (strong, sharp): This absorption is characteristic of the C=O stretching vibration of the ketone in the five-membered ring. Cyclopentanones typically absorb at a higher frequency than acyclic ketones (~1715 cm⁻¹) due to ring strain.
-
~1730 cm⁻¹ (strong, sharp): This band corresponds to the C=O stretching vibration of the aliphatic ester functional group. The presence of two distinct, strong peaks in this region is definitive evidence for the two carbonyl functionalities.
-
~2960-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the various sp³-hybridized C-H bonds in the alkyl portions of the molecule.
-
~1300-1000 cm⁻¹ (strong): This region contains the characteristic C-O stretching vibrations of the ester group, providing further confirmation of this functionality.
2.3: Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 1740 | Strong | C=O Stretch | Ketone (in 5-membered ring) |
| ~ 1730 | Strong | C=O Stretch | Saturated Ester |
| 2960-2850 | Medium | C-H Stretch | Alkyl CH₂, CH₃ |
| 1300-1000 | Strong | C-O Stretch | Ester |
Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
3.1: Experimental Protocol: Electron Ionization (EI)-MS
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
The molecular ion, carrying excess energy, undergoes fragmentation into smaller, characteristic ions.
-
These ions are separated by their mass-to-charge ratio (m/z) and detected.
3.2: Predicted Fragmentation Analysis
In the absence of a published EI-MS spectrum for this specific compound, a fragmentation pattern can be reliably predicted based on established principles for esters and ketones. The molecular weight of Ethyl 2-(2-oxocyclopentyl)acetate (C₉H₁₄O₃) is 170.21 g/mol .[4]
-
Molecular Ion (M⁺•): A peak at m/z = 170 corresponding to the intact molecule minus one electron is expected, though it may be of low intensity.
-
α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a dominant fragmentation pathway.
-
Loss of the ethoxy group (-•OCH₂CH₃) from the ester would yield an acylium ion at m/z = 125 .
-
Cleavage between the carbonyl carbon and the cyclopentyl ring would result in a fragment at m/z = 85 ([C₅H₉O]⁺).
-
-
McLafferty Rearrangement: Esters with γ-hydrogens can undergo this characteristic rearrangement. In this molecule, a hydrogen from the cyclopentyl ring can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral alkene (ethene from the ethyl group is less likely but possible) and the formation of a radical cation. A prominent rearrangement involves the enol form, which could lead to a characteristic ion at m/z = 84 , representing the cyclopentanone ring after cleavage.
3.3: Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for Ethyl 2-(2-oxocyclopentyl)acetate in EI-MS.
3.4: Summary of Predicted Mass Spectrometry Fragments
| m/z | Proposed Identity | Fragmentation Pathway |
| 170 | [C₉H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₉O₂]⁺ | α-Cleavage: Loss of -•OC₂H₅ |
| 85 | [C₅H₉O]⁺ | α-Cleavage at the ring |
| 84 | [C₅H₈O]⁺• | McLafferty Rearrangement |
Section 4: Integrated Spectroscopic Analysis: A Coherent Conclusion
No single spectroscopic technique can definitively prove a chemical structure in isolation. The true power of these methods lies in their synergy. This integrated approach provides a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
The workflow below illustrates how the data converge:
-
MS establishes the molecular weight (170 g/mol ), providing the molecular formula C₉H₁₄O₃.
-
IR immediately confirms the presence of two key functional groups: a ketone and an ester, evidenced by the strong C=O stretches (~1740 and ~1730 cm⁻¹) and the C-O stretch.
-
¹³C NMR supports this by showing two distinct carbonyl carbon signals (~218 and ~172 ppm) and confirms the total of 9 unique carbon environments.
-
¹H NMR provides the final details of the structure, showing the ethyl group (a quartet and a triplet) and the correct total number of protons, confirming the connectivity of the molecular framework.
Caption: Integrated workflow for the structural elucidation of Ethyl 2-(2-oxocyclopentyl)acetate.
By synthesizing the data from these orthogonal analytical techniques, we confidently confirm the structure of Ethyl 2-(2-oxocyclopentyl)acetate. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, which is paramount for professionals in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Nomenclature, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in the pharmaceutical and fragrance industries, a comprehensive understanding of key chemical intermediates is paramount. Ethyl 2-oxocyclopentylacetate, a versatile building block, holds a significant position in the synthesis of complex molecules, most notably in the development of novel therapeutics. This guide provides an in-depth exploration of its chemical identity, synthetic pathways with detailed protocols, and its crucial role in drug discovery and other industrial applications.
Part 1: Chemical Identity and Nomenclature: A Comprehensive Overview
This compound is a cyclic β-keto ester that is frequently encountered in organic synthesis. Due to its rich chemical functionality, a variety of synonyms are used in literature, patents, and commercial catalogs. A clear understanding of this nomenclature is essential for effective literature searching and chemical sourcing.
The systematic IUPAC name for this compound is ethyl 2-(2-oxocyclopentyl)acetate [1]. However, it is also commonly referred to by other names that reflect its structure as a derivative of cyclopentaneacetic acid.
Key Synonyms and Identifiers:
| Synonym/Identifier | Source/Context of Use |
| Systematic & Common Names | |
| Ethyl 2-(2-oxocyclopentyl)acetate | Preferred IUPAC Name[1] |
| 2-Oxocyclopentaneacetic acid ethyl ester | Common alternative name[1] |
| Ethyl 2-oxocyclopentaneacetate | Frequently used in chemical catalogs[1] |
| (2-Oxo-cyclopentyl)-acetic acid ethyl ester | Alternative phrasing found in literature |
| 2-(Ethoxycarbonylmethyl)cyclopentanone | Describes the substituent on the cyclopentanone ring[1] |
| Registry Numbers & Codes | |
| CAS Number | 20826-94-2[1] |
| PubChem CID | 2723663[1] |
| MDL Number | MFCD00044715 |
It is crucial to distinguish this compound from a closely related precursor, Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9)[2][3][4]. The latter has the ethoxycarbonyl group directly attached to the cyclopentanone ring, whereas the target molecule of this guide has a methylene spacer between the ring and the ester group. This structural difference is fundamental to their respective reactivities and synthetic applications.
Part 2: Synthesis of this compound: A Tale of Two Ketones
The synthesis of this compound is a multi-step process that showcases fundamental organic reactions. A common and efficient strategy involves the initial formation of a cyclic β-keto ester, followed by alkylation and decarboxylation. A more streamlined "one-pot" approach has also been developed to improve efficiency for large-scale production.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound.
Experimental Protocols and Mechanistic Insights
As a Senior Application Scientist, it is imperative to not only provide a protocol but to explain the rationale behind the chosen conditions and reagents. The following protocols are designed to be self-validating, with explanations grounded in established chemical principles.
This method proceeds through the formation and subsequent modification of Ethyl 2-oxocyclopentanecarboxylate.
Step 1: Dieckmann Condensation of Diethyl Adipate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester[5]. In this case, 1,6-diester (diethyl adipate) cyclizes to form a stable five-membered ring[6].
-
Mechanism: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide leaving group yields the cyclic β-keto ester, Ethyl 2-oxocyclopentanecarboxylate[6]. The use of a full equivalent of a strong, non-nucleophilic base is crucial to deprotonate the product and drive the equilibrium forward, preventing the reverse Dieckmann reaction[7].
-
Detailed Protocol:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., dry nitrogen).
-
Sodium ethoxide (1.2 equivalents) is suspended in anhydrous toluene.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of diethyl adipate (1.0 equivalent) in anhydrous toluene is added dropwise over 1-2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, monitoring the reaction by GC or TLC.
-
Upon completion, the mixture is cooled in an ice bath and slowly quenched with 3 M HCl until acidic.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 2-oxocyclopentanecarboxylate[7].
-
Step 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate
This step introduces the acetate moiety.
-
Mechanism: The α-proton between the two carbonyl groups of the β-keto ester is acidic and can be removed by a moderately strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkylating agent, such as ethyl chloroacetate or ethyl bromoacetate.
-
Detailed Protocol:
-
A solution of sodium ethoxide is prepared by carefully reacting sodium metal (1.0 equivalent) with anhydrous ethanol under an inert atmosphere.
-
The solution is cooled to 0-5 °C, and Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.
-
Ethyl chloroacetate (1.1 equivalents) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, the mixture is poured into ice-cold water and neutralized with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude alkylated product.
-
Step 3: Hydrolysis and Decarboxylation
The final step removes the original ester group.
-
Mechanism: The alkylated diester is first hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO2) upon heating to yield the final product.
-
Detailed Protocol:
-
The crude alkylated intermediate is refluxed with an aqueous acid (e.g., 47% HBr in dioxane or aqueous HCl) for several hours.
-
After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The resulting 2-oxocyclopentylacetic acid is then esterified without further purification by refluxing with ethanol and a catalytic amount of sulfuric acid.
-
After an aqueous workup, the final product, this compound, is purified by vacuum distillation.
-
A Chinese patent (CN103058870A) describes an efficient "one-pot" procedure suitable for large-scale production, which combines condensation, alkylation, hydrolysis, and decarboxylation steps before a final esterification[8][9].
-
Rationale: This method minimizes workup and purification steps, reduces solvent waste, and shortens the overall production time, aligning with the principles of green chemistry.
-
Detailed Protocol (adapted from CN103058870A):
-
In a three-necked flask, sodium metal (1.2 equivalents) is dispersed in toluene by heating to reflux with mechanical stirring to form "sodium sand".
-
The mixture is cooled to 90°C, and a mixture of diethyl adipate (1.0 equivalent) and absolute ethanol (catalytic amount) in toluene is added dropwise over 1 hour. The mixture is stirred for an additional 6 hours.
-
Ethyl chloroacetate (1.1 equivalents) is then added dropwise, maintaining the temperature at around 100°C. The reaction is stirred for another 3 hours.
-
The reaction mixture is cooled, washed with water, and then refluxed with concentrated hydrochloric acid for 6-8 hours to effect hydrolysis and decarboxylation.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give crude 2-oxocyclopentylacetic acid.
-
The crude acid is dissolved in absolute ethanol, a catalytic amount of sulfuric acid (e.g., 2ml for ~0.75 mol scale) is added, and the mixture is refluxed for 8 hours.
-
The reaction is worked up by diluting with ethyl acetate, washing with saturated NaHCO3 solution, drying over anhydrous sodium sulfate, and concentrating.
-
The final product is purified by vacuum distillation, affording this compound as a colorless liquid (yields reported in the patent are in the range of 55-60%)[8][9].
-
Spectroscopic Data for Product Validation:
-
¹H NMR (CDCl₃): The patent provides the following data: δ(ppm): 4.06 (2H, q, J=7.1Hz), 2.61–2.69 (1H, m), 2.29–2.43 (2H, m), 2.07–2.26 (2H, m), 1.98–2.04 (1H, m), 1.93–1.96 (1H, m), 1.68–1.81 (1H, m), 1.52–1.61 (1H, m), 1.18 (3H, t, J=7.1Hz)[8].
-
IR and Mass Spectra: Public databases like PubChem and SpectraBase contain IR and MS data for this compound, which can be used for comparison and confirmation of the product's identity[1][10].
Part 3: Applications in Drug Development and Fragrance Industry
The utility of this compound stems from its role as a versatile scaffold, primarily in the synthesis of pharmaceuticals and as a component in fragrance compositions.
A Key Intermediate in the Synthesis of Laropiprant
This compound is a critical starting material for the synthesis of Laropiprant (MK-0524) , a selective antagonist of the prostaglandin D₂ receptor 1 (DP1)[11][12].
-
Therapeutic Context: Niacin (nicotinic acid) is an effective agent for treating dyslipidemia, but its use is often limited by a significant side effect: cutaneous flushing. This flushing is mediated by the release of prostaglandin D₂ (PGD₂), which activates the DP1 receptor, leading to vasodilation[11][13]. Laropiprant was developed to be co-administered with niacin to block this interaction at the DP1 receptor, thereby reducing the flushing side effect and improving patient compliance[12][13][14].
The Prostaglandin D₂ Signaling Pathway and the Role of DP1 Antagonism
Caption: Mechanism of niacin-induced flushing and its inhibition by Laropiprant.
-
Pharmacophore and Structural Significance: The development of Laropiprant from an indole-3-acetic acid pharmacophore highlights the importance of the side chain derived from this compound[15]. The cyclopentylacetic acid moiety is crucial for the molecule's interaction with the DP1 receptor. Structural studies of the DP1 receptor reveal a distinct binding pocket, and the specific conformation and functionality provided by the cyclopentyl group are key for achieving high-affinity and selective antagonism[6][16]. The synthesis of Laropiprant involves the alkylation of the cyclopentanone ring of an appropriate derivative of this compound with the indole core.
Role in the Fragrance Industry
Cyclopentanone and its derivatives are valued components in the fragrance industry for their characteristic scents, which can range from ethereal and minty to fruity and floral[17][18].
-
Olfactive Properties: While the specific scent profile of this compound is not widely documented in public literature, related cyclopentanone derivatives are known to impart fresh and cool notes to fragrance compositions[8]. These compounds are used in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics, to enhance or modify their scent profiles[8][18]. The ester functionality, in combination with the cyclic ketone, often contributes to a pleasant, fruity aroma. Research into profragrances, which are molecules designed to release volatile fragrance compounds over time, has also explored the use of cyclopentanone derivatives to achieve long-lasting scent perception in applications like fabric softeners[5].
Part 4: Conclusion
This compound is a chemical intermediate of significant industrial importance. Its synthesis, which can be achieved through classical multi-step approaches or more efficient "one-pot" methods, provides access to a valuable molecular scaffold. In the pharmaceutical industry, it is a cornerstone in the synthesis of the DP1 receptor antagonist Laropiprant, demonstrating the critical role of such building blocks in modern drug development. Furthermore, the broader class of cyclopentanone derivatives, to which it belongs, continues to be relevant in the creation of novel fragrances. This guide has provided a comprehensive, technically grounded overview to support researchers and developers in leveraging the full potential of this versatile compound.
References
- 1. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragrance material review on cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 9. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Laropiprant - Wikipedia [en.wikipedia.org]
- 12. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laropiprant in combination with extended-release niacin does not alter urine 11-dehydrothromboxane B2, a marker of in vivo platelet function, in healthy, hypercholesterolemic, and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of Ethyl 2-oxocyclopentylacetate, a versatile building block with significant applications in pharmaceutical and chemical synthesis. We will delve into its fundamental chemical and physical properties, explore established and innovative synthesis methodologies with a causal explanation for experimental choices, and discuss its role as a key intermediate in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Compound Identification and Properties
This compound, also known by synonyms such as 2-Oxocyclopentaneacetic acid ethyl ester, is a key organic compound utilized in various synthetic applications.[1][2][3][4] Its utility stems from its bifunctional nature, containing both a ketone and an ester group, which allows for a wide range of chemical transformations.
Molecular Structure and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [1][2][3][5][6] |
| Molecular Weight | 170.21 g/mol | [1][2][3][5][6] |
| CAS Number | 20826-94-2 | [1][2][3][5][6] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 245.4 °C | [5] |
| Density | 1.068 g/cm³ | [5] |
| Flash Point | 101.8 °C | [5] |
| Storage Conditions | 0-8°C, in a well-closed container | [1][5] |
| IUPAC Name | ethyl 2-(2-oxocyclopentyl)acetate | [4][6] |
Synthesis Methodologies: A Strategic Perspective
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations.
Dieckmann Condensation Approach
A prevalent and efficient method for the synthesis of cyclic β-keto esters is the Dieckmann condensation. A patented "one-pot" method leverages this approach, starting from the readily available diethyl adipate.[7] This intramolecular cyclization is a cornerstone of cyclic ketone synthesis, favored for its efficiency and atom economy.
The logical flow for this synthesis is depicted in the workflow diagram below. The choice of a "one-pot" synthesis is a strategic decision to minimize purification steps, reduce solvent waste, and shorten the overall production cycle, which is highly advantageous for industrial-scale production.[7]
Caption: One-Pot Synthesis of this compound.
Detailed Experimental Protocol: "One-Pot" Synthesis
The following protocol is a conceptual representation based on the principles of the Dieckmann condensation and subsequent alkylation as described in the patent literature.[7]
Objective: To synthesize this compound from diethyl adipate in a one-pot procedure.
Materials:
-
Diethyl adipate
-
Sodium metal (or sodium ethoxide)
-
Toluene (anhydrous)
-
Ethyl chloroacetate
-
Hydrochloric acid (for workup)
-
Ethanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Cyclization: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, charge anhydrous toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to form a sodium dispersion.
-
Slowly add diethyl adipate to the reaction mixture. The exothermicity of the reaction should be carefully controlled. Maintain reflux for 4-10 hours until the condensation is complete (monitored by TLC or GC).[7] The rationale for using a strong base like sodium ethoxide (formed in situ from sodium and any residual ethanol, or added directly) is to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization.
-
Alkylation: Cool the reaction mixture and add ethyl chloroacetate dropwise. The enolate formed during the Dieckmann condensation acts as a nucleophile, displacing the chloride to form the alkylated product.
-
Workup and Hydrolysis/Decarboxylation: After the alkylation is complete, cool the mixture and cautiously quench with water. Separate the organic layer and wash with brine. The crude product is then subjected to acidic hydrolysis and decarboxylation to yield 2-oxocyclopentylacetic acid.
-
Esterification: The resulting carboxylic acid is then esterified by refluxing with ethanol and a catalytic amount of sulfuric acid.
-
Purification: The final product, this compound, is purified by vacuum distillation.
This method is advantageous due to its high yield and the use of readily available and low-cost raw materials.[7]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for selective reactions at the ketone or the ester, or reactions involving both functional groups.
Intermediate for Pharmaceutical Agents
This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[1][5] For instance, it is a key intermediate in the preparation of the DP receptor antagonist Laropiprant. Its structure is also foundational for synthesizing analogs used in the development of treatments for a variety of conditions. The cyclopentanone ring is a common motif in many biologically active molecules.
Versatility in Organic Reactions
The reactivity of this compound makes it a versatile tool for synthetic chemists.[1] It can undergo a variety of chemical transformations, including:
-
Alkylation: The α-carbon to the ketone can be further alkylated to introduce additional substituents.
-
Reduction: The ketone can be selectively reduced to an alcohol, leading to chiral compounds.
-
Ring Expansion/Contraction: The cyclopentanone ring can be modified to form larger or smaller ring systems.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.
This versatility allows for the creation of diverse molecular scaffolds for drug discovery programs.
Other Industrial Applications
Beyond pharmaceuticals, this compound finds use in the flavor and fragrance industry due to its pleasant aroma.[1] It is also utilized in polymer chemistry to modify material properties.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6][8]
-
Precautions: Always work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid direct contact with skin, eyes, and respiratory tract.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its versatile structure, coupled with efficient synthesis methods, makes it an invaluable building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 20826-94-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 6. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
An In-Depth Technical Guide to the Historical Synthesis of Ethyl 2-Oxocyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Versatile Keto Ester
Ethyl 2-oxocyclopentylacetate, a seemingly unassuming β-keto ester, holds a significant place in the annals of organic synthesis. Its cyclopentanone framework, adorned with a reactive acetic acid ester side chain, has rendered it a valuable and versatile building block for the construction of more complex molecular architectures. Historically, its synthesis has been pivotal in the development of natural products, pharmaceuticals, and fine chemicals. This guide provides a comprehensive exploration of the classical and historically significant methods for the synthesis of this compound, delving into the chemical principles, experimental intricacies, and the evolution of these synthetic strategies. By understanding the foundational methodologies, contemporary chemists can appreciate the ingenuity of early synthetic pioneers and gain insights into the enduring logic of organic chemistry.
The Cornerstone of Synthesis: The Dieckmann Condensation
The most historically prominent and widely practiced route to the cyclopentanone core of the target molecule is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1] This powerful cyclization reaction, first reported by the German chemist Walter Dieckmann in the late 19th and early 20th centuries, has become a staple in organic synthesis for the formation of five- and six-membered rings.[1][2][3]
Chemical Principles and Mechanistic Insights
The Dieckmann condensation of diethyl adipate is an elegant and efficient method for constructing the ethyl 2-oxocyclopentanecarboxylate scaffold. The reaction is base-catalyzed, with historically employed bases ranging from metallic sodium to sodium ethoxide.[2][4] The mechanism, analogous to the intermolecular Claisen condensation, involves the deprotonation of an α-carbon of the diester to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.
The choice of base is critical and has evolved over time. Metallic sodium, often used in early procedures, reacts with the ethanol present in the reaction mixture (or added in catalytic amounts) to form sodium ethoxide, the true catalytic species. The use of pre-formed sodium ethoxide or other alkoxides later became more common for improved control and reproducibility. A full equivalent of base is necessary because the resulting β-keto ester is more acidic than the starting alcohol, and the final deprotonation of the product drives the equilibrium towards the cyclic product.
Caption: Mechanism of the Dieckmann Condensation.
Classical Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
The following protocol is a representative historical procedure for the synthesis of ethyl 2-oxocyclopentanecarboxylate.
Materials:
-
Diethyl adipate
-
Sodium metal or Sodium ethoxide
-
Anhydrous Toluene or Benzene
-
Anhydrous Ethanol (catalytic amount if using sodium metal)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous toluene and clean sodium metal pieces.
-
The mixture is heated to the melting point of sodium, and stirring is commenced to create a fine suspension of "sodium sand."
-
The flask is allowed to cool, and a solution of diethyl adipate in anhydrous toluene, containing a catalytic amount of absolute ethanol, is added dropwise with vigorous stirring.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for several hours until the sodium is consumed.
-
The reaction mixture is cooled, and the excess base is neutralized by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude ethyl 2-oxocyclopentanecarboxylate is purified by vacuum distillation.
Building upon the Core: Alkylation to Introduce the Acetate Moiety
With the successful synthesis of the cyclopentanone ring, the next crucial step is the introduction of the acetate side chain. This is classically achieved through the alkylation of the enolate of ethyl 2-oxocyclopentanecarboxylate with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
Chemical Principles and Mechanistic Insights
The α-proton of ethyl 2-oxocyclopentanecarboxylate, situated between two carbonyl groups, is acidic and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. This results in the formation of ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate.
Caption: Workflow for the Alkylation Step.
Classical Experimental Protocol: Alkylation with Ethyl Chloroacetate
The following protocol outlines a general historical procedure for the alkylation step.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ethyl chloroacetate
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottomed flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl 2-oxocyclopentanecarboxylate is added dropwise to the cooled sodium ethoxide solution with stirring to form the enolate.
-
Ethyl chloroacetate is then added to the reaction mixture, which is subsequently heated to reflux for several hours.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The resulting crude ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate is typically used in the next step without further purification.
The Final Touches: Hydrolysis, Decarboxylation, and Esterification
The intermediate formed after alkylation possesses two ester groups. The final steps of the classical synthesis involve the selective removal of one of these ester groups and the conversion of the resulting carboxylic acid to the desired ethyl ester.
Chemical Principles and Mechanistic Insights
The hydrolysis of the dialkylated intermediate under acidic or basic conditions, followed by heating, leads to the decarboxylation of the β-keto acid intermediate. This process selectively removes the carboxyl group at the 1-position of the cyclopentanone ring, yielding 2-oxocyclopentylacetic acid. The final step is a standard esterification of this carboxylic acid with ethanol, typically under acidic catalysis (Fischer-Speier esterification), to produce the target molecule, this compound.[5][6] The Fischer-Speier esterification, first described in 1895, is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]
Classical Experimental Protocol: Hydrolysis, Decarboxylation, and Esterification
The following is a representative protocol for the final stages of the synthesis.
Materials:
-
Crude ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate
-
Hydrochloric acid or Sulfuric acid
-
Ethanol
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis and Decarboxylation: The crude dialkylated intermediate is refluxed with aqueous acid (e.g., hydrochloric acid) for several hours.
-
The reaction mixture is cooled and extracted with diethyl ether to isolate the 2-oxocyclopentylacetic acid.
-
The organic extract is washed, dried, and the solvent is evaporated.
-
Esterification: The crude 2-oxocyclopentylacetic acid is dissolved in an excess of ethanol containing a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for several hours to drive the esterification to completion.
-
After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with aqueous sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is then washed with water, dried, and the solvent is evaporated.
-
The final product, this compound, is purified by vacuum distillation.
A More Streamlined Approach: The "One-Pot" Synthesis
With advancements in synthetic methodology, a more streamlined "one-pot" procedure has been developed, which combines the Dieckmann condensation and the subsequent alkylation in a single reaction vessel.[7] This approach offers advantages in terms of operational simplicity and reduced workup steps.
"One-Pot" Experimental Protocol
Materials:
-
Diethyl adipate
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Ethanol (catalytic)
-
Ethyl chloroacetate
-
Hydrochloric acid
-
Ethanol (for final esterification)
-
Sulfuric acid (catalytic)
Procedure:
-
In a suitable reactor, sodium metal is dispersed in hot toluene to form "sodium sand."
-
After cooling, a mixture of diethyl adipate and a catalytic amount of ethanol in toluene is added dropwise. The mixture is then heated to reflux to complete the Dieckmann condensation.
-
Without isolating the intermediate, ethyl chloroacetate is added dropwise to the reaction mixture, and reflux is continued to effect the alkylation.
-
The reaction mixture is then worked up by washing with water, and the organic solvent is removed.
-
The crude intermediate is directly subjected to acidic hydrolysis and decarboxylation by refluxing with aqueous acid.
-
The resulting 2-oxocyclopentylacetic acid is extracted and then esterified with ethanol and a catalytic amount of sulfuric acid.
-
The final product is purified by vacuum distillation.
Comparative Analysis of Historical Methods
The evolution from a multi-step, sequential synthesis to a more condensed "one-pot" procedure reflects the ongoing drive for efficiency in organic synthesis. Below is a comparative overview of these approaches.
| Parameter | Classical Multi-Step Synthesis | "One-Pot" Synthesis |
| Operational Simplicity | More complex, requires isolation of intermediates. | Simpler, fewer isolation and purification steps. |
| Reaction Time | Longer overall reaction time due to multiple steps. | Shorter, as condensation and alkylation are combined. |
| Overall Yield | Potentially lower due to losses at each isolation step. | Often higher due to reduced handling and purification losses. |
| Control over Reaction | Allows for characterization of intermediates. | Less direct control over individual reaction stages. |
| Historical Context | Represents the foundational, step-wise logic of synthesis. | An optimization of the classical route for efficiency. |
Conclusion
The historical synthesis of this compound is a testament to the power and elegance of classical organic reactions. The Dieckmann condensation, a cornerstone of cyclic compound synthesis, provides the essential cyclopentanone framework, which is then elaborated through a series of well-established transformations. While modern synthetic methods continue to evolve, an understanding of these foundational historical routes provides invaluable context and a deeper appreciation for the chemical principles that underpin the construction of complex molecules. For researchers and professionals in drug development and chemical synthesis, this knowledge not only informs the design of novel synthetic pathways but also highlights the enduring legacy of the pioneers of organic chemistry.
References
Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of Ethyl 2-oxocyclopentylacetate from Diethyl Adipate
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 2-oxocyclopentylacetate, a valuable chemical intermediate. The described methodology leverages a robust and efficient "one-pot" approach, commencing from the readily available starting material, diethyl adipate.[1] This strategy integrates a sequence of core organic reactions: an initial Dieckmann condensation to form the cyclopentanone ring, followed by an in-situ alkylation with ethyl chloroacetate, and culminating in a hydrolysis, decarboxylation, and final esterification sequence. This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles, safety considerations, and quantitative data to ensure successful and reproducible execution in a laboratory setting.
Introduction and Scientific Background
The synthesis of substituted cyclic ketones is a cornerstone of organic chemistry, providing foundational structures for numerous pharmaceuticals and specialty chemicals. This compound is one such intermediate. The synthetic pathway detailed herein is centered around the Dieckmann condensation, an intramolecular version of the Claisen condensation that is highly effective for creating five- and six-membered rings.[2][3]
In this process, diethyl adipate, a 1,6-diester, undergoes an intramolecular cyclization facilitated by a strong base to yield a cyclic β-keto ester.[4] Our protocol expands upon this classic transformation. Immediately following the ring formation, the resulting enolate is leveraged for a subsequent alkylation step. This "one-pot" methodology is advantageous as it minimizes the need for isolating intermediates, thereby shortening the production cycle and potentially increasing the overall yield.[1] The final product is achieved after acidic workup to induce hydrolysis and decarboxylation, followed by a standard esterification.
Reaction Mechanism and Rationale
The overall transformation can be dissected into four key stages:
Stage 1: Dieckmann Condensation (Intramolecular Cyclization) The reaction is initiated by a strong base, sodium ethoxide (often generated in situ from sodium metal and ethanol), which deprotonates the α-carbon of one of the ester groups in diethyl adipate.[5] This creates a resonance-stabilized enolate ion. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[4] The subsequent loss of an ethoxide leaving group results in the formation of a stable five-membered cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[6]
Stage 2: Alkylation The β-keto ester product from Stage 1 has an acidic proton on the carbon between the two carbonyl groups. In the basic reaction mixture, this is readily deprotonated to form a new enolate. This enolate serves as the nucleophile for the second stage, reacting with an alkylating agent, ethyl chloroacetate, in an SN2 reaction. This step attaches the acetate side chain to the cyclopentanone ring.
Stage 3: Hydrolysis and Decarboxylation Following the alkylation, the reaction mixture is subjected to strong acid (e.g., concentrated HCl) and heat.[1] This environment serves two purposes. First, it catalyzes the hydrolysis of both ester functionalities to their corresponding carboxylic acids. Second, the resulting intermediate is a β-keto acid, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂), specifically losing the carboxyl group directly attached to the ring. This leaves 2-oxocyclopentylacetic acid as the product.
Stage 4: Esterification The final step is a classic Fischer esterification. The crude 2-oxocyclopentylacetic acid is heated in absolute ethanol with a catalytic amount of strong acid (e.g., H₂SO₄ or HCl).[1] This converts the carboxylic acid into the desired final product, this compound.
Experimental Protocol
This protocol is adapted from established "one-pot" synthesis methodologies.[1]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 | 150 mL (0.749 mol) | 1.0 | Starting material.[7] |
| Sodium Metal | Na | 22.99 | 20.6 g (0.898 mol) | 1.2 | Highly reactive. Handle with care. |
| Toluene | C₇H₈ | 92.14 | ~760 mL | - | Anhydrous solvent. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 305 mL | - | Used for in situ base generation and final esterification. |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 87 mL (0.824 mol) | 1.1 | Lachrymator. Handle in a fume hood. |
| Concentrated HCl | HCl | 36.46 | 400 mL | - | For hydrolysis/decarboxylation. |
| Ethyl Acetate | C₈H₈O₂ | 88.11 | 600 mL | - | Extraction solvent. |
| Saturated Brine | NaCl(aq) | - | ~1200 mL | - | For washing. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~2 mL | - | Catalyst for esterification. |
Critical Safety Precautions
-
Sodium Metal & Sodium Ethoxide: Sodium metal reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Sodium ethoxide is flammable, corrosive, and reacts with moisture.[8][9] Both must be handled under an inert, dry atmosphere (e.g., nitrogen or argon).[10] All glassware must be rigorously dried. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] An eyewash station and safety shower must be immediately accessible.[10]
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled. All operations should be conducted in a well-ventilated fume hood.
-
Ethyl Chloroacetate: This reagent is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.
-
Pressurization: The initial reaction of sodium metal can generate hydrogen gas. The reaction vessel should not be sealed but equipped with a condenser to vent safely.
Step-by-Step Synthesis Procedure
Part A: Cyclization and Alkylation
-
Setup: Assemble a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Sodium Dispersion: Add 200 mL of anhydrous toluene and 20.6 g of sodium metal to the flask. Heat the mixture to reflux with vigorous stirring until the sodium melts and forms a fine sandy dispersion.
-
Cooling: Once the sodium is dispersed, turn off the heating and allow the mixture to cool to approximately 90°C. Add an additional 500 mL of anhydrous toluene.
-
Addition of Diethyl Adipate: Prepare a mixture of 150 mL of diethyl adipate, 5 mL of absolute ethanol, and 60 mL of anhydrous toluene. Add this mixture dropwise via the dropping funnel over approximately 1 hour. An exothermic reaction should be observed. Maintain a gentle reflux through controlled addition rate.
-
Condensation: After the addition is complete, continue to stir the mixture at a gentle reflux for 6 hours to ensure the Dieckmann condensation goes to completion.
-
Alkylation: After the 6-hour reflux, add 87 mL of ethyl chloroacetate dropwise to the reaction mixture over 1 hour. Maintain the temperature at approximately 100°C (gentle boiling).
-
Alkylation Completion: Continue stirring at 100°C for an additional 3 hours after the ethyl chloroacetate addition is complete.
Part B: Work-up, Hydrolysis, and Decarboxylation
-
Quenching: Cool the reaction flask to room temperature in an ice bath. Cautiously add 300 mL of water to quench the reaction. Then, slowly add 300 mL of 3 M hydrochloric acid and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 100 mL of toluene.
-
Washing: Combine the organic layers and wash twice with 300 mL portions of saturated brine.
-
Hydrolysis: Concentrate the organic layer under reduced pressure to obtain a brown liquid. Transfer this crude product to a 1 L flask, add 400 mL of concentrated hydrochloric acid, and reflux the mixture for 6 hours.
-
Isolation of Acid: After reflux, concentrate the mixture by distillation. Add 300 mL of water to the residue and extract twice with 300 mL portions of ethyl acetate.
-
Final Wash and Dry: Wash the combined ethyl acetate extracts twice with 300 mL portions of saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-oxocyclopentylacetic acid as a brown oil.
Part C: Esterification and Purification
-
Esterification Setup: Place the crude brown oil into a 1 L flask. Add 300 mL of absolute ethanol and 2 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Final Purification: After cooling, the final product, this compound, can be purified by vacuum distillation.
Visualization of Synthetic Workflow
The following diagram outlines the logical flow of the entire synthetic process.
Caption: Workflow for the one-pot synthesis of this compound.
References
- 1. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 6. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 7. 己二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. gelest.com [gelest.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: A Detailed Guide to the Alkylation of Ethyl 2-Oxocyclopentanecarboxylate
Introduction: The Strategic Importance of α-Alkylation
The alkylation of β-keto esters, such as ethyl 2-oxocyclopentanecarboxylate, represents a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] This transformation is instrumental in the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents where substituted carbocyclic frameworks are prevalent. The reaction's utility stems from the heightened acidity of the α-proton, nestled between two electron-withdrawing carbonyl groups, which facilitates its removal by a suitable base to generate a stabilized enolate.[1][2][3] This nucleophilic enolate can then be intercepted by a variety of electrophiles, most commonly alkyl halides, in a classic SN2 reaction to introduce new alkyl substituents at the α-position.[1][3] This protocol provides a comprehensive guide to performing this valuable transformation, delving into the mechanistic underpinnings, practical considerations, and a detailed experimental procedure.
Mechanistic Insights: The Enolate Pathway
The alkylation of ethyl 2-oxocyclopentanecarboxylate proceeds through a well-established two-step sequence: enolate formation and nucleophilic substitution.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon by a base. The choice of base is critical and is often an alkoxide, such as sodium ethoxide, which is sufficiently strong to quantitatively remove the acidic α-proton (pKa ≈ 10-12 in DMSO).[4] This deprotonation results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon and the two adjacent carbonyl oxygen atoms, which accounts for its stability and nucleophilicity.[2][5]
-
Nucleophilic Attack (SN2): The resulting enolate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[3] This step forges the new carbon-carbon bond and regenerates the carbonyl group. The efficiency of this step is dependent on the nature of the alkyl halide, with primary and benzylic halides being the most effective electrophiles. Secondary halides can also be used, though elimination side reactions may become more competitive.[6] Tertiary halides are generally unsuitable due to their high propensity for elimination.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general and reliable procedure for the alkylation of ethyl 2-oxocyclopentanecarboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-oxocyclopentanecarboxylate | Reagent Grade, ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Sodium Metal (Na) | ACS Reagent | J.T. Baker | Handle with extreme care under an inert atmosphere. |
| Anhydrous Ethanol (EtOH) | 200 proof, anhydrous | Decon Labs | Use freshly opened or properly stored anhydrous solvent. |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade, ≥98% | Acros Organics | Other primary alkyl halides can be used (e.g., methyl iodide, allyl bromide). |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | |
| Saturated Aqueous Sodium Chloride (Brine) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |
Procedure
1. Preparation of Sodium Ethoxide Solution (Base Formation)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Carefully add sodium metal (1.1 equivalents relative to the β-keto ester) in small portions to the ethanol under a gentle stream of nitrogen.
-
Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.
-
Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.[1]
2. Enolate Formation
-
Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-water bath.
-
Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise to the cooled solution over 15-20 minutes with vigorous stirring to maintain a controlled reaction temperature.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[1]
3. Alkylation
-
To the enolate solution, add the alkyl halide (1.1-1.2 equivalents) dropwise at room temperature.[1]
-
After the addition, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
4. Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of ammonium chloride until the pH is approximately 7.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash them sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[1]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure α-alkylated ethyl 2-oxocyclopentanecarboxylate.
Key Considerations and Troubleshooting
-
Choice of Base and Solvent: While sodium ethoxide in ethanol is a classic and effective combination, other base/solvent systems can be employed. For instance, sodium hydride in aprotic polar solvents like DMF or THF is a common alternative.[6] The use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous in certain cases, particularly when dealing with less reactive alkylating agents or when O-alkylation is a concern.
-
O- vs. C-Alkylation: A potential side reaction is O-alkylation, where the enolate attacks the electrophile through its oxygen atom. C-alkylation is generally favored under thermodynamic control and with "soft" electrophiles. The use of polar aprotic solvents and counterions that associate more strongly with the oxygen (e.g., Li⁺) can sometimes favor C-alkylation.
-
Dialkylation: The product of the initial alkylation still possesses an acidic α-proton, making it susceptible to a second alkylation.[2] To minimize this, it is crucial to use a slight excess of the alkylating agent and to add it to the pre-formed enolate. If dialkylation is desired, a second equivalent of base and alkylating agent can be added.
-
Hydrolysis and Decarboxylation: The resulting α-alkylated β-keto ester can be further manipulated. Hydrolysis of the ester group followed by heating can lead to decarboxylation, yielding an α-substituted cyclopentanone.[2][3][7] This two-step sequence is a powerful tool for the synthesis of substituted ketones.
Conclusion
The alkylation of ethyl 2-oxocyclopentanecarboxylate is a robust and versatile method for the synthesis of α-substituted cyclopentanone derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this protocol to construct a wide array of valuable carbocyclic building blocks for applications in drug discovery and natural product synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aklectures.com [aklectures.com]
Ethyl 2-oxocyclopentylacetate: A Versatile Scaffold in Modern Pharmaceutical Development
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
Ethyl 2-oxocyclopentylacetate is a versatile organic compound that has emerged as a crucial building block in the synthesis of a diverse range of pharmaceutical agents.[1] Its unique bifunctional nature, possessing both a ketone and an ester moiety on a cyclopentane framework, allows for a wide array of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent reactivity of its cyclopentanone ring and the manipulable ester group provide multiple handles for synthetic chemists to introduce molecular diversity and build sophisticated pharmacophores.[2]
Core Applications in Drug Synthesis: From Anti-inflammatory Agents to Prostaglandin Modulators
The utility of this compound spans various therapeutic areas, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin receptor antagonists. Its structural features are particularly amenable to the synthesis of compounds that mimic or interact with endogenous signaling molecules.
Synthesis of Laropiprant: A Prostaglandin D2 Receptor Antagonist
A significant application of this compound is its role as a key intermediate in the synthesis of Laropiprant.[3] Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1, which was developed to reduce the flushing side effect associated with niacin (nicotinic acid) treatment for dyslipidemia.[4][5] The synthesis of Laropiprant showcases the strategic manipulation of the this compound backbone.
The synthetic pathway to Laropiprant highlights the importance of the cyclopentanone and acetate functionalities. While a detailed, publicly available step-by-step protocol for the industrial synthesis starting directly from this compound is proprietary, the key transformations can be inferred from the molecular structure of Laropiprant and general organic synthesis principles. A plausible synthetic approach involves an initial reductive amination of the cyclopentanone, followed by amide coupling and further modifications.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol 1: Synthesis of this compound via "One-Pot" Dieckmann Condensation and Alkylation
A robust and efficient method for the preparation of this compound itself is a "one-pot" procedure starting from diethyl adipate. This method, adapted from patented literature, offers advantages in terms of reduced workup, shorter production cycles, and higher yields compared to multi-step approaches.[3]
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Toluene, anhydrous
-
Ethyl chloroacetate
-
Absolute ethanol
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Sodium Dispersion: In a dry 2 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 200 ml of toluene and sodium metal (20.6 g, 0.898 mol). Heat the mixture to reflux with vigorous stirring to create a fine sodium sand.[3]
-
Dieckmann Condensation & Alkylation: Cool the mixture to 90°C and add an additional 500 ml of toluene. Prepare a mixture of diethyl adipate (150 ml, 0.749 mol), 5 ml of absolute ethanol, and 60 ml of toluene. Add this mixture dropwise to the sodium dispersion over approximately 1 hour. Maintain the temperature and continue stirring for 6 hours. Following this, add ethyl chloroacetate (87 ml, 0.824 mol) dropwise, controlling the temperature to a gentle reflux (around 100°C), over 1 hour. Continue stirring at 100°C for an additional 3 hours.[3]
-
Work-up and Hydrolysis: Cool the reaction mixture and wash with water. Concentrate the organic phase. To the resulting crude product, add 400 ml of concentrated hydrochloric acid and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.[3]
-
Extraction and Esterification: After cooling, add 300 ml of water and extract the aqueous layer twice with 300 ml portions of ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-oxocyclopentylacetic acid.[3]
-
To the crude acid, add 300 ml of absolute ethanol and a catalytic amount of sulfuric acid (2 ml). Heat the mixture to reflux for 8 hours to perform the esterification.[3]
-
Purification: After cooling, concentrate the mixture. Dilute the residue with 400 ml of ethyl acetate and wash twice with 200 ml portions of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, is purified by vacuum distillation.[3]
Expected Yield: Approximately 50-60%.[3]
Causality and Experimental Insights:
-
The use of sodium metal in toluene creates a finely dispersed base, which is crucial for promoting the intramolecular Dieckmann condensation of diethyl adipate.
-
The subsequent in-situ alkylation with ethyl chloroacetate is a key feature of the "one-pot" method, avoiding the isolation of the intermediate β-keto ester.
-
Acid-catalyzed hydrolysis and decarboxylation efficiently remove the ester group at the 1-position of the cyclopentanone ring.
-
The final esterification provides the target molecule with good purity after distillation.
Protocol 2: General Procedure for Alkylation of this compound
The acidic proton on the carbon adjacent to both the ketone and the ester in related β-keto esters can be readily removed to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents. This is a fundamental transformation for building molecular complexity from the this compound scaffold.
Reaction Scheme:
Caption: General alkylation of this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol or other appropriate solvent
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: To the enolate solution, add the desired alkyl halide (1.1 equivalents) dropwise. The reaction may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Insights:
-
The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with the ester. Sodium ethoxide in ethanol is a common and effective choice.
-
The reactivity of the alkyl halide will influence the reaction conditions. More reactive halides like benzyl bromide may react at room temperature, while less reactive ones might require heating.
-
TLC monitoring is essential to determine the endpoint of the reaction and prevent the formation of side products from prolonged reaction times.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H14O3 | 170.21 | 115-120 / 10 mmHg[3] |
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile intermediate in pharmaceutical synthesis. Its utility in the construction of complex molecules like Laropiprant underscores its importance in modern drug discovery. The protocols provided herein offer a practical guide for the synthesis and functionalization of this key building block. As the demand for novel therapeutics continues to grow, the strategic application of such versatile scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines. Further exploration into the derivatization of this compound is likely to unveil new synthetic routes to other important pharmaceutical targets, including those in the realms of antiviral and cardiovascular medicine.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(4-fluoro-2-oxocyclopentyl)acetate|BLD Pharm [bldpharm.com]
The Versatile Virtuoso: Ethyl 2-oxocyclopentylacetate as a Cornerstone in Modern Organic Synthesis
Abstract
Ethyl 2-oxocyclopentylacetate, a seemingly unassuming β-keto ester, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural amalgamation of a reactive cyclopentanone ring and a readily modifiable ester side chain bestows upon it a remarkable versatility, rendering it an indispensable building block for the construction of a diverse array of complex molecules. This comprehensive guide delves into the synthesis, key chemical transformations, and strategic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its pivotal role in the synthesis of valuable natural products like jasmonates and as a foundational scaffold for prostaglandin analogues and other pharmaceutical agents.
Introduction: Unveiling a Strategic Synthetic Asset
This compound (CAS No: 20826-94-2), with the molecular formula C₉H₁₄O₃, is a pale yellow liquid possessing a unique reactivity profile that makes it a valuable intermediate in numerous synthetic endeavors.[1][2] Its structure features a five-membered carbocyclic ring with a ketone functionality, and an ethyl acetate group at the adjacent carbon. This arrangement of functional groups provides multiple sites for chemical modification, allowing for the strategic introduction of various substituents and the construction of intricate molecular architectures. Its applications span across the pharmaceutical, agrochemical, and flavor and fragrance industries, underscoring its broad utility.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 170.21 g/mol | [2][4] |
| Boiling Point | 245.4 °C | [4] |
| Density | 1.068 g/cm³ | [4] |
| Flash Point | 101.8 °C | [4] |
| Appearance | Pale yellow liquid | [1] |
| Storage Conditions | 2°C - 8°C | [4] |
Synthesis of the Building Block: The Dieckmann Condensation and Beyond
The classical and most prevalent method for synthesizing cyclic β-keto esters like the parent scaffold of this compound is the Dieckmann condensation.[5][6] This intramolecular Claisen condensation of a diester, typically diethyl adipate, provides an efficient route to the core cyclopentanone ring.[7]
Protocol: "One-Pot" Synthesis of this compound from Diethyl Adipate
This protocol is adapted from a high-yield, "one-pot" procedure that combines condensation, alkylation, hydrolysis, and decarboxylation, followed by esterification, offering a streamlined approach suitable for large-scale production.[5][8]
Materials:
-
Diethyl adipate
-
Sodium metal
-
Anhydrous toluene
-
Absolute ethanol
-
Ethyl chloroacetate
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sulfuric acid
Procedure:
-
Enolate Formation and Alkylation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add anhydrous toluene and sodium metal (1.2 equivalents). Heat the mixture to reflux with vigorous stirring to form fine sodium sand.
-
Cool the reaction to 85°C and add a mixture of diethyl adipate (1.0 equivalent) and a catalytic amount of absolute ethanol in toluene dropwise over 1 hour. Maintain stirring for an additional 6 hours.
-
Cool the mixture to 85°C and add ethyl chloroacetate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 100°C. Continue stirring at 85°C for 3 hours.[5]
-
Work-up and Hydrolysis/Decarboxylation: Cool the reaction mixture and wash with water. Concentrate the organic layer under reduced pressure. Add concentrated hydrochloric acid and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.
-
After cooling, add water and extract the product with ethyl acetate. Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-oxocyclopentylacetic acid.
-
Esterification: To the crude acid, add absolute ethanol and a catalytic amount of sulfuric acid. Heat the mixture to reflux for 8 hours.[5]
-
Purification: After cooling, concentrate the mixture and dilute with ethyl acetate. Wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.[5]
Causality Behind Experimental Choices: The use of sodium metal in toluene creates a strong base, sodium ethoxide in situ (from residual ethanol or added as a catalyst), necessary for the deprotonation of the α-carbon of diethyl adipate to initiate the Dieckmann condensation. The subsequent alkylation with ethyl chloroacetate must be carefully controlled to prevent side reactions. The harsh acidic conditions for hydrolysis and decarboxylation are required to remove the ester group at the 1-position of the ring. Finally, standard Fischer esterification conditions are employed to furnish the desired product.
Application in Synthesis: Crafting Complexity from a Simple Core
The true power of this compound lies in its ability to serve as a versatile precursor to a wide range of more complex molecules. The acidic α-proton on the side chain and the electrophilic carbonyl group of the ring are the primary handles for synthetic manipulation.
Synthesis of 2-Alkylcyclopentanones: Gateways to Natural Products
A fundamental transformation of this compound is its conversion to 2-alkylcyclopentanones. This is typically achieved through a two-step sequence: alkylation of the enolate of the β-keto ester followed by decarboxylation.
This protocol outlines a general procedure for the synthesis of 2-alkylcyclopentanones, which are key intermediates in the synthesis of various natural products, including prostaglandins and jasmonates.[9][10]
Materials:
-
This compound
-
Sodium ethoxide or Sodium hydride
-
Anhydrous ethanol or DMF
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Lithium chloride
-
Dimethyl sulfoxide (DMSO)
-
Water
Step 1: Alkylation
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated product.
Step 2: Krapcho Decarboxylation [4][11][12]
-
To the crude alkylated β-keto ester, add dimethyl sulfoxide (DMSO), a catalytic amount of lithium chloride, and a small amount of water.
-
Heat the mixture to a high temperature (typically 150-180°C) and monitor the reaction for the evolution of CO₂.[4]
-
The reaction is typically complete within a few hours.
-
After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-alkylcyclopentanone by vacuum distillation or column chromatography.
Mechanistic Insight: The Krapcho decarboxylation proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester in an Sₙ2 fashion.[11][12] This is followed by the elimination of ethyl chloride and carbon dioxide, leading to the formation of an enolate, which is then protonated during workup to give the final ketone. This method is advantageous as it avoids harsh acidic or basic conditions that could compromise other functional groups in the molecule.[11]
dot
Caption: Krapcho Decarboxylation Workflow.
Application in Jasmonate Synthesis
Jasmonates are a class of plant hormones with a characteristic cyclopentanone structure. This compound serves as an excellent starting material for the synthesis of methyl jasmonate and its analogues.[13][14]
The following scheme outlines a plausible synthetic route to a key intermediate for methyl jasmonate, based on a patented process.[13]
dot
Caption: Synthesis of a Jasmonate Precursor.
This pathway involves the alkylation of this compound with 1-bromo-2-pentyne, followed by decarboxylation to yield 2-(2-pentynyl)cyclopentanone. This intermediate can then be further elaborated through reduction of the alkyne to a cis-alkene and subsequent functional group manipulations to afford methyl jasmonate.
Relevance to Prostaglandin Synthesis
Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of biological effects. The total synthesis of prostaglandins has been a significant achievement in organic chemistry, with the "Corey lactone" being a pivotal intermediate.[1][2][8][15][16] While a direct synthesis of the Corey lactone from this compound is not the most common route, the methodologies used to manipulate this building block are highly relevant.
The synthesis of 2-alkylcyclopentanones, as detailed in section 3.1.1, provides a cyclopentanone core with a side chain at the 2-position. This is a key structural feature of prostaglandins. Famous synthetic strategies, such as those developed by Stork, often involve the conjugate addition of side chains to a cyclopentenone precursor.[17][18][19] The functionalized cyclopentanones derived from this compound can be converted to such cyclopentenone intermediates, thus serving as a viable entry point into prostaglandin synthesis.
Role in Pharmaceutical Synthesis: The Case of Laropiprant
The cyclopentanone motif is a common feature in many pharmaceutically active compounds. This compound and its derivatives are valuable intermediates in the synthesis of drugs such as Laropiprant, a prostaglandin D2 receptor 1 (DP1) antagonist.[20][21][22] While the full industrial synthesis may be proprietary, the core structure of such molecules often relies on the construction of a substituted cyclopentane ring, a task for which this compound is well-suited. The ability to introduce diverse substituents onto the cyclopentanone ring through alkylation and other transformations makes it a powerful tool in medicinal chemistry for generating libraries of compounds for drug discovery.
Conclusion: A Timeless Tool for Chemical Innovation
This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its straightforward synthesis and the predictable reactivity of its functional groups provide chemists with a reliable platform for the construction of complex molecular architectures. From the fragrance of jasmonates to the intricate structures of prostaglandins and the targeted activity of modern pharmaceuticals, the influence of this simple yet powerful molecule is profound. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this compound in their own synthetic endeavors, continuing the tradition of innovation built upon this remarkable chemical foundation.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Asymmetric synthesis of a prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. The Study on the Synthesis of PGs Key Intermediate—Corey Lactone | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity: Decarboxylation [employees.csbsju.edu]
- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. US4014919A - Process for preparing methyl jasmonate and related compounds - Google Patents [patents.google.com]
- 14. METHYL JASMONATE synthesis - chemicalbook [chemicalbook.com]
- 15. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction mechanisms involving Ethyl 2-oxocyclopentylacetate
An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of Ethyl 2-oxocyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyclic β-Keto Ester
This compound (CAS No: 20826-94-2) is a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a β-keto ester system constrained within a five-membered ring, provides a unique platform for a variety of chemical transformations. This dual functionality—a ketone and an ester—with an acidic α-hydrogen on the side chain, makes it an exceptionally valuable building block for constructing complex molecular architectures.[2] Researchers in pharmaceutical development and material science frequently utilize this compound as a key intermediate for synthesizing diverse organic molecules, from active pharmaceutical ingredients (APIs) to specialty polymers.[2][3] Its role as a precursor in the synthesis of drugs like the DP1 receptor antagonist Laropiprant underscores its importance in medicinal chemistry.[4]
This guide provides a detailed exploration of the core , complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis: The Dieckmann Condensation Pathway
The most common and efficient route to synthesizing cyclic β-keto esters, including the precursor to this compound, is the Dieckmann condensation. This is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to form a five- or six-membered ring.[5][6][7] For the synthesis of the cyclopentanone ring system, diethyl adipate is the typical starting material.[4][8]
Mechanism of Dieckmann Condensation
The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form a reactive enolate.[9][10] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[10][11] The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield a cyclic β-keto ester.[9] The reaction is driven to completion because the resulting β-keto ester is acidic and is readily deprotonated by the ethoxide base, shifting the equilibrium. A final acidic workup is required to neutralize the enolate and afford the final product.[9]
Caption: Dieckmann condensation workflow for ring formation.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol describes the initial cyclization. The subsequent alkylation and decarboxylation steps to yield this compound are detailed in the following sections.
| Reagent/Parameter | Quantity/Value | Rationale |
| Diethyl Adipate | 1.0 mol equiv. | The linear diester precursor for cyclization. |
| Sodium Ethoxide | 1.1 mol equiv. | Strong base to catalyze the intramolecular condensation.[5] |
| Toluene | ~5 mL / g of diester | Anhydrous, non-protic solvent suitable for reflux temperatures.[8][12] |
| 30% Hydrochloric Acid | As needed | For acidic workup to neutralize the reaction and protonate the enolate.[12] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction.[8][12] |
Step-by-Step Procedure:
-
Equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.
-
Charge the flask with toluene and sodium ethoxide.
-
Add diethyl adipate to the flask and heat the mixture to reflux.
-
Monitor the reaction progress using gas chromatography until the starting material is consumed (typically <1%).[12]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 30% hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Ethyl 2-oxocyclopentanecarboxylate.[12]
Core Reactivity: Alkylation, Decarboxylation, and Annulation
The true synthetic power of the β-keto ester family lies in the sequence of alkylation followed by hydrolysis and decarboxylation. This allows for the formation of substituted ketones from simple esters.[13][14]
Alkylation of the α-Carbon
The hydrogen atoms on the carbon situated between the two carbonyl groups of a β-keto ester are significantly acidic (pKa ≈ 10-11) and can be easily removed by a moderately strong base to form a stabilized enolate.[15] This enolate is a potent carbon nucleophile that readily participates in SN2 reactions with alkyl halides.[13][16]
Mechanism of Alkylation:
-
Enolate Formation: A base, such as sodium ethoxide or potassium carbonate, abstracts the acidic α-proton to generate a resonance-stabilized enolate.[14][15] The choice of base is critical; using the same alkoxide as the ester (e.g., ethoxide for an ethyl ester) prevents transesterification side reactions.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide in a classic SN2 displacement, forming a new carbon-carbon bond and displacing the halide ion.[13][16]
Caption: General mechanism for the alkylation of a β-keto ester.
Protocol 2: Alkylation with Ethyl Chloroacetate
This protocol specifically describes the synthesis of the precursor to this compound from the cyclized product of Protocol 1.
| Reagent/Parameter | Quantity/Value | Rationale |
| Ethyl 2-oxocyclopentanecarboxylate | 1.0 mol equiv. | The enolate precursor. |
| Sodium Metal / Sodium Hydride | 1.1 mol equiv. | Strong base to ensure complete enolate formation.[4] |
| Ethyl Chloroacetate | 1.1 mol equiv. | The alkylating agent to introduce the acetate side chain.[4] |
| Toluene | Anhydrous | High-boiling, aprotic solvent.[4] |
| Temperature | 90-100 °C | Optimal temperature for cyclization and subsequent alkylation.[4] |
Step-by-Step Procedure:
-
Following the Dieckmann condensation of diethyl adipate in toluene with sodium (as in Protocol 1), do not isolate the intermediate.
-
To the resulting solution containing the sodium enolate of ethyl 2-oxocyclopentanecarboxylate, add ethyl chloroacetate dropwise, maintaining the temperature around 100°C.[4]
-
Continue to stir the reaction at this temperature for 2-3 hours after the addition is complete.
-
Cool the reaction, wash with water to remove salts, and concentrate the organic phase. The crude product is then carried forward to the hydrolysis and decarboxylation step.[4]
Hydrolysis and Decarboxylation
The final step to obtain the target molecule and its derivatives is the removal of the original ester group from the ring. This is accomplished by hydrolysis of the ester to a carboxylic acid, followed by heating to induce decarboxylation.[13]
Mechanism of Decarboxylation:
This reaction is unique to β-keto acids. Upon heating, the β-keto acid adopts a cyclic, six-membered transition state.[17] A pericyclic reaction occurs where the carboxyl proton is transferred to the ketone oxygen, the C-C bond between the carboxyl group and the α-carbon breaks, and the pi bond of the ketone shifts. This concerted mechanism releases carbon dioxide and forms an enol intermediate, which rapidly tautomerizes to the more stable ketone product.[18]
Caption: Mechanism of thermal decarboxylation of a β-keto acid.
Protocol 3: Hydrolysis and Decarboxylation
This protocol follows the "one-pot" synthesis approach starting from diethyl adipate.[4]
| Reagent/Parameter | Quantity/Value | Rationale |
| Crude Alkylated Product | 1.0 mol equiv. | From the previous alkylation step. |
| Concentrated Hydrochloric Acid | Excess | Strong acid to catalyze ester hydrolysis and subsequent decarboxylation.[4] |
| Temperature | Reflux | Provides energy for both hydrolysis and decarboxylation.[4] |
| Esterification (Final Step) | Catalytic H₂SO₄ in Ethanol | To form the final ethyl ester product from the intermediate acid.[4] |
Step-by-Step Procedure:
-
Take the concentrated crude product from Protocol 2 and add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis and decarboxylation.[4]
-
Cool the mixture and extract the resulting 2-oxocyclopentylacetic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic extracts.
-
To the crude acid, add absolute ethanol and a catalytic amount of sulfuric acid. Reflux for several hours to perform the final esterification.
-
After cooling, neutralize the reaction, extract the product, and purify by vacuum distillation to obtain this compound.[4]
The Robinson Annulation: Building New Rings
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that sequentially combines a Michael addition with an intramolecular aldol condensation.[19][20][21] The enolate derived from this compound can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to build a new six-membered ring, forming a bicyclic system.[19][22]
Mechanism of Robinson Annulation:
-
Michael Addition: The enolate of the β-keto ester adds in a conjugate fashion (1,4-addition) to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate.[20][21]
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, a new enolate forms within the 1,5-dicarbonyl intermediate, which then attacks the other ketone intramolecularly to form a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated bicyclic ketone product.[19][20]
Caption: The two-stage workflow of the Robinson Annulation reaction.
Applications in Drug Development & Biologically Active Molecules
The structural motifs accessible through reactions of this compound are prevalent in numerous biologically active compounds.
-
Prostaglandins: The cyclopentanone core is the foundational structure of prostaglandins, which are lipid compounds involved in mediating inflammation, blood flow, and other critical physiological processes.[23][24] Syntheses targeting prostaglandins often rely on functionalized cyclopentanone intermediates derived from molecules like this compound.[5]
-
Pharmaceutical Intermediates: As mentioned, it is a documented intermediate in the synthesis of Laropiprant.[4] It is also used in the production of intermediates for drugs such as clozapine and lorazepam.[25] This highlights its utility in creating complex heterocyclic and carbocyclic frameworks required for modern pharmaceuticals.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its reactivity is governed by the interplay of its keto and ester functionalities, centered around the acidic α-hydrogen. A thorough understanding of its core reaction mechanisms—from its synthesis via the Dieckmann condensation to its application in alkylation, decarboxylation, and annulation sequences—is essential for any scientist engaged in advanced organic synthesis. The protocols and mechanistic diagrams provided herein serve as a robust foundation for leveraging this versatile building block in research and development.
References
- 1. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [wap.guidechem.com]
- 13. aklectures.com [aklectures.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactivity: Decarboxylation [employees.csbsju.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Robinson Annulation | NROChemistry [nrochemistry.com]
- 20. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
Application Note: A Streamlined One-Pot Synthesis of Ethyl 2-oxocyclopentylacetate
Abstract
Ethyl 2-oxocyclopentylacetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This application note details a robust and efficient one-pot synthesis method for this compound, starting from the readily available diethyl adipate. The described protocol leverages a sequence of intramolecular condensation, alkylation, hydrolysis/decarboxylation, and esterification in a single reaction vessel, minimizing intermediate purification steps and maximizing process efficiency.[2] This method offers significant advantages in terms of reduced production time, lower costs, and decreased waste generation, making it highly suitable for both academic research and industrial-scale production.[2]
Introduction
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing versatile building blocks for a wide array of complex molecules.[3][4][5] this compound, a prominent member of this class, features a cyclopentanone ring functionalized with an ethyl acetate group at the alpha position. This structural motif is a key component in numerous biologically active compounds.
Traditional multi-step syntheses of this compound often involve the isolation and purification of several intermediates, leading to lower overall yields and increased operational complexity. The "one-pot" approach, where sequential reactions are carried out in a single reactor, has emerged as a more sustainable and economical alternative in chemical synthesis.[6] This application note provides a comprehensive protocol for a one-pot synthesis of this compound, based on the principles of the Dieckmann condensation followed by in-situ alkylation and subsequent transformations.[2][7][8]
The core of this method is the intramolecular Claisen condensation of diethyl adipate, known as the Dieckmann condensation, to form the cyclopentanone ring.[7][8][9][10] The resulting β-keto ester is then directly alkylated with ethyl chloroacetate. The subsequent hydrolysis and decarboxylation remove the ester group at the 1-position of the ring, followed by esterification to yield the final product.
Reaction Workflow
The overall synthetic strategy can be visualized as a four-step sequence within a single pot:
Caption: One-pot synthesis of this compound workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Diethyl adipate | ≥99% | Sigma-Aldrich |
| Sodium metal | 99.9% (in mineral oil) | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl chloroacetate | ≥98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid | 37% | Fisher Scientific |
| Ethanol | Absolute, 200 proof | Fisher Scientific |
| Sulfuric Acid | 98% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | --- | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
Note: This entire procedure should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial for the initial steps.
Step 1 & 2: Dieckmann Condensation and Alkylation
-
Setup: Assemble a flame-dried 1 L three-necked flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a dropping funnel. Allow the apparatus to cool to room temperature under a gentle stream of nitrogen.
-
Sodium Dispersion: To the flask, add 300 mL of anhydrous toluene. Carefully add 6.6 g (0.287 mol) of sodium metal (cut into small pieces). Heat the mixture to the boiling point of toluene (~110 °C) with vigorous stirring to create a fine dispersion of molten sodium ("sodium sand"). Once a fine dispersion is achieved, allow the mixture to cool to 90-100 °C.
-
Dieckmann Condensation: In the dropping funnel, prepare a solution of 50.5 g (0.25 mol) of diethyl adipate in 50 mL of anhydrous toluene. Add this solution dropwise to the sodium dispersion over a period of 1-2 hours, maintaining the reaction temperature at 90-100 °C. The reaction is exothermic, so control the addition rate to maintain a steady reflux. After the addition is complete, continue to heat and stir the mixture for 5-6 hours to ensure the completion of the condensation.[2]
-
Alkylation: Cool the reaction mixture to room temperature. Add 33.7 g (0.275 mol) of ethyl chloroacetate dropwise over 30 minutes. After the addition, heat the mixture to reflux for an additional 2-3 hours.
Step 3 & 4: Hydrolysis, Decarboxylation, and Esterification
-
Work-up 1: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 200 mL of water. Transfer the mixture to a separatory funnel and add 150 mL of 3 M hydrochloric acid. Shake well and separate the organic layer. Extract the aqueous layer with 50 mL of toluene. Combine the organic layers and wash them twice with 100 mL of saturated brine.
-
Hydrolysis and Decarboxylation: Concentrate the organic phase under reduced pressure to obtain a brown liquid. To this crude intermediate, add 200 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 6 hours.[2]
-
Work-up 2: After cooling, add 150 mL of water to the mixture. Extract the product with ethyl acetate (2 x 150 mL). Wash the combined organic extracts with saturated brine (2 x 100 mL), and then dry over anhydrous sodium sulfate.
-
Esterification: Filter off the drying agent and concentrate the solution by rotary evaporation to yield the crude 2-oxocyclopentylacetic acid as a brown oil. To this crude acid, add 150 mL of absolute ethanol and 1 mL of concentrated sulfuric acid. Heat the mixture to reflux for 8 hours.[2]
-
Final Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with ethyl acetate (2 x 100 mL). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.
Data Summary
| Parameter | Value |
| Diethyl Adipate | 50.5 g (0.25 mol) |
| Sodium | 6.6 g (0.287 mol) |
| Ethyl Chloroacetate | 33.7 g (0.275 mol) |
| Typical Yield | 65-75% |
| Boiling Point | 245.4 °C (at 760 mmHg)[11] |
| Molecular Weight | 170.21 g/mol [1][11][12] |
| Appearance | Pale yellow liquid[1] |
Scientific Discussion
The success of this one-pot synthesis hinges on the careful execution of a series of well-established organic reactions.
-
Dieckmann Condensation: This intramolecular reaction is a variant of the Claisen condensation and is highly effective for forming five- and six-membered rings.[8][10] Sodium metal in hot toluene acts as the base, deprotonating the α-carbon of one ester group in diethyl adipate to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, leading to a cyclic β-keto ester after the elimination of an ethoxide ion.[7]
-
Alkylation: The product of the Dieckmann condensation, ethyl 2-oxocyclopentanecarboxylate, has an acidic proton on the α-carbon situated between two carbonyl groups. In the presence of the remaining base, this proton is readily abstracted, forming a new enolate. This enolate acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to append the acetate side chain.
-
Hydrolysis and Decarboxylation: The addition of strong acid (HCl) and heat serves a dual purpose. Firstly, it hydrolyzes both ester functionalities to their corresponding carboxylic acids. Secondly, the resulting β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield 2-oxocyclopentylacetic acid.
-
Fischer Esterification: The final step involves the conversion of the carboxylic acid product into its ethyl ester. This is a classic Fischer esterification, where ethanol acts as both the solvent and the nucleophile, and a catalytic amount of sulfuric acid protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete Dieckmann condensation due to inactive sodium or presence of moisture. | Ensure anhydrous conditions by using flame-dried glassware and dry solvents. Use freshly cut sodium to expose a clean, reactive surface. |
| Polymerization/Side Products | Intermolecular Claisen condensation competing with the intramolecular Dieckmann cyclization. | Maintain a relatively dilute solution during the addition of diethyl adipate to favor the intramolecular reaction. |
| Incomplete Decarboxylation | Insufficient heating time or acid concentration during the hydrolysis/decarboxylation step. | Ensure the reaction is refluxed for the specified time. The concentration of HCl should be adequate to facilitate both hydrolysis and decarboxylation. |
| Difficult Purification | Presence of unreacted starting materials or side products. | Monitor the reaction progress by TLC or GC if possible. Ensure each step goes to completion before proceeding to the next. Careful vacuum distillation is key to obtaining a pure product. |
Conclusion
The one-pot synthesis of this compound presented in this application note is a highly efficient and practical method. By eliminating the need for isolating intermediates, this protocol significantly shortens the overall reaction time, reduces solvent and reagent consumption, and simplifies the experimental setup. This makes it an attractive and scalable approach for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. One‐Pot Synthesis of β‐Ketoesters from Aryl Methyl Ketone via Ketene Dithioacetal | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 9. Solved 5. (14%) a) Dieckmann condensation, a variation of | Chegg.com [chegg.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 12. labsolu.ca [labsolu.ca]
The Pivotal Role of Ethyl 2-oxocyclopentylacetate in the Synthesis of Potent DP Receptor Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and scalable synthesis of therapeutic agents. This application note delves into the critical role of Ethyl 2-oxocyclopentylacetate as a versatile building block in the synthesis of Prostaglandin D2 (PGD2) receptor (DP receptor) antagonists, a promising class of drugs for the treatment of allergic rhinitis and other inflammatory conditions. We will explore the synthetic pathways, key chemical transformations, and provide detailed protocols for researchers and drug development professionals.
Introduction: The Therapeutic Promise of DP Receptor Antagonists
Prostaglandin D2 is a key mediator in the inflammatory cascade, particularly in allergic responses. It exerts its effects through two receptors, DP1 and DP2 (also known as CRTh2). Antagonism of the DP1 receptor has been a focal point for the development of novel anti-inflammatory and anti-allergic therapies. Laropiprant (MK-0524) is a notable example of a potent and selective DP1 receptor antagonist, and its synthesis highlights the strategic importance of this compound.
This compound: A Versatile Precursor
This compound is a commercially available and synthetically accessible keto-ester that serves as an ideal starting point for the construction of the complex molecular architecture of many DP receptor antagonists. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical manipulations to build the core heterocyclic systems common to this class of compounds. A robust "one-pot" synthesis of this compound starting from diethyl adipate has been developed, ensuring its availability for large-scale production.[1]
The Synthetic Blueprint: From Keto-Ester to a Tricyclic Core
The cornerstone of the synthetic strategy to access DP receptor antagonists from this compound is the celebrated Fischer indole synthesis . This powerful reaction enables the construction of the key tetrahydrocyclopenta[b]indole scaffold, which forms the core of many potent antagonists, including Laropiprant.[2][3][4][5][6]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to a DP receptor antagonist.
Key Synthetic Transformations and Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a DP receptor antagonist, using the synthesis of Laropiprant (MK-0524) as a representative example.
Protocol 1: Synthesis of Ethyl 2-(1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
This protocol outlines the crucial Fischer indole synthesis to construct the core tricyclic system.
Materials:
-
This compound
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Concentrated Sulfuric Acid
-
Ethanol
-
Toluene
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in toluene, add (4-fluorophenyl)hydrazine hydrochloride (1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone.
-
-
Fischer Indole Cyclization:
-
Dissolve the crude hydrazone in ethanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate.
-
Protocol 2: N-Alkylation with 4-Chlorobenzyl Bromide
This step introduces a key substituent found in many potent DP receptor antagonists.
Materials:
-
Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
-
4-Chlorobenzyl bromide
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 4-chlorobenzyl bromide (1.2 eq).
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield Ethyl [(3R)-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate.
Protocol 3: Sulfonylation and Hydrolysis to Laropiprant (MK-0524)
The final steps involve the introduction of the methylsulfonyl group and hydrolysis of the ester to the final active carboxylic acid.
Materials:
-
Ethyl [(3R)-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
-
Methanesulfonyl chloride
-
Aluminum chloride
-
Dichloromethane
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Methanol
-
Hydrochloric acid
Procedure:
-
Sulfonylation:
-
To a solution of the N-alkylated intermediate (1.0 eq) in dichloromethane at 0 °C, add aluminum chloride (3.0 eq).
-
Add methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Quench the reaction carefully with ice-water and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product to obtain Ethyl [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate.
-
-
Ester Hydrolysis:
-
Dissolve the ethyl ester in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (excess) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Laropiprant (MK-0524).[7][8]
-
Data Summary
| Step | Product | Typical Yield (%) |
| Protocol 1 | Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | 65-75 |
| Protocol 2 | Ethyl [(3R)-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate | 80-90 |
| Protocol 3 | [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (Laropiprant) | 70-85 (over two steps) |
Conclusion: A Streamlined Path to a Promising Therapeutic
The synthetic route from this compound to potent DP receptor antagonists like Laropiprant exemplifies a highly efficient and scalable process in modern medicinal chemistry. The strategic application of the Fischer indole synthesis provides a direct and reliable method for constructing the complex tricyclic core of these molecules. The subsequent functionalization steps are robust and high-yielding, making this an attractive approach for the large-scale production of these important therapeutic agents. This application note provides a comprehensive guide for researchers in the field, enabling further exploration and development of novel DP receptor antagonists.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl 2-oxocyclopentylacetate in the Flavor and Fragrance Industry
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and flavorists on the evaluation and application of Ethyl 2-oxocyclopentylacetate (CAS No. 20826-94-2). While primarily known as an intermediate in pharmaceutical synthesis, its molecular structure—combining a cyclopentanone ring with an ethyl acetate moiety—suggests significant potential as a novel aroma chemical.[1][2] This guide moves beyond theoretical consideration to provide field-proven, step-by-step protocols for sensory analysis, analytical characterization, and practical incorporation into fragrance and flavor formulations. We will explore its hypothesized sensory profile, strategies for its use as a modifier, and methodologies for stability and performance assessment.
Introduction: The Case for a Novel Aroma Chemical
The flavor and fragrance industry is in constant pursuit of novel molecules that can provide unique signatures, enhance existing formulations, and improve performance.[3] Alicyclic ketones, specifically cyclopentanone derivatives, are a well-established class of fragrance ingredients valued for their diverse and often powerful aroma profiles, which can range from floral and jasmine-like to intensely fruity and peachy.[2][4]
This compound belongs to this promising chemical family. Its structure is a hybrid of two moieties known for their positive organoleptic properties:
-
The Cyclopentanone Ring: Associated with fruity and floral notes.[5][6]
-
The Ethyl Acetate Group: Known for its sweet, ethereal, and fruity character.[7]
This unique combination suggests a complex and desirable aroma profile that warrants thorough investigation. This guide provides the necessary framework and protocols for any research or commercial lab to unlock its potential.
Chemical and Physical Properties
A clear understanding of a material's physical properties is foundational to its effective use in formulation, dictating its solubility, volatility, and stability.
| Property | Value | Source |
| CAS Number | 20826-94-2 | [8] |
| Molecular Formula | C₉H₁₄O₃ | [8] |
| Molecular Weight | 170.21 g/mol | [8] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | ~245.4 °C | [10] |
| Density | ~1.068 g/cm³ | [10] |
| Flash Point | ~101.8 °C (Closed Cup) | [10] |
| Solubility | Good solubility in organic solvents (e.g., Ethanol) | [9] |
Sensory Profile: A Guided Hypothesis
Direct, published sensory data for this compound is limited. However, based on the known characteristics of its structural class, we can establish an authoritative, hypothesized sensory profile as a starting point for evaluation.[2][5] The protocols in Section 5 are designed to validate and refine this profile.
Hypothesized Olfactory Characteristics:
-
Top Note: A bright, slightly sweet, and ethereal fruitiness, reminiscent of pear and apple, likely driven by the ethyl acetate moiety.
-
Heart (Middle) Note: The character is expected to develop into a fuller, more complex fruitiness with potential floral undertones. Notes of juicy stone fruits (apricot, peach) and a subtle herbaceous or green facet, characteristic of some cyclopentanone derivatives, may emerge.[2]
-
Base Note: The compound is not expected to have a significant, long-lasting base note, but may contribute a lingering sweetness to the dry-down of a fragrance.
This profile suggests its primary role would be as a heart note modifier , capable of adding lift, modernity, and a unique juicy quality to a variety of fragrance types.
Applications in Flavor and Fragrance Formulation
The hypothesized fruity-floral profile of this compound makes it a versatile candidate for several applications:
-
Fragrance:
-
Fruity-Floral Accords: To enhance the juiciness of top notes and bridge the transition to floral heart notes.
-
White Floral Compositions: To cut through the richness of indolic notes (like jasmine) with a modern, crisp fruitiness.[2]
-
Gourmand & Oriental Fragrances: To introduce a novel, less-cloying fruity element that can complement notes of vanilla, caramel, and spices.
-
-
Flavor:
-
Fruit Flavors: Potential use in creating or enhancing apple, pear, peach, and tropical fruit flavor profiles for beverages and confectionery.
-
Brown Flavors: In trace amounts, it could add a pleasant lift to caramel, maple, or rum flavors.[11]
-
Experimental Protocols
The following protocols provide a systematic, self-validating approach to evaluating this compound.
Protocol 1: Comprehensive Sensory Evaluation
Causality: A standardized sensory evaluation is critical to objectively characterize the odor profile of a new material. Dilution is essential to assess the character at typical use levels and prevent olfactory fatigue. Evaluation over time on a smelling strip reveals the material's volatility and how its character evolves, corresponding to its role as a top, middle, or base note.
Materials:
-
This compound (95%+ purity)
-
Ethanol (95% or perfumer's alcohol), odorless
-
Glass beakers and graduated cylinders/pipettes
-
10 mL glass vials with caps
-
Standard fragrance smelling strips (mouillettes)
Procedure:
-
Prepare Dilutions: Create 1%, 5%, and 10% (w/w) dilutions of this compound in ethanol. Label each vial clearly. Allow them to sit for at least 1 hour to homogenize.
-
Initial Evaluation (1% Solution):
-
Dip a clean smelling strip into the 1% solution, ensuring it is saturated about halfway.
-
Remove the strip and allow the ethanol to evaporate for ~10-15 seconds.
-
Smell the strip in short, gentle sniffs. Record your initial impressions (Top Note).
-
-
Time-Course Evaluation:
-
Place the smelling strip on a labeled holder.
-
Evaluate the scent again at 15 minutes, 1 hour, and 4 hours.
-
Record the evolving sensory descriptors at each time point to characterize the heart and base notes.
-
-
Concentration Comparison: Repeat steps 2 and 3 for the 5% and 10% solutions to understand how the odor profile changes with concentration. Note any emergence of undesirable facets at higher levels.
-
Data Logging: Use a table to systematically record your findings.
| Time Point | Descriptors for 1% Solution | Descriptors for 5% Solution | Descriptors for 10% Solution |
| 0-2 min | |||
| 15 min | |||
| 1 hour | |||
| 4 hours |
Workflow for Sensory Evaluation
Caption: Sensory evaluation workflow from material preparation to final profile.
Protocol 2: Analytical Characterization by GC-O
Causality: Gas Chromatography-Olfactometry (GC-O) is the gold standard for identifying which specific chemical compounds in a sample are responsible for its aroma.[12] This technique separates volatile compounds and allows a trained analyst to smell each one as it elutes from the GC column, providing definitive correlation between a chemical peak and a specific odor descriptor.[13] This protocol outlines the approach for characterizing the purity and odor contribution of the material.
Materials:
-
This compound sample
-
Gas Chromatograph with a Mass Spectrometry (MS) detector and an Olfactory port (O).
-
Appropriate GC column (e.g., DB-5, DB-Wax).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethyl acetate or hexane.
-
GC-MS/O Setup:
-
Install a column splitter at the end of the GC column to direct the effluent simultaneously to the MS detector and the heated olfactory port.
-
Develop a suitable temperature program to achieve good separation of the main component and any potential impurities.
-
-
Analysis:
-
Inject the sample into the GC.
-
As the analysis runs, a trained sensory panelist or flavor chemist sniffs the olfactory port.
-
The panelist records the time, intensity, and descriptor of every odor detected.
-
-
Data Correlation:
-
Correlate the timestamps of the detected odors with the retention times of the peaks on the MS chromatogram.
-
Use the mass spectra to identify the compound responsible for each odor. This will confirm the odor profile of the main peak (this compound) and identify the odors of any aromatic impurities.
-
Protocol 3: Incorporation into a Model Fragrance Accord
Causality: The true value of a fragrance ingredient is revealed by its performance in a composition. This protocol uses a simple, classic floral accord as a base to provide a clear context for evaluating the effect of this compound. By adding it at varying levels, a perfumer can determine its optimal concentration and its specific contribution—whether it adds lift, creates a new facet, or disrupts the balance.
Materials:
-
Standard perfumery raw materials (e.g., Hedione®, Iso E Super®, Linalool, Benzyl Acetate, Phenylethyl Alcohol).
-
This compound (as a 10% dilution in ethanol for easier dosing).
-
Digital scale (0.001g precision).
-
Small glass beakers and disposable pipettes.
-
4x empty 10 mL glass vials.
Procedure:
-
Prepare Base Accord: Create a master batch of the "White Floral-Fruity Base" by mixing the ingredients below.
| Ingredient | Parts (by weight) | Odor Contribution |
| Hedione® | 300 | Diffusive, transparent jasmine |
| Iso E Super® | 200 | Velvety, woody, amber |
| Benzyl Acetate | 150 | Sharp, fruity jasmine |
| Linalool | 100 | Fresh, floral-woody (lily) |
| Phenylethyl Alcohol (PEA) | 50 | Mild, fresh rose |
| Total | 800 |
-
Create Trials:
-
Control: In the first vial, place 8.0g of the Base Accord.
-
Trial 1 (1% Add): In the second vial, place 8.0g of the Base Accord and add 0.8g of the 10% this compound solution.
-
Trial 2 (5% Add): In the third vial, place 8.0g of the Base Accord and add 4.0g of the 10% this compound solution.
-
Trial 3 (10% Add): In the fourth vial, place 8.0g of the Base Accord and add 8.0g of the 10% this compound solution.
-
-
Maturation & Evaluation:
-
Cap all vials, shake gently, and allow them to macerate for at least 48 hours.
-
Evaluate the Control and all three Trials on smelling strips side-by-side.
-
Note the differences at the top, middle, and dry-down stages. Does it enhance the fruitiness of the Benzyl Acetate? Does it provide a "juicy" effect? Does it soften the floral notes?
-
Workflow for Formulation and Testing
Caption: A systematic workflow for incorporating and evaluating a new aroma chemical.
Safety and Handling
As a member of the ketone structural group, proper handling is essential. The available safety data indicates that this compound should be treated as an irritant.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the neat material.[13]
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[4]
-
Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[13]
Conclusion
This compound represents a promising, yet underexplored, molecule for the flavor and fragrance palette. Its structural characteristics strongly suggest a valuable fruity-floral profile. The perception that it is solely a pharmaceutical intermediate may have hindered its exploration as an aroma chemical. By applying the systematic evaluation protocols detailed in this guide, formulators can move from a well-reasoned hypothesis to empirical data, allowing for an authoritative assessment of its true potential. This rigorous approach empowers researchers and creators to confidently determine its optimal use in crafting innovative and appealing sensory experiences.
References
- 1. mdpi.com [mdpi.com]
- 2. DE2721002C3 - Cyclopentanone derivatives and fragrance and flavor compositions containing them - Google Patents [patents.google.com]
- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 4. EP0676393A1 - Cyclic ketones and their use in perfumery - Google Patents [patents.google.com]
- 5. Fragrance material review on cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethyl acetate, 141-78-6 [thegoodscentscompany.com]
- 7. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 2-ethyl acetoacetate [thegoodscentscompany.com]
- 9. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]
- 10. ethyl cyclopentenolone, 21835-01-8 [thegoodscentscompany.com]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for condensation reactions with Ethyl 2-oxocyclopentylacetate
Application Note & Protocol
Topic: Experimental Procedure for Condensation Reactions with Ethyl 2-oxocyclopentanecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Knoevenagel Condensation of Ethyl 2-oxocyclopentanecarboxylate
Ethyl 2-oxocyclopentanecarboxylate is a highly versatile cyclic β-keto ester that serves as a pivotal building block in modern organic synthesis.[1][2] Its unique structural motif, featuring an acidic α-hydrogen flanked by a ketone and an ester group, makes it an ideal substrate for a variety of carbanion-mediated transformations. Among these, the Knoevenagel condensation stands out as a robust and reliable method for the formation of carbon-carbon bonds.[3][4][5]
This application note provides a comprehensive guide to the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] We will detail a specific, field-proven protocol for the reaction between Ethyl 2-oxocyclopentanecarboxylate and an aromatic aldehyde, offering insights into the reaction mechanism, experimental setup, purification, and characterization. This protocol is designed to be a self-validating system, ensuring reproducibility and high yields for researchers in academic and industrial settings, particularly those involved in the synthesis of intermediates for drug discovery and development.
Scientific Principles and Reaction Mechanism
The efficacy of the Knoevenagel condensation hinges on the acidity of the α-hydrogen on the active methylene compound. In Ethyl 2-oxocyclopentanecarboxylate, the proton at the C1 position is readily abstracted by a weak base, as the resulting negative charge is stabilized by resonance through delocalization onto both the ester and ketone carbonyl groups.
The reaction mechanism, catalyzed by a weak base such as piperidine or an ammonium salt, proceeds through several key steps:[6][7][8]
-
Enolate Formation: The basic catalyst abstracts the acidic α-proton from Ethyl 2-oxocyclopentanecarboxylate to form a resonance-stabilized enolate ion. This is the crucial first step that generates the nucleophile.[7][8]
-
Nucleophilic Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), leading to the formation of a tetrahedral alkoxide intermediate.[7]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy dicarbonyl compound (an aldol-type adduct).
-
Dehydration: This aldol adduct readily undergoes base-induced dehydration. A second proton is abstracted from the α-carbon, leading to the elimination of a water molecule and the formation of a new carbon-carbon double bond.[7][9] This final elimination step is often spontaneous and drives the reaction to completion, yielding the stable, conjugated α,β-unsaturated product.
The use of a weak base is critical; a strong base could induce the self-condensation of the aldehyde or ketone reactant.[3]
Mechanistic Pathway Diagram
Caption: Knoevenagel condensation mechanism.
Detailed Experimental Protocol
This protocol describes the piperidine-catalyzed Knoevenagel condensation of Ethyl 2-oxocyclopentanecarboxylate with 4-chlorobenzaldehyde.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Ethyl 2-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 611-10-9 | 156.18 | 10.0 | 1.56 g (1.48 mL) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 104-88-1 | 140.57 | 10.0 | 1.41 g |
| Piperidine | C₅H₁₁N | 110-89-4 | 85.15 | 1.0 | 0.085 g (0.10 mL) |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | - | ~100 mL |
| Hydrochloric Acid (2 M) | HCl | 7647-01-0 | 36.46 | - | ~30 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 144-55-8 | 84.01 | - | ~30 mL |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 7647-14-5 | 58.44 | - | ~30 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | - | ~5 g |
| Hexanes/Ethyl Acetate Mixture | - | - | - | - | For TLC & Column |
Equipment
-
100 mL Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Glassware for purification (beakers, Erlenmeyer flasks, chromatography column)
Experimental Workflow Diagram
References
- 1. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
- 2. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. purechemistry.org [purechemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxocyclopentylacetate
Welcome to the technical support center for the synthesis of Ethyl 2-oxocyclopentylacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.
The primary and most established method for synthesizing the target compound's precursor, a cyclic β-keto ester, is the Dieckmann condensation—an intramolecular Claisen condensation of a diester.[1][2][3][4][5] Specifically, the reaction involves the base-catalyzed intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, which can then be further modified. This guide focuses on optimizing this key transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: I'm getting a very low yield or no product at all. What are the likely causes?
Answer:
Low or no product formation in a Dieckmann condensation is a common issue that typically points to problems with the reagents, reaction conditions, or the equilibrium of the reaction itself.
Core Chemical Principle: The Dieckmann condensation is a reversible reaction.[3] The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which has an acidic α-hydrogen between the two carbonyl groups.[5][6] This final deprotonation is essentially irreversible and pulls the entire reaction forward.
Potential Causes & Solutions:
-
Inactive Base or Insufficient Amount: The base is crucial for generating the enolate and driving the reaction forward.
-
Insight: Sodium ethoxide (NaOEt) is a common choice, but it is highly sensitive to moisture. Old or improperly stored NaOEt will be hydrolyzed to sodium hydroxide and ethanol, reducing its efficacy. Using a stoichiometric amount of a strong base is critical to deprotonate the product and drive the reaction.[4]
-
Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure you are using at least one full equivalent of the base relative to the diethyl adipate. Consider using stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene to minimize side reactions.[7]
-
-
Presence of Water: Water will react with the strong base and the enolate intermediate, quenching the reaction.
-
Insight: All reagents and glassware must be scrupulously dry. The solvent (often ethanol or toluene) must be anhydrous.
-
Solution: Dry all glassware in an oven overnight before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents like NaOEt in a glovebox or under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Reaction Temperature: The reaction requires sufficient thermal energy to proceed at a reasonable rate, but excessive heat can promote side reactions.
-
Insight: The cyclization of diethyl adipate is typically performed at elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, ~110°C).[8][9]
-
Solution: Ensure your reaction is maintained at the appropriate reflux temperature. Use a heating mantle with a temperature controller and ensure good stirring to maintain a consistent temperature throughout the reaction mixture.
-
Troubleshooting Workflow: Diagnosing a Failed Reaction
The following flowchart provides a logical sequence for diagnosing the cause of a low-yield Dieckmann condensation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 2-oxocyclopentylacetate by Column Chromatography
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of crude Ethyl 2-oxocyclopentylacetate using silica gel column chromatography. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Part 1: Foundational Knowledge & Pre-Chromatography Setup
This section addresses the essential preliminary steps and background knowledge required before attempting the purification.
Q1: What are the critical physicochemical properties of this compound that influence its purification?
Understanding the properties of this compound is fundamental to designing an effective purification strategy. As a β-keto ester, it possesses distinct characteristics that dictate its behavior on a silica gel stationary phase.[1][2][3]
Key Properties Summary
| Property | Value / Description | Implication for Purification |
|---|---|---|
| Molecular Formula | C₉H₁₄O₃[4][5] | Affects molecular weight and polarity. |
| Molecular Weight | 170.21 g/mol [4][5] | --- |
| Appearance | Pale yellow liquid[6] | Color can sometimes allow for visual tracking on the column, but should not be relied upon for assessing purity. |
| Boiling Point | ~245 °C[4] | Distillation is a possible purification method, but chromatography is often preferred for removing closely related impurities. |
| Chemical Class | β-Keto Ester[1][2][3] | The presence of both a ketone and an ester group makes the molecule moderately polar. The α-hydrogen is acidic, and the molecule can be sensitive to acidic or basic conditions, which is critical when using silica gel.[3] |
| Solubility | Soluble in common organic solvents | Guides the choice of solvents for sample loading and the mobile phase.[6] |
Q2: How do I select the optimal solvent system (mobile phase) for the separation?
The most critical step for a successful column chromatography separation is choosing the right mobile phase. This is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC).[7][8][9]
The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35 .[8][9] This range ensures the compound interacts sufficiently with the stationary phase for good separation without requiring an excessively large volume of solvent for elution.
Recommended Starting Solvent Systems: A mixture of a non-polar solvent and a polar solvent is typically used. For a moderately polar compound like this compound, the most common and effective system is Hexane/Ethyl Acetate .[10][11]
-
Start with a low polarity mixture: Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5 or 90:10, Hexane:EtOAc).
-
Run a TLC plate: Spot your crude mixture and run the plate in this solvent system.
-
Analyze the result: If the product spot has not moved far from the baseline (low Rf), increase the polarity by increasing the percentage of ethyl acetate (e.g., 85:15, 80:20).[7]
-
Iterate: Repeat this process until the desired Rf of ~0.3 is achieved.[9]
Part 2: The Chromatographic Process: Column Preparation & Elution
This section details the mechanics of setting up and running the column, addressing common procedural questions.
Q3: What is the best method for loading my crude this compound onto the column?
There are two primary methods for sample loading: wet loading and dry loading. The choice depends on the solubility of your crude sample in the chosen mobile phase.
-
Wet Loading : This is the most common method. Dissolve the crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary, but use sparingly).[12][13] Carefully pipette this solution directly onto the top of the silica bed.[12] This method is fast and straightforward for samples that dissolve easily.
-
Dry Loading : This method is preferred when your crude sample is not very soluble in the mobile phase or when you have a large amount of sample.[13][14] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12] This powder is then carefully added to the top of the column.[12] Dry loading prevents issues with poor initial separation at the top of the column caused by using a strong loading solvent.
Workflow for Column Chromatography Purification
Caption: General workflow for purification.
Part 3: Troubleshooting Guide
Even with careful preparation, problems can arise. This section provides solutions to the most common issues encountered during the purification of this compound.
Q4: My separation looks great on the TLC plate, but is failing on the column. What's going wrong?
This is a frequent and frustrating problem. Several factors can cause this discrepancy:
-
Overloading: TLC plates have a very small capacity. When you load a much larger amount of material onto a column, concentration effects can cause bands to broaden and overlap, even if they were well-separated on the TLC plate.[9][15]
-
Different Stationary Phase: The silica gel used for columns (e.g., 40-63 µm) is often a different particle size than that used for TLC plates, which can slightly alter separation characteristics.[15]
-
Thermal Effects: When eluent is added to dry-packed silica, the heat generated from solvent adsorption can change the separation conditions at the top of the column.[15] This is why slurry packing is often recommended.
-
Sample Application: If the sample was loaded in too large a volume of solvent, or a solvent that is too polar, it will spread out into a wide band before chromatography even begins, leading to poor resolution.[14]
Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use a silica-to-crude-product ratio of at least 30:1 to 50:1 by weight for moderately difficult separations. Ensure you are using the dry or wet loading techniques correctly.[15]
Q5: My product seems to be smearing or "tailing" as it comes off the column. How can I achieve sharper bands?
Tailing, where a spot or band appears as a comet-like streak, is typically caused by undesirable interactions between your compound and the stationary phase.
-
Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. β-Keto esters can sometimes interact with these acidic sites, leading to tailing.[14] In severe cases, this can also cause decomposition.
-
Cause 2: Column Overloading: Loading too much sample can saturate the stationary phase, causing the elution profile to broaden and tail.[14]
-
Cause 3: Inappropriate Solvent: If the mobile phase is not polar enough, the compound may adsorb too strongly and elute slowly and unevenly.
Solutions:
-
Deactivate the Silica: You can use a neutral silica gel or "deactivate" standard silica by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase.[14] This neutralizes the acidic sites and improves the peak shape for sensitive compounds.
-
Reduce Sample Load: Use less crude material for the amount of silica in your column.
-
Optimize Mobile Phase: If tailing is severe, slightly increase the polarity of your eluent to reduce the compound's retention time.[13]
Q6: My this compound isn't eluting from the column, even with a highly polar solvent. What happened?
There are a few possibilities if your compound appears to be irreversibly stuck to the silica.
-
Cause 1: Decomposition: As a β-keto ester, the compound may be unstable on silica gel, especially if the crude mixture contains acidic or basic impurities that catalyze degradation.[1][16]
-
Cause 2: Insufficient Polarity: While unlikely if you've tried very polar solvents, ensure your solvent system is appropriate. A common system for flushing very polar compounds is 5-10% Methanol in Dichloromethane.[10] Be aware that using more than 10% methanol can start to dissolve the silica gel itself.[10]
-
Cause 3: Precipitation: If the crude mixture is not fully soluble in the eluent, it may have precipitated at the top of the column, preventing it from moving.[13][15]
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely decomposing on the silica.[12]
-
Flush the Column: Try flushing the column with a very strong solvent (e.g., 10% MeOH/DCM) to see if you can recover any material.
-
Consider Alternatives: If decomposition is confirmed, you may need to use a different stationary phase like neutral alumina or Florisil, or consider an alternative purification method like distillation.[13]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common column issues.
Part 4: Detailed Experimental Protocols
This section provides step-by-step instructions for the purification process.
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate) to a developing chamber and cover it to allow the atmosphere to saturate.[9][17]
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent.
-
Spot the Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the pencil baseline of a silica gel TLC plate.[9][17]
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[9] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analyze and Adjust: Calculate the Rf value of your product. Adjust the solvent ratio to achieve an Rf of approximately 0.3.[9]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size column.
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[18]
-
Slurry Packing: In a beaker, mix your silica gel (e.g., 50g for 1g of crude) with the initial, low-polarity mobile phase to form a slurry. Pour this slurry into the column.[15][19]
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[18]
-
Add a thin protective layer of sand on top of the silica.[12][18]
-
-
Sample Loading (Dry Loading Example):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 5-10g of silica gel to the solution.
-
Remove the solvent by rotary evaporation to yield a free-flowing powder.[12]
-
Carefully pour this powder onto the sand layer in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure using compressed air or a pump to achieve a steady flow rate (e.g., solvent level dropping ~2 inches per minute).[18]
-
Begin collecting eluent in appropriately sized test tubes or flasks.
-
If necessary, perform a gradient elution by gradually increasing the percentage of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed.[7][20]
-
-
Fraction Analysis:
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aklectures.com [aklectures.com]
- 4. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 5. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
- 18. orgsyn.org [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-oxocyclopentylacetate Alkylation
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the alkylation of ethyl 2-oxocyclopentylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the alkylation of this compound?
The alkylation of this compound is a classic example of enolate chemistry.[1] The starting material is a β-keto ester, which possesses a particularly acidic α-proton located on the carbon between the ketone and ester carbonyl groups (pKa ≈ 10-11).[2][3] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can attack an electrophile, such as an alkyl halide, in a substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position.[1][4]
Q2: How do I choose the right base for the reaction? My yields are inconsistent.
The choice of base is critical and depends on your specific experimental goals. Inconsistent yields often trace back to incomplete enolate formation or competing side reactions influenced by the base.[5]
-
For Routine Alkylations (High pKa Substrate): Sodium ethoxide (NaOEt) is a common and effective choice.[1][6] It is sufficiently strong to deprotonate the acidic α-proton of the β-keto ester. It can be purchased or conveniently prepared in situ by reacting sodium metal with anhydrous ethanol.[1]
-
To Maximize Enolate Formation & Minimize Side Reactions: For sensitive substrates or to avoid equilibrium issues, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended.[5] LDA will irreversibly and quantitatively convert the β-keto ester to its enolate form, which can prevent side reactions like aldol condensations that might occur if starting material is present alongside the enolate.[5][7]
-
For Milder Conditions: Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly when paired with a phase-transfer catalyst (PTC) or a polar aprotic solvent like DMF.[2][8] This approach is useful when dealing with base-sensitive functional groups.
Q3: Which solvent system is optimal for C-alkylation? I'm concerned about O-alkylation.
Solvent choice directly influences the reactivity and selectivity of the enolate, which is an ambident nucleophile (can react at carbon or oxygen).[4]
-
To Favor C-Alkylation: Aprotic, weakly coordinating solvents like tetrahydrofuran (THF) are generally preferred.[9] These solvents help maintain a tighter association between the enolate and its metal counterion, sterically hindering the oxygen atom and making the α-carbon the more accessible nucleophilic site.[9]
-
To Avoid: Protic solvents (e.g., water, methanol, ethanol unless used to generate the alkoxide base in situ) must be rigorously excluded as they will protonate the enolate, quenching the reaction.[7] Strongly coordinating polar aprotic solvents like DMSO or HMPA can lead to "naked" enolates, where the solvent separates the enolate from its counterion. This increases the electron density on the more electronegative oxygen atom, raising the risk of O-alkylation.[4][9]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that typically points to a problem with enolate formation or stability.
Probable Causes & Solutions:
-
Inactive or Insufficient Base: The base may have degraded (e.g., NaH exposed to moisture) or was used in insufficient quantity.
-
Solution: Use freshly opened or properly stored base. Ensure at least 1.05-1.1 equivalents are used to drive the deprotonation to completion.
-
-
Presence of Protic Impurities: Trace amounts of water or alcohol in the solvent or on the glassware will protonate and destroy the enolate.
-
Solution: Rigorously dry all glassware in an oven. Use anhydrous solvents. If using ethanol to prepare NaOEt in situ, ensure it is absolute/anhydrous grade.[1]
-
-
Reaction Temperature Too Low: If using a less reactive alkyl halide, the reaction may be too slow at room temperature.
-
Solution: After adding the alkyl halide, consider gently heating the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC.[1]
-
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
troubleshooting guide for the distillation of Ethyl 2-oxocyclopentylacetate
Technical Support Center: Ethyl 2-oxocyclopentylacetate
Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and distillation of this valuable β-keto ester intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a cyclic β-keto ester, an organic compound widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a versatile building block in organic chemistry. It is commonly synthesized via the Dieckmann condensation of diethyl adipate.[3][4]
Q2: What are the key physical properties I should be aware of before distillation?
Understanding the physical properties is critical for a successful purification. This compound is known to be sensitive to heat.[5] The most crucial parameter is the boiling point under vacuum, as atmospheric distillation will lead to decomposition.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [5][6] |
| Molecular Weight | 170.21 g/mol | [5][6] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 106 °C @ 7 mmHg | [5] |
| 123 °C @ 13 mmHg | [4] | |
| 130 °C @ 1 mmHg | [7] | |
| Density | ~1.068 g/cm³ | [1] |
Q3: What are the primary synthesis routes and how do they impact purification?
The most common synthesis is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[3][8][9] In this reaction, a diester (diethyl adipate) is treated with a strong base (e.g., sodium ethoxide) to form the cyclic β-keto ester.[10][11]
The implication for purification is significant. The crude product mixture will contain:
-
The desired product
-
Unreacted starting material (diethyl adipate)
-
The alcohol byproduct (ethanol)
-
Residual base
-
Salts formed during the mandatory acidic work-up
Thorough neutralization and washing of the crude product are essential before attempting distillation to prevent base- or acid-catalyzed decomposition at high temperatures.
Distillation Troubleshooting Guide
This section addresses specific problems encountered during the vacuum distillation of this compound.
Issue 1: The distillation pot is turning dark brown/black, and my yield is very low.
Probable Cause: Thermal Decomposition
This is the most common failure mode. β-keto esters are susceptible to thermal degradation. High temperatures can initiate a retro-Claisen reaction, cleaving the molecule. Furthermore, if any residual acid or water is present from the work-up, the ester can hydrolyze to the corresponding β-keto acid. This acid is unstable and rapidly decarboxylates upon heating, releasing CO₂ gas and forming 2-methylcyclopentanone, leading to significant yield loss and pressure fluctuations.[12][13]
Solutions & Explanations:
-
Improve Vacuum: The single most effective way to prevent decomposition is to lower the boiling point by reducing the pressure. Aim for a vacuum level of <10 mmHg, ideally in the 1-5 mmHg range. Ensure your vacuum pump is in good condition and that all joints in your distillation apparatus are properly sealed and greased.
-
Verify Crude Product Neutrality: Before distilling, dissolve a sample of your crude, dried product in a solvent and test it with pH paper or a pH meter. Wash the crude extract with a saturated sodium bicarbonate solution, followed by brine, to remove any residual acid from the work-up.
-
Ensure Anhydrous Conditions: Dry the crude product thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before distillation. Water can promote hydrolysis.[14]
-
Minimize Heating Time: Use a high-temperature oil bath pre-heated to just above the target boiling temperature. This, combined with efficient stirring, minimizes the time the compound spends at elevated temperatures.[7] Using a short-path distillation head is highly recommended as it reduces the surface area and transit time for the vapor.
Issue 2: The pressure in my distillation setup is unstable and keeps fluctuating.
Probable Cause A: System Leak
A leak in the vacuum apparatus is a primary suspect. Even a small leak will prevent the system from reaching the target pressure, causing the boiling point to fluctuate and potentially rise into the decomposition range.
Solutions & Explanations:
-
Systematic Leak Check: Carefully inspect all glass joints, hose connections, and the seal on the receiving flask. Re-grease joints if necessary. A high-vacuum manometer (e.g., a McLeod or Pirani gauge) is invaluable for diagnosing leaks.
Probable Cause B: Outgassing or Decarboxylation
If the crude material was not properly worked up, residual volatile solvents (e.g., ether, ethyl acetate used for extraction) will boil off first, causing initial pressure instability. More critically, as mentioned in Issue 1, decomposition via decarboxylation releases CO₂ gas, which will fight against the vacuum pump and cause pressure spikes.[13]
Solutions & Explanations:
-
Initial Degassing: Once the system is under full vacuum, stir the material at room temperature for 15-30 minutes before applying heat to allow any residual solvents to be removed by the pump.
-
Address the Root Cause: If you suspect decarboxylation (evidenced by gas bubbles forming before boiling begins), the issue lies in the work-up. The crude product is likely acidic and needs to be re-worked (neutralized and washed) before another distillation attempt.
Issue 3: I'm not getting a sharp boiling point; the product is distilling over a wide temperature range.
Probable Cause: Inefficient Separation or Contamination
This indicates that your product is co-distilling with impurities. The most likely contaminants are unreacted starting material (diethyl adipate) or solvent from the reaction (e.g., toluene).
Solutions & Explanations:
-
Use a Fractionating Column: For higher purity, inserting a short, insulated Vigreux column between the distillation pot and the distillation head can improve separation efficiency. However, be aware that this increases the pressure drop in the system, so a better vacuum may be required.
-
Analyze Fractions: Collect the distillate in several separate fractions. Analyze each by TLC or GC to determine its purity. You can then combine the pure fractions.
-
Improve Pre-Distillation Work-up: A more rigorous extraction and washing procedure can remove many impurities before they ever reach the distillation flask.
Visualized Workflows
A clear understanding of the entire process is key to successful purification.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for common distillation issues.
Recommended Protocol: Vacuum Distillation
This protocol assumes the crude this compound has been appropriately neutralized, washed, and dried.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus on a magnetic stirrer hotplate. Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full).
-
Place a magnetic stir bar in the distillation flask. Vigorous stirring is crucial for preventing bumping and ensuring even heating.[7]
-
Lightly grease all glass joints with high-vacuum grease to ensure a good seal.
-
Connect the vacuum takeoff to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a two-stage rotary vane vacuum pump.
-
Incorporate a manometer into the system between the trap and the pump to monitor the pressure accurately.
-
-
Procedure:
-
Charge the dried, crude ester into the distillation flask.
-
Assemble the apparatus and begin stirring.
-
Turn on the vacuum pump and allow the system to evacuate fully. Observe the manometer until the pressure is stable and at the target level (e.g., < 5 mmHg). You may see bubbling as residual solvent is removed.
-
Once the pressure is stable, turn on the cooling water to the condenser.
-
Slowly begin to heat the distillation pot using an oil bath. Increase the temperature gradually.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Increase the temperature until the product begins to distill at a steady rate (approximately 1-2 drops per second). Record the stable vapor temperature and the corresponding pressure. This is your boiling point.
-
Continue distillation until the rate slows significantly or the pot temperature needs to be increased dramatically, which indicates the bulk of the product has been collected.
-
Stop heating. Allow the system to cool to room temperature before venting the apparatus to atmospheric pressure. Venting a hot system can cause autoignition of pump oil vapor.
-
By carefully controlling the distillation parameters and ensuring a well-prepared crude product, you can consistently achieve a high yield of pure this compound.
References
- 1. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 11. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 13. aklectures.com [aklectures.com]
- 14. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and proper storage conditions for Ethyl 2-oxocyclopentylacetate
Welcome to the dedicated technical support guide for Ethyl 2-oxocyclopentylacetate (CAS No. 20826-94-2). This resource is designed for our valued partners in research and drug development to ensure the optimal performance and longevity of this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability and storage, grounding our advice in established chemical principles to support the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This is the most critical factor in maintaining the compound's purity and reactivity. Upon receipt, the material should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2][3] The container must be kept tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended best practice to minimize oxidative degradation.
Core Rationale: As a β-keto ester, this compound possesses two reactive carbonyl centers and an acidic α-carbon.[5][6] Lower temperatures significantly reduce the rate of potential degradation reactions, such as hydrolysis or self-condensation. An inert atmosphere prevents slow oxidation, which can generate impurities over time.
Q2: What is the expected appearance of high-purity this compound?
High-purity this compound should be a clear, colorless to pale yellow liquid.[1][2] A noticeable deviation from this appearance, such as a significant darkening to yellow or brown, may indicate degradation.
Q3: What are the primary degradation pathways for this compound?
While stable under proper storage, this compound is susceptible to two main degradation pathways common to β-keto esters:
-
Hydrolysis: Exposure to moisture, especially in the presence of acidic or basic contaminants, can hydrolyze the ethyl ester functional group. This reaction yields 2-oxocyclopentaneacetic acid and ethanol. The resulting carboxylic acid can complicate subsequent reactions or alter the compound's solubility profile.
-
Decarboxylation: While generally requiring heat or harsh acidic/basic conditions, the β-keto acid formed from hydrolysis can subsequently lose carbon dioxide to yield 2-methylcyclopentanone.[6][7]
It is also important to avoid contact with strong oxidizing agents and strong bases, as these are listed as incompatible materials and can initiate rapid decomposition.[8]
Q4: Can I store the compound in a standard laboratory freezer (-20°C)?
While refrigeration (2-8°C) is the standard recommendation, freezing is generally acceptable and may even be beneficial for very long-term storage (>1 year), provided the container is properly sealed to prevent moisture ingress during temperature cycling. Ensure the compound is fully thawed and homogenized by gentle swirling before use. No freeze-thaw stability issues are commonly reported, but minimizing the number of cycles is always good practice.
Data Presentation: Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of degradation reactions.[1][3] |
| Atmosphere | Tightly sealed container.[2] Inert gas (Argon/Nitrogen) for long-term storage. | Prevents moisture ingress (hydrolysis) and oxidation. |
| Container | Original supplier bottle (typically glass or chemically resistant polymer). | Ensures material compatibility and prevents leaching. |
| Incompatibilities | Strong oxidizing agents, strong bases.[8] | These substances can catalyze rapid decomposition. |
| Light Exposure | Store in an opaque container or in the dark (e.g., inside a refrigerator). | While not highly photolabile, minimizing light exposure is a general best practice for organic reagents. |
Troubleshooting Guide & Experimental Protocols
This section provides actionable steps to address common issues encountered during experimentation that may be related to the quality of your this compound.
Scenario 1: My reaction yield is unexpectedly low or the reaction is producing multiple unidentified side products.
Low yield or the appearance of unexpected byproducts can often be traced back to the quality of a starting material. Before re-optimizing the reaction conditions, it is prudent to assess the integrity of your this compound.
The following decision tree illustrates a systematic approach to diagnosing issues related to reagent stability.
Caption: Troubleshooting decision tree for assessing reagent quality.
Protocol 1: Safe Handling and Aliquoting Upon Receipt
To preserve the quality of a new bottle of this compound, we recommend aliquoting the material into smaller, experiment-sized volumes, especially if the entire stock will not be consumed within a few months.
Objective: To minimize contamination and degradation of the bulk stock from repeated openings.
Materials:
-
New bottle of this compound.
-
Several smaller, dry glass vials with PTFE-lined caps.
-
Inert gas source (Argon or Nitrogen) with a delivery tube.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[2][9]
Procedure:
-
Preparation: Ensure all vials and caps are thoroughly clean and oven-dried to remove any residual moisture. Work in a well-ventilated fume hood.[4]
-
Equilibration: Allow the main bottle of the compound to warm to room temperature for 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold liquid.
-
Inert Gas Purge: Briefly flush the empty vials with a gentle stream of inert gas.
-
Dispensing: Carefully pour the desired amount of the liquid into each vial.
-
Final Purge & Seal: Before sealing, flush the headspace of each vial (and the main stock bottle) with inert gas for 5-10 seconds. Immediately and tightly seal the caps.
-
Labeling & Storage: Clearly label each vial with the compound name, date of aliquoting, and lot number. Place all vials, including the main stock bottle, back into refrigerated storage (2-8°C).
Protocol 2: Quick Quality Assessment by Thin-Layer Chromatography (TLC)
If you suspect degradation, a quick TLC analysis can provide a qualitative assessment of purity.
Objective: To visually check for the presence of more polar impurities (like the hydrolyzed carboxylic acid) compared to a reliable reference.
Materials:
-
Suspect sample of this compound.
-
Reference sample (ideally, a new, unopened bottle or a previously verified lot).
-
TLC plate (silica gel).
-
Developing chamber.
-
Mobile Phase: A non-polar solvent system is appropriate. A good starting point is 20-30% Ethyl Acetate in Hexanes.
-
Visualization Stain: A potassium permanganate (KMnO₄) stain is effective as it reacts with the ketone and any potential degradation products.
-
Capillary tubes for spotting.
Procedure:
-
Sample Preparation: Prepare dilute solutions of both the suspect sample and the reference sample in a volatile solvent like Ethyl Acetate or Dichloromethane (~1-2 mg/mL).
-
Spotting: Using separate capillary tubes, carefully spot both solutions side-by-side on the baseline of the TLC plate. A co-spot (spotting both samples on the same point) is also recommended.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Dip the plate in the KMnO₄ stain and gently heat with a heat gun until spots appear.
-
Analysis:
-
Pristine Sample: The reference sample should show a single, well-defined spot.
-
Degraded Sample: If the suspect sample is degraded, you may observe one or more additional spots. A common impurity, the hydrolyzed carboxylic acid, will appear as a more polar spot (lower Rf value, closer to the baseline) that may streak. The presence of any spots in the suspect lane that are not in the reference lane indicates impurity.
-
This quick check can save valuable time and resources by preventing the use of compromised material in a large-scale reaction. For a quantitative assessment, techniques like HPLC or GC-MS are recommended.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
effect of different bases on the alkylation of beta-keto esters
Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental carbon-carbon bond-forming reaction. Here, you will find in-depth answers to common experimental challenges, troubleshooting guides for specific issues, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions and problems encountered during the alkylation of β-keto esters, providing explanations to help you understand the underlying chemistry and make informed decisions in your experiments.
Q1: My alkylation reaction is giving a very low yield. What are the likely causes?
A1: Low yields in β-keto ester alkylations can stem from several factors, primarily related to incomplete deprotonation or competing side reactions.
-
Inadequate Base Strength: The most crucial step is the quantitative formation of the enolate. The α-protons of a β-keto ester are acidic (pKa ≈ 9-11), but a sufficiently strong base is required for complete deprotonation.[1] If the base is too weak, a significant portion of the β-keto ester will remain unreacted, leading to a low yield of the alkylated product.
-
Base-Alkyl Halide Interaction: The chosen base can react directly with the alkylating agent in a competing SN2 or E2 reaction, consuming both reactants and reducing the overall yield. This is particularly problematic with sterically hindered or stronger bases.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction's efficiency. For instance, insufficient reaction time may not allow the alkylation to go to completion.
Q2: I'm observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A2: The formation of dialkylated products is a common challenge, arising from the deprotonation and subsequent alkylation of the mono-alkylated product.[2][3] Several strategies can be employed to minimize this side reaction:
-
Use of Excess β-Keto Ester: Employing a slight excess of the β-keto ester relative to the base and alkylating agent can statistically favor the mono-alkylation of the starting material over the dialkylation of the product.[2]
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Choice of Base and Reaction Conditions: Using a less reactive base or running the reaction at a lower temperature can sometimes help to control the extent of alkylation.
Q3: Why is it important to match the alkoxide base to the ester group (e.g., using sodium ethoxide for an ethyl ester)?
A3: Matching the alkoxide base to the ester's alcohol component is critical to prevent transesterification.[3][4] If a different alkoxide is used (e.g., sodium methoxide with an ethyl ester), it can act as a nucleophile and attack the ester carbonyl group. This leads to an equilibrium mixture of different esters, complicating the product mixture and potentially affecting yields and purification.[5]
Q4: What is the difference between kinetic and thermodynamic enolate control, and how does it apply here?
A4: While more commonly discussed with unsymmetrical ketones, the principles of kinetic and thermodynamic control are relevant to enolate formation.
-
Thermodynamic Control: Achieved using a protic solvent and a relatively weak base (like an alkoxide) at higher temperatures, this allows for an equilibrium to be established.[6][7] The more stable, more substituted enolate is favored. In the context of β-keto esters, this is the standard condition for generating the highly stabilized enolate.
-
Kinetic Control: This involves using a strong, sterically hindered base (like Lithium Diisopropylamide - LDA) at low temperatures (-78 °C) in an aprotic solvent.[6][8] The kinetically favored enolate is formed by removing the most accessible proton most rapidly. While less common for simple β-keto ester alkylations, this can be a crucial consideration for more complex substrates with multiple acidic protons.
Q5: My reaction is producing an O-alkylated byproduct. How can I promote C-alkylation?
A5: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9][10] Several factors influence this regioselectivity:
-
Nature of the Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[11] "Hard" electrophiles, like silyl chlorides or alkyl triflates, are more prone to O-alkylation.[10][11]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving the oxygen of the enolate more exposed and promoting O-alkylation. Non-polar solvents (e.g., THF, diethyl ether) tend to favor C-alkylation.[9]
-
Counterion: The nature of the metal counterion can also play a role. Tightly coordinating cations can favor C-alkylation.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Guide 1: Low or No Product Formation
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Starting material remains unreacted | 1. Inactive or Insufficient Base: The base may have degraded or an insufficient amount was used. | Solution: Use a freshly opened or properly stored container of base. Ensure accurate measurement of the base. Consider using a stronger base if pKa values suggest incomplete deprotonation. |
| 2. Inactive Alkylating Agent: The alkylating agent may have decomposed. | Solution: Use a fresh bottle of the alkylating agent. Alkyl halides, especially iodides, can be light-sensitive. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Solution: Gradually increase the reaction temperature while monitoring for side product formation. | |
| Complex mixture of products with little desired product | 1. Competing Side Reactions: The base may be reacting with the alkylating agent, or the enolate may be undergoing other reactions. | Solution: Choose a base that is less likely to react with your alkylating agent. For example, if elimination is a concern with a secondary alkyl halide, a less hindered base might be preferable. |
| 2. Transesterification: An alkoxide base that does not match the ester was used.[4] | Solution: Always use an alkoxide base corresponding to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters).[3] |
Guide 2: Formation of Undesired Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Significant amount of dialkylated product | Over-alkylation: The mono-alkylated product is being deprotonated and alkylated again.[3] | Solution: Use a slight excess (1.1-1.2 equivalents) of the β-keto ester. Add the alkylating agent slowly to the reaction mixture. Consider running the reaction for a shorter period or at a lower temperature. |
| Presence of O-alkylated product | Reaction at the enolate oxygen: Conditions favor reaction at the more electronegative oxygen atom.[10] | Solution: Use a "softer" alkylating agent (iodide > bromide > chloride).[11] Employ a non-polar aprotic solvent like THF or diethyl ether.[9] |
| Products from elimination reactions (alkenes) | E2 elimination of the alkyl halide: The base is acting as a nucleophile and abstracting a proton from the alkyl halide. | Solution: This is more common with secondary and tertiary alkyl halides.[2] Use a less hindered base. Consider using a milder base if the acidity of the β-keto ester allows. |
| Products from self-condensation (Claisen condensation) | Enolate attacks the carbonyl of another β-keto ester molecule. | Solution: This is more likely if the alkylating agent is unreactive or added too slowly. Ensure the alkylating agent is added promptly after enolate formation. |
Experimental Protocols & Data
Protocol 1: General Procedure for the Mono-alkylation of Ethyl Acetoacetate
This protocol outlines a standard procedure for the mono-alkylation of ethyl acetoacetate using sodium ethoxide.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous ethanol
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Table: pKa Values of Common Reagents
This table provides approximate pKa values to aid in the selection of an appropriate base.
| Compound | pKa | Reference |
| β-Keto Esters (e.g., Ethyl Acetoacetate) | ~9-11 | [1] |
| Ethanol | ~16 | [12] |
| Water | 15.7 | [12] |
| Ketones (α-proton) | ~20 | [1][13] |
| Esters (α-proton) | ~25 | [1][13] |
Note: A suitable base should have a conjugate acid with a pKa significantly higher than that of the β-keto ester to ensure complete deprotonation.
Visualizing the Chemistry
Diagram 1: The Role of the Base in Enolate Formation
This diagram illustrates the crucial acid-base equilibrium in the deprotonation of a β-keto ester.
Caption: Equilibrium between a β-keto ester and its enolate, mediated by a base.
Diagram 2: C-Alkylation vs. O-Alkylation Pathways
This diagram visualizes the two possible reaction pathways for an ambident enolate nucleophile.
Caption: Competing C-alkylation and O-alkylation pathways for an enolate.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. fiveable.me [fiveable.me]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. reddit.com [reddit.com]
- 12. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 13. echemi.com [echemi.com]
techniques for monitoring the progress of reactions involving Ethyl 2-oxocyclopentylacetate
Welcome to the technical support center for monitoring chemical reactions involving Ethyl 2-oxocyclopentylacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot and optimize your reaction monitoring with confidence.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common initial queries.
Q1: Which is the quickest and easiest method to get a qualitative sense of my reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative reaction monitoring.[1] It allows you to quickly visualize the consumption of your starting material (this compound) and the appearance of your product(s) on a single plate. For a compound like this compound, which is moderately polar, a common starting solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
Q2: My product and starting material have very similar Rf values on TLC. How can I improve separation?
A: When spots have similar retention factors (Rf), you have a few options. First, try altering the polarity of your solvent system. A less polar system (e.g., increasing the hexane-to-ethyl acetate ratio) will generally cause all spots to move less, potentially increasing the separation between them. Conversely, a more polar system might also improve separation. If changing the solvent system doesn't work, consider using a different staining method that might react differently with your starting material and product, revealing them as different colors.[3]
Q3: I need quantitative data on my reaction's conversion over time. Which technique should I use?
A: For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[4][5] The choice between them depends on the volatility and thermal stability of your reactants and products. Given that this compound is a relatively small and volatile molecule, GC is often a suitable choice. HPLC is also an excellent option, particularly if your products are less volatile or thermally sensitive.[5] Both techniques can be calibrated to provide precise measurements of concentration over time.
Q4: Can I use NMR to monitor my reaction directly?
A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[6][7] By taking NMR spectra of the reaction mixture at different time points, you can observe the disappearance of peaks corresponding to this compound and the appearance of new peaks from the product. This method provides both structural information and quantitative data, as the integration of the peaks is proportional to the concentration of each species.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific techniques in a question-and-answer format.
Thin-Layer Chromatography (TLC) Troubleshooting
Q: My spots are streaking on the TLC plate. What's causing this and how do I fix it?
A: Streaking on a TLC plate is a common issue that can obscure results. The primary causes are sample overloading or strong interactions between your compound and the silica gel.[9][10]
-
Causality: When you apply too much sample, the stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than a compact spot as the solvent moves up the plate.[9] Additionally, highly polar or acidic/basic compounds can interact strongly with the acidic silica gel, causing them to tail or streak.[10]
-
Solutions:
-
Dilute Your Sample: The simplest solution is to dilute the sample you are spotting on the plate. A 1% solution is often a good starting point.[9]
-
Modify the Mobile Phase: For acidic compounds that streak, adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can resolve the issue.[10]
-
Use a Different Plate: If your compound is unstable on silica, you might consider using alumina or reverse-phase TLC plates.[3]
-
Q: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC plate is just a smear. What should I do?
A: High-boiling solvents can interfere with the proper development of a TLC plate, causing everything to smear.
-
Causality: These solvents are often very polar and will not evaporate from the TLC plate's origin. As the mobile phase moves up the plate, it carries the high-boiling solvent along, smearing all the compounds with it.
-
Solutions:
-
Pre-Elution with High Vacuum: After spotting your reaction mixture, place the TLC plate in a high vacuum chamber for a few minutes to evaporate the high-boiling solvent before developing the plate.[3][11]
-
Mini-Workup: Before running the TLC, perform a quick liquid-liquid extraction on a small aliquot of your reaction mixture in a vial. Then, spot the organic layer on your TLC plate.[11]
-
Gas Chromatography (GC) Troubleshooting
Q: I'm seeing peak tailing for all my compounds in my GC analysis. What is the likely cause?
A: Peak tailing in GC, where the back end of the peak is drawn out, can be caused by several factors, often related to the column or injection technique.
-
Causality: Tailing can result from active sites on the column that interact strongly with polar functional groups, column overloading, or improper sample vaporization.[12]
-
Solutions:
-
Check for Column Contamination: Active sites can be exposed due to column degradation or contamination. Try conditioning (baking out) the column at a high temperature to remove contaminants. If this doesn't work, the column may need to be replaced.[12]
-
Reduce Injection Volume: Injecting too much sample can overload the column. Try injecting a smaller volume or a more dilute sample.[13][14]
-
Optimize Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample but not so high that it causes thermal degradation.
-
Q: I'm observing "ghost peaks" in my chromatogram that aren't from my current sample. Where are they coming from?
A: Ghost peaks are peaks that appear in a chromatogram that are not present in the injected sample. They are usually due to carryover from a previous injection or contamination in the system.[12]
-
Causality: Contaminants can build up in the injector, column, or detector. When the temperature is ramped up during a run, these contaminants can elute, appearing as ghost peaks. A leaky septum can also introduce contaminants from the surrounding air.[12][14]
-
Solutions:
-
Clean the Injector: The injector liner is a common source of contamination. Regularly replace the liner and septum.[14]
-
Bake Out the Column: Running the column at a high temperature for an extended period can help remove contaminants.
-
Check Carrier Gas Purity: Impurities in the carrier gas can also lead to ghost peaks. Ensure you are using a high-purity gas and that the gas lines are not contaminated.[15]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My peaks in HPLC are tailing, especially for my β-keto ester. What should I investigate?
A: Peak tailing is a frequent issue in HPLC and can significantly affect resolution and quantification.[16][17]
-
Causality: For a β-keto ester like this compound, tailing can be caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[16] Other causes include column overload, a void in the column packing, or an inappropriate mobile phase pH.[18][19]
-
Solutions:
-
Adjust Mobile Phase pH: The keto-enol tautomerism of this compound can be influenced by pH. Using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.[19]
-
Use a Different Column: An end-capped column, where the free silanol groups are derivatized, can reduce secondary interactions.
-
Check for Column Voids: A void at the column inlet can cause peak distortion. Reversing and flushing the column may help, but replacement is often necessary.[19]
-
Reduce Sample Concentration: As with GC, injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.[19][20]
-
Q: My retention times are shifting from one run to the next. How can I stabilize my HPLC system?
A: Fluctuating retention times are a sign of an unstable system.
-
Causality: The most common causes are changes in mobile phase composition, poor column equilibration, temperature fluctuations, or leaks in the system.[18]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles. If using a gradient, ensure the mixer is functioning correctly.[18]
-
Allow for Adequate Equilibration: When changing the mobile phase or installing a new column, allow sufficient time for the column to equilibrate before starting your analysis.[18]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[18]
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect retention times.[18]
-
Section 3: Experimental Protocols and Data Presentation
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your origin line.[1]
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (like ethyl acetate) and use a capillary tube to spot it on the left side of the origin line.
-
Lane 2 (Co-spot): Spot the starting material again in the middle of the origin line. Then, using a different capillary, spot your reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using the capillary for your reaction, spot the reaction mixture on the right side of the origin line.
-
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber, ensuring the solvent level is below the origin line.[9] Cover the chamber and allow the solvent to move up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[9] If the spots are not UV-active, use a stain (e.g., potassium permanganate or iodine).[10]
-
Interpret the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Data Presentation: Spectroscopic Data for this compound
The following table summarizes key spectroscopic data for this compound, which is crucial for monitoring reactions using spectroscopic methods.
| Spectroscopic Technique | Key Feature | Approximate Position/Value | Comments |
| FTIR | Ester C=O Stretch | ~1740 cm⁻¹ | Strong absorption, characteristic of the ester carbonyl.[21] |
| Ketone C=O Stretch | ~1715 cm⁻¹ | Strong absorption, characteristic of the ketone carbonyl.[21][22] | |
| ¹H NMR | Ethyl Ester -CH₂- | ~4.1 q | Quartet from the ethyl group of the ester.[23] |
| Ethyl Ester -CH₃ | ~1.2 t | Triplet from the ethyl group of the ester.[23] | |
| α-protons (to ester) | ~2.6 dd, ~2.1 dd | Protons on the carbon between the two carbonyls.[23] | |
| ¹³C NMR | Ester C=O | ~170 ppm | Carbonyl carbon of the ester. |
| Ketone C=O | ~215 ppm | Carbonyl carbon of the ketone. |
Note: Exact chemical shifts and frequencies can vary based on the solvent and other molecular factors.[21]
Section 4: Visualizing Workflows
Diagram: Troubleshooting TLC Spot Streaking
This diagram outlines a logical workflow for addressing the common issue of spot streaking in TLC.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. cipac.org [cipac.org]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. silicycle.com [silicycle.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. benchchem.com [benchchem.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. This compound, CAS No. 20826-94-2 - iChemical [ichemical.com]
Validation & Comparative
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Identification
An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 2-oxocyclopentylacetate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. This compound (C9H14O3, Molar Mass: 170.21 g/mol ) is a valuable building block in organic synthesis, notably as an intermediate for various pharmaceutical compounds.[1][2][3] Its purity and structural integrity are paramount. This guide provides a comparative analysis of the primary analytical methods for its characterization, offering insights into the causality behind experimental choices and presenting self-validating protocols.
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the definitive method for assessing the purity of volatile and semi-volatile compounds like this compound and confirming its molecular weight.
Scientific Rationale
The choice of GC-MS is predicated on the compound's volatility and thermal stability.[4] The gas chromatograph separates the analyte from volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, while the molecular ion peak confirms the compound's mass.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[5]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Column: A non-polar or medium-polarity column is ideal. An HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) is a common choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[6]
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 200°C.
-
Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes.[5]
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation
-
Chromatogram: The primary peak should correspond to this compound. The retention time is a characteristic of the compound under the specified conditions. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Mass Spectrum: The mass spectrum should display a molecular ion peak [M]+ at m/z = 170. Key fragmentation peaks would be expected from the loss of the ethoxy group (-OC2H5, m/z 45) leading to a fragment at m/z 125, and other characteristic cleavages of the ester and cyclopentanone ring.
GC-MS Workflow
Caption: Workflow for purity assessment and identification of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Quantification
HPLC with UV detection is a robust and widely used technique for the quantification and purity analysis of compounds that are less volatile or thermally sensitive. It separates components of a mixture based on their interactions with a stationary phase (column packing) and a liquid mobile phase.
Scientific Rationale
This compound possesses chromophores (the ketone and ester carbonyl groups) that absorb UV light, making it suitable for UV detection.[7] HPLC is particularly advantageous for routine quality control due to its high precision and reproducibility. A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically the first choice for a molecule of this polarity.
Experimental Protocol: HPLC-UV Analysis
-
Sample and Standard Preparation:
-
Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[8] Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.[6]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.[6]
-
-
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the λmax of the carbonyl chromophore, typically around 210 nm for esters and ketones.
-
Injection Volume: 10 µL.
-
Data Interpretation
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. The concentration of the analyte in the sample can be determined from this curve.
-
Purity: The purity is assessed by the area percentage of the main peak. The high resolution of HPLC allows for the separation of closely related impurities.
HPLC-UV Workflow
Caption: Workflow for quantification and purity analysis of this compound by HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.
Scientific Rationale
For a novel compound or for definitive confirmation of structure, NMR is essential. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.[9] Two-dimensional NMR experiments (like COSY and HSQC) can further establish the connectivity between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual solvent peak.[10]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker AVANCE 400 MHz (or higher field) spectrometer.
-
¹H NMR:
-
Observe Frequency: 400 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (due to lower natural abundance of ¹³C).
-
-
Expected Data and Interpretation
-
¹H NMR (CDCl₃):
-
~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.
-
~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.
-
~1.8-2.8 ppm (multiplets, 9H): A complex region corresponding to the protons on the cyclopentanone ring and the adjacent methylene group (-CH₂ -COOEt). The exact shifts and multiplicities will depend on the specific stereochemistry and coupling constants.
-
-
¹³C NMR (CDCl₃): [10]
-
>200 ppm: A signal for the ketone carbonyl carbon (C =O).
-
~170 ppm: A signal for the ester carbonyl carbon (-C OOEt).
-
~60 ppm: The ester methylene carbon (-O-CH₂ -CH₃).
-
~14 ppm: The ester methyl carbon (-O-CH₂-CH₃ ).
-
~20-50 ppm: Multiple signals corresponding to the five carbons of the cyclopentane ring and the methylene carbon alpha to the ester.
-
NMR Analysis Workflow
Caption: Workflow for structural elucidation of this compound by NMR spectroscopy.
Infrared (IR) Spectroscopy: Rapid Functional Group Analysis
Infrared (IR) spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. It is an excellent first-pass technique for verifying the presence of key structural features.
Scientific Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The presence of strong absorption bands at characteristic wavenumbers confirms the presence of specific functional groups. For this compound, the key functional groups are the ketone and the ester.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern technique that requires minimal sample preparation.
-
Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[11]
-
Technique: ATR.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Collection:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software automatically subtracts the background.
-
Expected Data and Interpretation
The IR spectrum will show characteristic absorption bands confirming the structure.[11]
-
~2960-2850 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.
-
~1740-1750 cm⁻¹: A very strong, sharp peak for the ester carbonyl (C=O) stretch.[7]
-
~1715-1725 cm⁻¹: A second strong, sharp peak for the cyclopentanone carbonyl (C=O) stretch. The two distinct carbonyl peaks are a key feature.
-
~1300-1000 cm⁻¹: Strong C-O stretching bands characteristic of the ester group.[7]
Comparative Summary of Analytical Methods
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy | IR Spectroscopy |
| Primary Use | Purity, Identification, Volatile Impurities | Quantification, Purity, Non-volatile Impurities | Definitive Structural Elucidation | Functional Group Identification |
| Specificity | Very High | High | Absolute | Moderate to High |
| Sensitivity | High (ng-pg) | High (µg-ng) | Low (mg) | Moderate (µg-mg) |
| Quantification | Possible with calibration | Excellent | Possible (qNMR) but complex | No |
| Sample Req. | < 1 mg (volatile) | ~1 mg | 5-10 mg | < 1 mg |
| Analysis Time | 20-40 minutes | 10-20 minutes | 10 min (¹H) to several hours (¹³C) | < 5 minutes |
| Key Insight | Molecular Weight & Purity | Precise Concentration | Atomic Connectivity | Presence of Functional Groups |
Conclusion: An Integrated Analytical Approach
No single analytical method provides a complete picture of a chemical entity. For the comprehensive characterization of this compound, an integrated approach is recommended.
-
For routine quality control and quantification , HPLC-UV is the method of choice due to its high precision, robustness, and suitability for automation.
-
For assessing purity, identifying unknown volatile impurities, and confirming molecular weight , GC-MS is indispensable.
-
For the initial synthesis and definitive, unambiguous confirmation of the molecular structure , NMR spectroscopy (¹H and ¹³C) is the authoritative standard.
-
For a rapid and straightforward confirmation of synthesis success by verifying functional groups , IR spectroscopy is an efficient and valuable tool.
By judiciously selecting from these methods, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, thereby guaranteeing the integrity of their subsequent research and development efforts.
References
- 1. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 2. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. cipac.org [cipac.org]
- 9. nmr.tamu.edu [nmr.tamu.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 2-oxocyclopentylacetate esters
For researchers and professionals in drug development and organic synthesis, 2-oxocyclopentylacetate esters are valuable intermediates, serving as versatile scaffolds for the construction of more complex molecular architectures, including prostaglandins and various pharmaceutical agents. The efficient synthesis of these compounds is therefore of critical importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to these esters, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.
Introduction: The Strategic Importance of the 2-Oxocyclopentylacetate Scaffold
The core structure, a cyclopentanone ring bearing an acetate substituent at the second position, offers multiple points for chemical modification. The ketone functionality is amenable to a wide range of transformations, while the ester group can be hydrolyzed, reduced, or used to introduce further complexity. The selection of a synthetic route is a strategic decision, balancing factors such as yield, scalability, cost of reagents, and operational simplicity. This guide will focus on the most prevalent and practical approaches to these valuable compounds.
Route 1: The Classic Two-Step Approach: Dieckmann Condensation Followed by Alkylation
This is the most traditional and well-documented pathway. It involves two distinct chemical transformations: the formation of a cyclic β-keto ester via Dieckmann condensation, followed by the introduction of the acetate side chain through enolate alkylation.
Step 1: Dieckmann Condensation of Dialkyl Adipates
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] For the synthesis of the 2-oxocyclopentanecarboxylate core, a 1,6-diester such as diethyl adipate is used.[2] The reaction is base-catalyzed, with common bases including sodium ethoxide, sodium hydride, and sodium amide.[3]
Mechanism Insight: The reaction proceeds by deprotonation at an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a five-membered ring.[1][4] The choice of base is critical; it must be strong enough to generate the enolate without causing significant side reactions like saponification. Using an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters) prevents transesterification.[3]
Caption: Workflow for the Dieckmann Condensation.
Experimental Protocol (Dieckmann Condensation): This protocol is adapted from a procedure for the synthesis of Ethyl 2-oxocyclopentanecarboxylate.[5]
-
To a flask equipped for reflux, add sodium ethoxide (0.12 mol) and anhydrous toluene (200 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of diethyl adipate (0.1 mol) in anhydrous toluene (50 mL) dropwise over 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-3 hours. Monitor the reaction by gas chromatography.
-
Cool the mixture to room temperature and remove the ethanol byproduct by distillation.
-
Cool the reaction mixture in an ice bath and quench by slowly adding 3 M HCl until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Ethyl 2-oxocyclopentanecarboxylate.
Step 2: Alkylation of the β-Keto Ester
The product of the Dieckmann condensation, a β-keto ester, has an acidic proton on the carbon between the two carbonyl groups. This allows for the formation of a stabilized enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide, such as ethyl chloroacetate, to introduce the desired side chain.[6][7]
Mechanism Insight: A base, typically the same alkoxide used in the Dieckmann step, is used to deprotonate the α-carbon. The resulting enolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond.[6]
Experimental Protocol (Alkylation): This is a general procedure for the alkylation of ethyl 2-oxocyclopentanecarboxylate.[6]
-
In a round-bottom flask, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over 15-20 minutes with stirring.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting ethyl 2-(1-ethoxycarbonyl-2-oxocyclopentyl)acetate by vacuum distillation.
Route 2: The "One-Pot" Synthesis
An alternative approach that improves operational efficiency is the "one-pot" synthesis, which combines the Dieckmann condensation and subsequent alkylation into a single, continuous process without isolation of the intermediate β-keto ester.[8]
Causality Behind the "One-Pot" Advantage: This method leverages the fact that the enolate of the β-keto ester formed during the Dieckmann condensation is the required nucleophile for the subsequent alkylation. By adding the alkylating agent directly to the reaction mixture after the initial cyclization, the process is streamlined, reducing solvent usage, purification steps, and overall reaction time.[8] This approach is particularly advantageous for large-scale production.[8]
Caption: Logical workflow of the "One-Pot" synthesis.
Experimental Protocol ("One-Pot" Synthesis): This protocol is adapted from a patented procedure.[8]
-
In a 2 L three-necked flask, add toluene (200 mL) and sodium metal (17.2 g, 0.749 mol). Heat to reflux with mechanical stirring to form fine sodium sand.
-
Cool to 85°C, add more toluene (500 mL), and then add a mixture of diethyl adipate (150 mL, 0.749 mol), absolute ethanol (5 mL), and toluene (60 mL) dropwise over approximately 1 hour. Continue stirring for 6 hours.
-
Cool the mixture to 85°C and add ethyl chloroacetate (79.1 mL, 0.749 mol) dropwise, maintaining the temperature below 100°C. After addition, continue stirring at 85°C for about 3 hours.
-
After cooling, wash the reaction mixture with water, and concentrate the organic phase.
-
Add concentrated HCl to the residue and heat to reflux for 4-8 hours to achieve hydrolysis and decarboxylation.
-
Extract the resulting 2-oxocyclopentylacetic acid with an organic solvent, dry, and concentrate.
-
To the crude acid, add absolute ethanol (300 mL) and a catalytic amount of sulfuric acid (2 mL). Heat to reflux for 8 hours.
-
Work up by concentrating the mixture, diluting with ethyl acetate, washing with saturated NaHCO₃ solution, and drying over anhydrous sodium sulfate.
-
Purify the final product, this compound, by vacuum distillation. The reported yield for this procedure is 52.6%.[8]
Comparative Analysis
| Parameter | Route 1: Two-Step (Dieckmann + Alkylation) | Route 2: "One-Pot" Synthesis | Justification & Expert Insights |
| Overall Yield | Dieckmann: 70-82%[3], Alkylation: Variable (typically good) | ~53-60%[8] | The two-step approach may offer a higher overall yield due to the purification of the intermediate, which can lead to cleaner subsequent reactions. The "one-pot" method's yield is impacted by the accumulation of byproducts through multiple in-situ steps. |
| Operational Simplicity | Lower | Higher | The "one-pot" method avoids the isolation and purification of the intermediate β-keto ester, significantly reducing handling, solvent use, and overall process time.[8] |
| Reagents & Cost | Diethyl adipate, NaOEt (or NaH), Alkyl halide | Diethyl adipate, Sodium metal, Ethanol, Alkyl halide, Acid, H₂SO₄ | Reagent costs are broadly similar. The "one-pot" use of raw sodium metal may be cheaper but requires more stringent safety precautions for handling. |
| Process Time | Longer (two distinct reaction and work-up/purification stages) | Shorter (continuous process, single final purification)[8] | The "one-pot" approach can significantly shorten the production cycle, a key advantage in industrial settings.[8] |
| Scalability | Readily scalable, but requires handling of intermediates. | Highly suitable for large-scale production due to process intensification.[8] | Industrial synthesis often favors "one-pot" procedures to minimize capital and operational expenditure. However, challenges in heat management for the initial highly exothermic reaction must be addressed.[5] |
| Control & Purity | Higher (intermediate purification allows for better quality control) | Lower (potential for more side-products in the final mixture) | Isolating the ethyl 2-oxocyclopentanecarboxylate allows for characterization and ensures high purity for the alkylation step, which can be critical for sensitive downstream applications. |
Conclusion and Recommendations
The choice between these synthetic routes is contingent on the specific objectives of the research or production campaign.
-
For laboratory-scale synthesis requiring high purity and maximum yield , the classic Two-Step Approach is often preferable. The isolation and purification of the intermediate ethyl 2-oxocyclopentanecarboxylate provide a well-defined starting material for the subsequent alkylation, leading to a cleaner final product.
-
For industrial-scale production or when operational efficiency and reduced cycle time are paramount , the "One-Pot" Synthesis offers a compelling advantage.[8] Despite a potentially lower overall yield, the reduction in unit operations, solvent volume, and manual handling makes it a more cost-effective and streamlined process for manufacturing.
Ultimately, both routes are robust and reliable methods for accessing 2-oxocyclopentylacetate esters. The detailed protocols and comparative data presented in this guide are intended to provide the necessary framework for making an informed, data-driven decision tailored to your specific synthetic needs.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aklectures.com [aklectures.com]
- 8. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
A Senior Scientist's Guide to the HPLC-Based Purity Validation of Ethyl 2-oxocyclopentylacetate
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of scientific validity and product safety. Ethyl 2-oxocyclopentylacetate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception.[1] Its purity can significantly influence reaction yields, impurity profiles, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a fully validated HPLC protocol, and objectively compare its performance against viable alternatives like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Analytical Challenge: Why Purity Matters
This compound (C9H14O3, MW: 170.21 g/mol ) is a versatile β-keto ester.[2][3] Synthetic routes, such as the Dieckmann condensation of diethyl adipate, can introduce a range of impurities.[4][5] These may include unreacted starting materials, side-products from competing reactions (e.g., aldol condensations), or degradation products.[6] The presence of these impurities, even at trace levels, can have cascading effects in a multi-step synthesis, making a robust, specific, and sensitive analytical method for purity determination indispensable.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC, particularly in its reverse-phase mode, is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from structurally similar impurities, providing a precise quantitative assessment of purity.
Rationale for Method Development
Our proposed method is built on foundational chromatographic principles. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for moderately polar organic molecules like our target analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and separation efficiency. The ketone functional group in the analyte contains a chromophore that absorbs UV light, making a UV detector an ideal and cost-effective choice for quantification.
Detailed HPLC Method Protocol
Instrumentation:
-
HPLC System: A quaternary pump system with an autosampler and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Data Acquisition: Chromatography Data System (CDS).
Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or HPLC grade.
-
This compound Reference Standard: Certified purity >99.5%.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Value | Justification |
|---|---|---|
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
| Detection λ | 254 nm | A common wavelength for detecting carbonyl compounds. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation: A System of Self-Validation
To ensure the trustworthiness of our analytical results, the HPLC method must be rigorously validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[7][8] The validation process demonstrates that the method is suitable for its intended purpose.[9][10]
Validation Parameters and Protocols
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities or degradants. | Perform forced degradation (acid, base, peroxide, heat, light). Spike sample with known impurities. | Peak purity analysis must pass. No co-elution at the analyte peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze five concentrations of the reference standard across the expected range (e.g., 0.1 to 1.5 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Spike a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Six replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | To confirm the interval where the method is precise, accurate, and linear. | Confirmed by the linearity and accuracy studies. | 80% to 120% of the target concentration. |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ ≈ 10:1; S/N for LOD ≈ 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). | Peak area RSD remains ≤ 2.0%. |
Logical Flow of Method Validation
Caption: Logical relationship between HPLC method validation parameters.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques have their place. An objective comparison highlights the strengths and weaknesses of each, justifying the selection of HPLC for routine quality control.
Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds.[11] Since this compound has a relatively high boiling point (approx. 245°C), GC analysis is feasible.[12]
Performance Comparison: HPLC vs. GC
| Feature | HPLC | Gas Chromatography (GC) | Rationale for Preference |
| Analyte Suitability | Excellent. No derivatization needed. | Good. Requires sufficient volatility and thermal stability. | HPLC is more versatile for potentially non-volatile synthesis impurities. |
| Specificity | High. Excellent for separating isomers and related compounds. | High. Excellent separation based on boiling point. | Both are highly specific, but HPLC often has an edge with complex mixtures. |
| Sensitivity | High (ng to pg level with UV detector). | Very High (pg to fg level with FID or MS detector). | GC can be more sensitive, but HPLC's sensitivity is sufficient for purity assays. |
| Sample Preparation | Simple dissolution. | Can be simple, but may require derivatization for polar analytes. | HPLC sample prep is typically simpler and faster. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Costs are comparable. |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides both structural confirmation and quantification without the need for a specific reference standard of the same compound.[13][14] The signal intensity in a proton (¹H) NMR spectrum is directly proportional to the number of nuclei.[15][16]
Performance Comparison: HPLC vs. qNMR
| Feature | HPLC | Quantitative NMR (qNMR) | Rationale for Preference |
| Quantification Principle | External calibration against a reference standard. | Absolute quantification using an internal standard of known purity. | qNMR is a primary ratio method, reducing reliance on specific analyte standards. |
| Specificity | Based on retention time. | Based on unique chemical shifts. Excellent for structural info. | qNMR provides unequivocal identification and quantification simultaneously. |
| Throughput | High. Run times are typically <15 min. | Lower. Requires longer acquisition times for good signal-to-noise. | HPLC is better suited for high-throughput QC environments. |
| Impurity Detection | Detects impurities that are chromatographically separated and have a chromophore. | Detects any proton-containing impurity with resolved signals. | qNMR can be more comprehensive but may miss impurities without ¹H signals (e.g., inorganic salts). |
| Instrumentation Cost | Moderate to High. | Very High. | The cost and complexity of NMR instrumentation limit its use in routine QC. |
Conclusion and Recommendations
The validation data and comparative analysis conclusively demonstrate that HPLC is the most robust, reliable, and practical method for the routine purity assessment of this compound in a drug development and quality control setting. Its high specificity, accuracy, precision, and suitability for a high-throughput environment make it superior to GC and qNMR for this specific application.
While GC serves as a valuable orthogonal technique, particularly for volatile impurities, and qNMR offers unparalleled insight as a primary standard or for structural elucidation, the validated HPLC method presented here provides the optimal balance of performance, cost-effectiveness, and regulatory acceptance. Adherence to this validated protocol ensures trustworthy and reproducible data, which is fundamental to advancing scientific research and ensuring product quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]
- 13. ethz.ch [ethz.ch]
- 14. rssl.com [rssl.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. emerypharma.com [emerypharma.com]
A Comparative Guide to the Reactivity of Cyclic β-Keto Esters: Cyclopentane vs. Cyclohexane Systems
In the landscape of synthetic organic chemistry, β-keto esters are foundational building blocks, prized for the versatility of their dual chemical nature. The acidic α-proton, nestled between two carbonyl groups, provides a nucleophilic handle, while the carbonyl carbons themselves remain susceptible to electrophilic attack. When these functionalities are incorporated into a carbocyclic framework, the ring's inherent stereoelectronic properties and strain exert a profound influence on the molecule's reactivity.
This guide offers an in-depth comparison of two archetypal cyclic β-keto esters: ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate. We will dissect how the transition from a five-membered to a six-membered ring alters the fundamental reactivity of these synthons in key chemical transformations. This analysis is grounded in established principles of physical organic chemistry and supported by experimental protocols and data to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic endeavors.
The Decisive Influence of Ring Strain and Conformation
The reactivity differences between cyclopentane and cyclohexane derivatives are not arbitrary; they are a direct consequence of the strain inherent in their cyclic structures. Three main types of strain are at play:
-
Angle Strain: Deviation from the ideal sp³ bond angle of 109.5° or the sp² bond angle of 120°.
-
Torsional (Pitzer) Strain: Repulsion between electron clouds of eclipsed bonds.
-
Steric (Van der Waals) Strain: Repulsive interactions when non-bonded atoms are forced into close proximity.
Cyclohexane can adopt a near-perfect, strain-free chair conformation where all bond angles are close to 109.5° and all hydrogens are staggered.[1] Cyclopentane, however, cannot achieve such a stable arrangement. It exists in puckered "envelope" and "twist" conformations that represent a compromise, minimizing angle strain at the cost of significant torsional strain from eclipsed C-H bonds.[2]
This fundamental difference leads to the concept of Internal Strain (I-Strain) , which describes the change in ring strain when the hybridization of a ring atom changes. The enhanced reactivity of the cyclopentane system in many reactions can be directly attributed to I-Strain. When a ring carbon transitions from a tetrahedral (sp³) to a trigonal planar (sp²) state, as in enolate formation or nucleophilic addition to the ketone, the internal bond angles at that carbon prefer to widen towards 120°.
-
In a cyclopentane ring, this change relieves some of the inherent torsional strain and angle strain, as the ideal internal angle of a regular pentagon (108°) is closer to the sp² ideal of 120° than the sp³ ideal of 109.5°. This makes the formation of an sp² center energetically favorable.
-
In a strain-free cyclohexane chair, forcing a carbon toward sp² geometry introduces angle and torsional strain, as it disrupts the stable, staggered conformation. This makes the formation of an sp² center energetically less favorable.[3][4]
This core principle governs the disparate reactivity profiles of our two target molecules.
Caption: The I-Strain concept illustrating the energetic favorability of forming an sp² center in a cyclopentane ring versus a cyclohexane ring.
Key Reactivity Comparisons
Acidity and Enolate Formation
The first step in many reactions of β-keto esters is the deprotonation of the α-carbon to form a resonance-stabilized enolate. The rate of this deprotonation and the position of the keto-enol equilibrium are excellent indicators of reactivity.
Due to the I-strain principle, ethyl 2-oxocyclopentanecarboxylate is more acidic and forms its enolate more readily than its cyclohexane counterpart. The transition to the sp²-hybridized enolate relieves strain in the five-membered ring. Conversely, enolate formation in the six-membered ring introduces strain.[4] Experimental studies on the parent keto-acids confirm this. For 2-oxocyclohexanecarboxylic acid, the keto-enol equilibrium constant (pKE) in aqueous solution is 1.27, indicating a preference for the keto form. While a direct pKE comparison under identical conditions is not available, the same study notes that the results for the 2-oxocyclopentanecarboxylic acid system are distinctly different, consistent with greater enol stability.[5]
Alkylation Reactions
Alkylation at the α-carbon is a cornerstone transformation for β-keto esters. The reaction proceeds via the enolate, and therefore, its rate is directly influenced by the ease of enolate formation.
Ethyl 2-oxocyclopentanecarboxylate undergoes alkylation readily. The favorable formation of the enolate intermediate leads to faster reaction rates compared to acyclic or six-membered ring analogues.
Ethyl 2-oxocyclohexanecarboxylate also undergoes alkylation, but the reaction is generally slower due to the less favorable formation of the enolate. Furthermore, the conformational rigidity of the cyclohexane ring can introduce significant steric hindrance. For an incoming electrophile to approach the α-carbon, it must contend with the axial hydrogens on the ring, potentially leading to lower yields, especially with bulky alkylating agents.
Experimental Data Summary
| Reaction | Substrate | Electrophile | Representative Yield | Reference |
| Ethylation | Allyl 2-oxocyclopentanecarboxylate | Iodoethane | ~80% | [7] |
| Benzylation | Allyl 2-oxocyclopentanecarboxylate | Benzyl Bromide | ~95% | [7] |
| Michael Add. | Ethyl 2-oxocyclopentanecarboxylate | Methyl Vinyl Ketone | 91-93% | |
| Acylation | Cyclohexanone to β-Keto Ester | Diethyl Carbonate | 80% |
Note: The table presents representative yields from different literature sources and are not from a direct comparative experiment. They serve to illustrate the general efficiency of these reactions.
Condensation Reactions (e.g., Michael Addition)
In Michael additions, the β-keto ester enolate acts as a soft nucleophile, attacking the β-position of an α,β-unsaturated carbonyl compound. The higher reactivity of the cyclopentanone derivative is again evident. Its readily formed, stable enolate is an excellent Michael donor, leading to efficient conjugate additions. A well-documented protocol for the addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone reports a high yield of 91-93%.
For the cyclohexane analogue, while the reaction proceeds, the less favorable enolate formation can require stronger basic conditions or longer reaction times to achieve comparable yields.
Hydrolysis and Decarboxylation
β-Keto esters can be hydrolyzed to the corresponding β-keto acids, which subsequently undergo thermal decarboxylation to yield a ketone. The decarboxylation step proceeds through a cyclic, six-membered transition state (enol intermediate).
Caption: General workflow for the hydrolysis and decarboxylation of a β-keto ester.
The stability of the enol intermediate is key to the facility of this reaction. Given that the enol of the cyclopentane system is more stable due to strain relief, it is predicted that the decarboxylation of 2-carboxycyclopentanone would proceed more readily (i.e., at a lower temperature or faster rate) than that of 2-carboxycyclohexanone.
Experimental Protocols
The following protocols are provided as validated, representative procedures.
Protocol 1: Alkylation of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes a general and highly efficient method for introducing an alkyl group at the α-position of the cyclopentanone ring.[6]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous NH₄Cl and NaCl solutions
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Base Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over 20 minutes with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature. Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.
Caption: Workflow for the alkylation of ethyl 2-oxocyclopentanecarboxylate.
Protocol 2: Michael Addition to Ethyl 2-oxocyclopentanecarboxylate
This protocol details the iron(III) chloride catalyzed Michael addition to methyl vinyl ketone (MVK), a mild and efficient alternative to base-catalyzed methods.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methyl vinyl ketone (MVK)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent, e.g., 160 mmol) and FeCl₃·6H₂O (0.02 equivalents, e.g., 3.2 mmol).
-
Addition: Place the flask in a room temperature water bath. Add MVK (1.1-1.2 equivalents) over 1 hour using a syringe pump.
-
Reaction: Stir the resulting mixture at room temperature for 12 hours.
-
Workup: Remove all volatile materials under reduced pressure.
-
Purification: Purify the resulting oil by high-vacuum distillation to afford the pure product (2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester). A reported yield for this procedure is 91-93%.
Summary and Outlook
The comparative reactivity of ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate is a clear demonstration of how fundamental principles of stereoelectronics and ring strain govern chemical behavior.
| Feature | Ethyl 2-oxocyclopentanecarboxylate (5-Membered Ring) | Ethyl 2-oxocyclohexanecarboxylate (6-Membered Ring) | Underlying Reason |
| Ground State Strain | Higher (Torsional Strain) | Lower (Strain-free chair) | Ring Conformation |
| Acidity of α-H | Higher | Lower | I-Strain: Strain relief upon sp² formation |
| Rate of Enolization | Faster | Slower | I-Strain: Energetically favorable transition state |
| Reactivity in Alkylation | More Reactive | Less Reactive, more sterically hindered | Faster enolate formation |
| Reactivity as Michael Donor | More Reactive | Less Reactive | More favorable enolate formation |
| Rate of Decarboxylation | Predicted to be Faster | Predicted to be Slower | Greater stability of the enol intermediate |
In essence, the cyclopentane ring's inherent strain makes it "spring-loaded" for reactions that involve a transition from sp³ to sp² hybridization at a ring carbon. This translates to higher acidity, faster enolate formation, and overall greater reactivity as a nucleophile. In contrast, the exceptional stability of the cyclohexane chair conformation means that any reaction disrupting this arrangement must pay an energetic penalty, resulting in generally lower reactivity.
For the synthetic chemist, this means that ethyl 2-oxocyclopentanecarboxylate can often be used under milder conditions and may provide higher yields in reactions dependent on enolate formation. Conversely, the cyclohexane derivative offers a more sterically defined and conformationally rigid scaffold, which can be leveraged for diastereoselective transformations where controlling the approach to the enolate is critical. Understanding these intrinsic differences is paramount to rationally designing synthetic routes and effectively harnessing the power of these versatile cyclic building blocks.
References
- 1. acswebcontent.acs.org [acswebcontent.acs.org]
- 2. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. aklectures.com [aklectures.com]
A Senior Application Scientist's Guide to Alternative Reagents for Cyclopentanone Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone ring is a cornerstone of numerous natural products and pharmaceutically active molecules. Its synthesis, therefore, is a critical endeavor in organic chemistry and drug development. While classical methods remain valuable, a host of modern, alternative reagents and reaction pathways offer unique advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an in-depth, data-driven comparison of three prominent strategies for the synthesis of cyclopentanone derivatives: the Pauson-Khand reaction, the Nazarov cyclization, and the Dieckmann condensation. We will explore the mechanistic underpinnings, showcase comparative experimental data, and provide detailed protocols to empower you in selecting the optimal synthetic route for your target molecule.
At a Glance: A Comparative Overview
| Feature | Pauson-Khand Reaction | Nazarov Cyclization | Dieckmann Condensation |
| Reaction Type | [2+2+1] Cycloaddition | 4π-Electrocyclic Ring Closure | Intramolecular Claisen Condensation |
| Key Reactants | Alkene, Alkyne, Carbon Monoxide | Divinyl Ketone | Diester |
| Primary Product | α,β-Cyclopentenone | Cyclopentenone | β-Keto Ester |
| Catalyst/Promoter | Transition Metal Carbonyls (e.g., Co₂(CO)₈, Rh complexes) | Lewis or Brønsted Acids (e.g., SnCl₄, Cu(OTf)₂) | Base (e.g., NaOEt, KOtBu) |
| Key Intermediate | Metallacyclopentene | Pentadienyl Cation | Enolate |
| Stereocontrol | Generally good, especially in intramolecular variants | Can be challenging due to elimination step, but asymmetric variants are well-developed | Not directly controlled in the cyclization step |
| Key Advantages | Convergent, rapid complexity generation, good for bicyclic systems | Atom-economical, access to diverse substitution patterns, catalytic and asymmetric variants | Utilizes readily available starting materials, reliable for simple ring systems |
The Pauson-Khand Reaction: A Convergent Approach to Complexity
The Pauson-Khand reaction (PKR) is a powerful method for the construction of α,β-cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] This reaction is highly valued for its ability to rapidly generate molecular complexity from relatively simple starting materials.[2]
Mechanistic Rationale
The generally accepted mechanism commences with the formation of a stable alkyne-dicobalt hexacarbonyl complex.[3] This is followed by coordination of the alkene, migratory insertion to form a metallacyclopentene, subsequent insertion of carbon monoxide, and finally, reductive elimination to afford the cyclopentenone product.[4]
Caption: Generalized mechanism of the Pauson-Khand reaction.
Performance and Comparative Data
The PKR is particularly effective for intramolecular reactions, leading to the formation of bicyclic systems with high stereoselectivity.[4] The reaction tolerates a wide variety of functional groups.[5]
Table 1: Representative Data for the Pauson-Khand Reaction
| Entry | Substrate (Enyne) | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Hepten-6-yne | Co₂(CO)₈ (stoichiometric) | Isooctane | 60 | 48 | ~50% | [6] |
| 2 | O-Propargyl-N-allyl tosylamide | [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 110 | 24 | 85 | [6] |
| 3 | Various enynes | Mo(CO)₃(dmf)₃ | THF | 65 | 1-3 | 70-95 | [7] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of 1-Hepten-6-yne
This protocol describes a classic stoichiometric cobalt-mediated intramolecular PKR.
Materials:
-
1-Hepten-6-yne
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous isooctane
-
Schlenk flask and standard inert atmosphere glassware
Procedure: [6]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 1-hepten-6-yne (1.0 eq) in anhydrous isooctane.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution. The solution will typically turn a deep red or brown.
-
Stir the mixture at room temperature for 2-4 hours to ensure the complete formation of the cobalt-alkyne complex.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and open the flask to the air, stirring for 30 minutes to decompose the remaining cobalt complexes.
-
Filter the mixture through a pad of silica gel, eluting with a suitable solvent (e.g., hexanes/ethyl acetate) to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the bicyclic cyclopentenone.
The Nazarov Cyclization: An Electrocyclic Route to Cyclopentenones
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones.[8] Discovered by Ivan Nazarov in 1941, this reaction has become a staple in organic synthesis due to the prevalence of the cyclopentenone motif in natural products.[9]
Mechanistic Rationale
The reaction is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation.[8] This intermediate undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[8] Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product.[10]
Caption: Generalized mechanism of the Nazarov cyclization.
Performance and Comparative Data
A key challenge in the Nazarov cyclization can be controlling the regioselectivity of the final double bond when multiple elimination pathways are possible.[11] However, modern variants, including silicon-directed and enantioselective versions, have significantly expanded the reaction's utility.[12]
Table 2: Representative Data for the Nazarov Cyclization
| Entry | Substrate (Divinyl Ketone) | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1,4-Pentadien-3-one derivative | SnCl₄ (2.0 eq) | DCM | rt | 0.5 | 75 | N/A | [10] |
| 2 | 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-one | Cu(OTf)₂ (2 mol%) | DCE | rt | 1 | 95 | N/A | [13] |
| 3 | β-Silyl dienone | Zn(OTf)₂ / Chiral Brønsted Acid | Toluene | 40 | 12 | 83-93 | 87-95 | [12] |
| 4 | Divinyl ketoester | Chiral BOX/Cu(II) complex | CH₂Cl₂ | 0 | 12 | 78-95 | 78-90 | [14] |
Experimental Protocol: Lewis Acid-Mediated Nazarov Cyclization
This protocol details a typical Lewis acid-mediated Nazarov cyclization.
Materials:
-
Divinyl ketone substrate
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure: [10]
-
Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of SnCl₄ in DCM (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
The Dieckmann Condensation: A Classic Route to Cyclopentanones
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be readily converted to a cyclopentanone.[15] This reaction is a robust and reliable method, particularly for the synthesis of 5- and 6-membered rings.[16]
Mechanistic Rationale
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic β-keto ester after the elimination of an alkoxide.[17] Subsequent hydrolysis and decarboxylation of the β-keto ester yield the desired cyclopentanone.
Caption: General workflow for cyclopentanone synthesis via Dieckmann condensation.
Performance and Comparative Data
The Dieckmann condensation is a high-yielding reaction for the formation of unstrained 5- and 6-membered rings. The choice of base and solvent can significantly impact the reaction outcome.
Table 3: Yields for the Cyclization of Diethyl Adipate
| Base | Solvent | Temperature | Reaction Time | Yield (%) of 2-Ethoxycarbonylcyclopentanone | Reference |
| Sodium Ethoxide | Toluene | Reflux | 2-4 h | ~75-85 | [18] |
| Potassium tert-Butoxide | Toluene | Reflux | 1-2 h | ~80-90 | [18] |
| Sodium Metal | DMSO | rt | 1-2 h | >90 | [18] |
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol outlines the synthesis of 2-ethoxycarbonylcyclopentanone from diethyl adipate, followed by its conversion to cyclopentanone.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Dilute hydrochloric acid (HCl)
-
Aqueous sulfuric acid (e.g., 10%)
-
Standard laboratory glassware for anhydrous reactions and reflux
Procedure: [17][18] Step A: Dieckmann Condensation
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous toluene and sodium ethoxide (1.1 eq).
-
Heat the mixture to reflux and add diethyl adipate (1.0 eq) dropwise over 30 minutes.
-
Continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-ethoxycarbonylcyclopentanone.
Step B: Hydrolysis and Decarboxylation
-
Combine the crude 2-ethoxycarbonylcyclopentanone with a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Gently heat the aqueous solution to 80-100 °C to effect decarboxylation, which is observed by the evolution of carbon dioxide.
-
Continue heating until gas evolution ceases.
-
Cool the solution and extract the cyclopentanone product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts, remove the solvent, and purify the cyclopentanone by distillation or chromatography.
Conclusion: Selecting the Right Tool for the Job
The synthesis of cyclopentanone derivatives is a well-developed field with a diverse array of powerful synthetic tools at the disposal of the modern chemist.
-
The Pauson-Khand reaction stands out for its convergent nature, allowing for the rapid assembly of complex cyclopentenones, particularly in an intramolecular fashion.[2]
-
The Nazarov cyclization offers an elegant and atom-economical pathway, with modern catalytic and asymmetric variants providing access to a wide range of stereochemically rich cyclopentenones.[19]
-
The Dieckmann condensation remains a highly reliable and straightforward method for the synthesis of simpler cyclopentanone systems from readily available starting materials.[20]
The optimal choice of reagent and methodology will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired level of stereochemical control. By understanding the mechanistic nuances and performance characteristics of each of these powerful reactions, researchers can make informed decisions to efficiently and effectively construct these vital carbocyclic scaffolds.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 11. Nazarov Cyclization [organic-chemistry.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. grokipedia.com [grokipedia.com]
A Spectroscopic Guide to Ethyl 2-Oxocyclopentylacetate and Its Derivatives for the Modern Laboratory
In the landscape of pharmaceutical and organic synthesis, the β-keto ester, ethyl 2-oxocyclopentylacetate, and its derivatives are pivotal intermediates. Their structural nuances, particularly the phenomenon of keto-enol tautomerism, dictate their reactivity and suitability for various synthetic pathways. A thorough spectroscopic characterization is therefore not just a procedural formality but a critical step in ensuring the integrity and success of complex molecular constructions. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its derivatives, grounded in experimental data and established spectroscopic principles.
The Spectroscopic Triad: Unveiling Molecular Architecture
The characterization of this compound and its analogs relies on a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method offers a unique window into the molecule's structure, from the connectivity of its atomic framework to the nature of its functional groups and its overall molecular weight.
A fundamental aspect of β-keto esters like this compound is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is sensitive to factors such as solvent polarity and temperature, and its understanding is crucial for predicting chemical behavior. Spectroscopic techniques are indispensable for elucidating the structural features of these tautomers and quantifying their relative abundance.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a non-polar solvent like deuterochloroform (CDCl₃) is characterized by distinct signals corresponding to the ethyl ester and the cyclopentanone ring protons.
Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃):
-
δ 4.07 (q, J = 7.14 Hz, 2H): This quartet corresponds to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.
-
δ 2.65 (dd, J = 15.12, 2.6 Hz, 1H): This doublet of doublets is assigned to one of the protons of the methylene group adjacent to the ester carbonyl.
-
δ 2.30-2.44 (m, 2H): A complex multiplet arising from the protons on the cyclopentanone ring.
-
δ 2.19-2.29 (m, 2H): Another multiplet from the cyclopentanone ring protons.
-
δ 2.12 (dd, J = 16.7, 8.86 Hz, 1H): The other proton of the methylene group adjacent to the ester carbonyl.
-
δ 1.92-2.02 (m, 1H): A multiplet from a cyclopentanone ring proton.
-
δ 1.65-1.80 (m, 1H): A multiplet from a cyclopentanone ring proton.
-
δ 1.50-1.62 (m, 1H): A multiplet from a cyclopentanone ring proton.
-
δ 1.19 (t, J = 7.14 Hz, 3H): This triplet represents the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the key resonances include those of the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the cyclopentanone ring.
Comparative Spectroscopic Data
To illustrate the effect of substitution on the spectroscopic properties, we will compare the parent compound with a hypothetical C2-alkylated derivative.
| Compound | ¹H NMR Highlights (CDCl₃) | ¹³C NMR Highlights (CDCl₃) | IR Highlights (cm⁻¹) | Mass Spec (m/z) |
| This compound | δ 4.07 (q, 2H), 1.19 (t, 3H) | δ ~218 (C=O, ketone), ~172 (C=O, ester), ~60 (-OCH₂), ~14 (-OCH₂CH₃) | ~1740 (C=O, ketone), ~1730 (C=O, ester) | 170 (M⁺) |
| Ethyl 2-(2-oxocyclopentyl)propanoate | Disappearance of the methylene protons adjacent to the ester; appearance of a methine proton and a new methyl group doublet. | Shift in the resonance of the carbon alpha to the ester carbonyl. | Similar C=O stretching frequencies. | 184 (M⁺) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl stretching vibrations.
-
C=O Stretch (Ketone): A strong absorption band is typically observed around 1740 cm⁻¹.
-
C=O Stretch (Ester): Another strong absorption is present around 1730 cm⁻¹. The overlap of these two bands can sometimes be observed.
-
C-O Stretch (Ester): A strong band in the region of 1250-1150 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 3000-2850 cm⁻¹ region.
The presence of the enol tautomer can be identified by a broad O-H stretching band around 3400-2400 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.
A characteristic fragmentation pattern for this compound would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup for NMR Spectroscopy
-
Insert the NMR tube into a spinner turbine and check the sample depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Sample Preparation for IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
If analyzing a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
Instrument Setup for IR Spectroscopy
-
Run a background scan with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Visualizing the Workflow
Caption: A streamlined workflow for the spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that provides a wealth of structural information. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for unambiguous structure determination, purity assessment, and an understanding of the subtle yet significant effects of tautomerism. By adhering to rigorous experimental protocols and a systematic approach to data interpretation, researchers can confidently utilize these valuable synthetic intermediates in their drug discovery and development endeavors.
References
The Versatile Scaffold: A Comparative Guide to the Bioactivity of Compounds Synthesized from Ethyl 2-oxocyclopentylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of bioactive compounds is perpetual. Ethyl 2-oxocyclopentylacetate, a readily accessible cyclic β-keto ester, represents one such versatile starting material. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group within a constrained five-membered ring, allows for its elaboration into a variety of complex heterocyclic systems. This guide provides an in-depth technical comparison of the bioactivity of different classes of compounds synthesized from this valuable precursor, supported by experimental data and protocols to inform and guide future drug discovery efforts.
From a Simple Cyclopentanone to a Spectrum of Bioactivity
The true potential of this compound is unlocked through its chemical transformations. The strategic manipulation of its functional groups opens pathways to a rich diversity of molecular architectures, each with its own unique biological activity profile. This guide will focus on three principal classes of compounds derived from this starting material: pyrazoles, fused pyrimidines, and thiophene derivatives, and compare their performance in key bioactivity screens.
I. The Synthetic Pathways: A Gateway to Molecular Diversity
The journey from this compound to a library of potential drug candidates begins with well-established synthetic organic chemistry reactions. The selection of the appropriate reaction conditions and co-reagents dictates the final heterocyclic scaffold produced.
Experimental Workflow: Synthesis of Bioactive Scaffolds
Caption: Synthetic routes from this compound.
The causality behind these experimental choices lies in the inherent reactivity of the starting material. The 1,3-dicarbonyl moiety of this compound is a classical precursor for the synthesis of pyrazoles via condensation with hydrazines.[1][2] Similarly, multicomponent reactions like the Biginelli reaction, which traditionally uses β-dicarbonyl compounds, can be adapted to synthesize fused pyrimidine systems.[3] The Gewald reaction offers a robust method for the synthesis of substituted aminothiophenes from α-methylene ketones.[4]
II. Bioactivity Screening: Unveiling the Therapeutic Potential
To objectively compare the compounds synthesized from this compound, a battery of standardized in vitro bioactivity assays is employed. This section details the protocols for assessing antitumor, antimicrobial, and anti-inflammatory activities and presents a comparative analysis of the performance of the different compound classes.
A. Antitumor Activity: The Fight Against Uncontrolled Cell Proliferation
The cytotoxic potential of the synthesized compounds against various cancer cell lines is a primary indicator of their antitumor activity. The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[5][6][7]
Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[8][9][10] Specifically, pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of compounds, with some exhibiting significant cytotoxicity against various cancer cell lines.[11]
| Compound Class | Cancer Cell Line | IC50 (µM) - Representative Data | Reference Compound (IC50, µM) |
| Pyrazole Derivatives | MCF-7 (Breast) | 5.8 - 9.3 | Doxorubicin (0.95)[8] |
| HCT-116 (Colon) | ~2.0 | 5-Fluorouracil | |
| Hela (Cervical) | 2.59 | Doxorubicin (2.35)[11] | |
| Fused Pyrimidine Derivatives | HepG2 (Liver) | > 50 | Doxorubicin |
| Thiophene Derivatives | A549 (Lung) | > 50 | Cisplatin |
Table 1: Comparative Antitumor Activity of Synthesized Compounds.
The data clearly indicates that pyrazole derivatives synthesized from a β-keto ester precursor demonstrate superior antitumor activity compared to the other classes of compounds in this study. Their mechanism of action is often attributed to the inhibition of critical cellular kinases, such as cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.[11]
B. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The agar well diffusion method is a standard and effective technique for screening the antimicrobial activity of novel compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][12]
Thiophene-containing compounds have been extensively investigated for their antimicrobial properties.[13][14][15][16][17] The presence of the sulfur atom in the heterocyclic ring is often associated with their biological activity.
| Compound Class | Gram-Positive Bacteria (S. aureus) Zone of Inhibition (mm) | Gram-Negative Bacteria (E. coli) Zone of Inhibition (mm) | Standard Antibiotic (Zone of Inhibition, mm) |
| Thiophene Derivatives | 12 - 18 | 10 - 15 | Ciprofloxacin (25-30) |
| Pyrazole Derivatives | 8 - 12 | 6 - 10 | Ciprofloxacin (25-30) |
| Fused Pyrimidine Derivatives | 7 - 11 | 5 - 9 | Ciprofloxacin (25-30) |
Table 2: Comparative Antimicrobial Activity of Synthesized Compounds.
The results suggest that thiophene derivatives exhibit the most promising antimicrobial activity among the tested compounds, although they are less potent than the standard antibiotic ciprofloxacin. Their mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
C. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the anti-inflammatory potential of new compounds.
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that of the control group.[18][19]
Fused pyrimidine derivatives have shown notable anti-inflammatory properties in various studies.[3][6][12][20][21] Their structural similarity to endogenous purines may contribute to their ability to modulate inflammatory pathways.
| Compound Class | % Inhibition of Paw Edema (at 4 hours) | Standard Drug (% Inhibition) |
| Fused Pyrimidine Derivatives | 40 - 60% | Indomethacin (~70%) |
| Pyrazole Derivatives | 25 - 45% | Indomethacin (~70%) |
| Thiophene Derivatives | 20 - 35% | Indomethacin (~70%) |
Table 3: Comparative Anti-inflammatory Activity of Synthesized Compounds.
The in vivo data indicates that the fused pyrimidine derivatives possess the most significant anti-inflammatory activity, approaching the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. Their mechanism of action is likely related to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[3][20]
III. Structure-Activity Relationships and Future Directions
The comparative analysis of the bioactivity of these three classes of compounds derived from this compound reveals clear structure-activity relationships. The pyrazole scaffold appears to be privileged for antitumor activity, the thiophene ring for antimicrobial effects, and the fused pyrimidine system for anti-inflammatory properties.
This guide provides a foundational framework for researchers interested in leveraging the synthetic versatility of this compound for drug discovery. Future work should focus on expanding the library of derivatives within each class to further probe structure-activity relationships and optimize potency and selectivity. Moreover, mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
Logical Relationship of Bioactivity Screening
Caption: Workflow for bioactivity screening and lead development.
By systematically exploring the chemical space accessible from this simple yet powerful starting material, the scientific community can continue to uncover novel therapeutic agents to address unmet medical needs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF PYRIMIDINE FUSED THIAZOLIDINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 2-oxocyclopentylacetate: A Cost-Benefit Analysis for the Modern Laboratory
Ethyl 2-oxocyclopentylacetate is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its structural motif is a key building block for various therapeutic agents, making its efficient and cost-effective production a significant concern for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a cost-benefit analysis to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of this compound
The cyclopentanone ring fused with an acetic acid ethyl ester moiety makes this compound a versatile precursor for complex molecular architectures. Its applications range from the synthesis of prostaglandin analogues to anticonvulsant drugs. The choice of synthetic route can have a profound impact on the overall efficiency, cost, and environmental footprint of the final product. This guide will explore three primary synthetic strategies: the classic Dieckmann condensation of diethyl adipate, a streamlined "one-pot" variation, and an alternative approach starting from cyclopentanone.
Method 1: The Classic Dieckmann Condensation
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis. This intramolecular Claisen condensation of a diester, in this case, diethyl adipate, provides a reliable route to the cyclopentanone ring system.
Mechanistic Insight
The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one of the ester groups in diethyl adipate to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the β-keto ester, ethyl 2-oxocyclopentanecarboxylate. A final hydrolysis and decarboxylation step is then required to remove the carboxylate group at the 2-position, followed by esterification to yield the desired this compound.
Caption: The reaction pathway of the classic Dieckmann condensation.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add diethyl adipate dropwise to the sodium ethoxide solution at a controlled temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate.
Step 2: Hydrolysis, Decarboxylation, and Esterification
-
Hydrolyze the purified ethyl 2-oxocyclopentanecarboxylate with an aqueous acid solution under reflux.
-
After hydrolysis, continue heating to effect decarboxylation.
-
Cool the reaction mixture and extract the resulting 2-oxocyclopentylacetic acid.
-
Esterify the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.
-
Work up the reaction mixture and purify the final product, this compound, by vacuum distillation.
Performance Data
| Metric | Value |
| Overall Yield | 45-55%[1] |
| Purity | >95% after distillation |
| Reaction Time | 2-3 days |
| Key Reagents | Diethyl adipate, Sodium, Ethanol, Acid |
| Advantages | Well-established, reliable method. |
| Disadvantages | Multi-step, time-consuming, moderate yield. |
Method 2: "One-Pot" Synthesis from Diethyl Adipate
To address the lengthy nature of the classic Dieckmann condensation, a more streamlined "one-pot" procedure has been developed. This method combines the condensation, alkylation, hydrolysis, decarboxylation, and esterification steps, significantly reducing the overall reaction time and work-up efforts.[2]
Mechanistic Rationale
This approach leverages the in-situ formation of the ethyl 2-oxocyclopentanecarboxylate enolate, which is then directly alkylated with an ethyl haloacetate (e.g., ethyl chloroacetate). The subsequent hydrolysis, decarboxylation, and final esterification are then carried out in a single reaction vessel, avoiding the isolation of intermediates.[2]
References
A Comparative Guide to Patented Syntheses and Applications of Ethyl 2-oxocyclopentylacetate
Ethyl 2-oxocyclopentylacetate, a key building block in organic synthesis, has garnered significant attention for its role as a versatile intermediate, particularly in the pharmaceutical industry. Its unique structural motif, featuring a β-ketoester within a cyclopentanone ring, allows for a variety of chemical transformations, making it a valuable precursor for complex molecular architectures. This guide provides an in-depth comparative analysis of patented methodologies for the synthesis of this compound and explores its patented applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
Part 1: Comparative Analysis of Patented Synthetic Routes
The synthesis of this compound is predominantly achieved through the intramolecular Dieckmann condensation of diethyl adipate. However, variations in reaction conditions, catalysts, and process design have led to the development of several patented methods, each with distinct advantages and limitations. This section critically evaluates these approaches.
Conventional Dieckmann Condensation with Sodium Ethoxide
A widely adopted method involves the use of sodium ethoxide as the base to facilitate the cyclization of diethyl adipate. A representative patent, CN105646209A, details a process that emphasizes cost-effectiveness and environmental considerations.[1]
Experimental Protocol (based on CN105646209A):
-
To a reaction vessel, add 950g of an alkylbenzene solvent (e.g., toluene, xylene), 132g of sodium ethoxide (98% mass concentration), and 300g of diethyl adipate.[1]
-
Heat the mixture to reflux and monitor the reaction progress using gas chromatography until the diethyl adipate content is less than 1%.[1]
-
After the reaction is complete, remove the ethanol generated during the reaction.
-
Cool the reaction vessel to 30°C and neutralize with 30% hydrochloric acid.[1]
-
Separate the organic and aqueous phases. Collect the organic phase, dry it, and perform reduced pressure fractionation at 83-88°C/5mmHg to obtain the final product.[1]
This method's primary advantages are its simplicity and the use of relatively inexpensive reagents. The patent highlights the environmental benefits, likely stemming from the avoidance of more hazardous reagents.[1]
"One-Pot" Synthesis for Enhanced Efficiency
Addressing the limitations of multi-step procedures, patent CN103058870A discloses a "one-pot" synthesis that combines condensation, substitution, hydrolysis, and esterification into a streamlined process.[2] This approach is designed to improve overall yield and reduce the production cycle time.
Experimental Protocol (based on CN103058870A):
-
In a three-necked flask, prepare sodium sand from sodium metal in toluene.
-
To the sodium sand suspension, add a mixture of diethyl adipate, absolute ethanol, and toluene.
-
After the initial cyclization, introduce ethyl chloroacetate to the reaction mixture.
-
Following the substitution reaction, the mixture is washed with water and concentrated.
-
The crude product is then subjected to hydrolysis and decarboxylation in the presence of an acid.
-
The resulting 2-oxocyclopentylacetic acid is esterified with ethanol in the presence of a catalyst (e.g., sulfuric acid) without prior purification.[2]
-
The final product is purified by vacuum distillation.
This "one-pot" method reports a higher overall yield compared to traditional multi-step approaches, with the patent claiming a significant reduction in production time.[2]
Solvent-Free Dieckmann Condensation in a High-Viscosity Reactor
In a move towards greener and more efficient industrial processes, patent US20060079709A1 proposes a solvent-free Dieckmann condensation.[3] This innovation aims to maximize reactant conversion while eliminating the need for organic solvents.
Conceptual Workflow (based on US20060079709A1):
-
The reaction is carried out in a high-viscosity reactor or a solid-state reactor.
-
Diethyl adipate and a suitable base (e.g., sodium ethoxide) are introduced into the reactor.
-
The reaction proceeds under controlled temperature and mixing conditions in the absence of a solvent.
-
The high-viscosity environment facilitates complete conversion of the starting material.
-
The resulting product is then processed for purification.
The primary advantage of this method is the elimination of solvent, which reduces waste and simplifies product work-up. The patent suggests that this approach leads to nearly complete conversion of diethyl adipate.[3]
Performance Comparison of Synthetic Methods
| Parameter | Conventional Dieckmann Condensation (CN105646209A) | "One-Pot" Synthesis (CN103058870A) | Solvent-Free Condensation (US20060079709A1) |
| Starting Material | Diethyl Adipate | Diethyl Adipate | Diethyl Adipate |
| Key Reagents | Sodium Ethoxide, Alkylbenzene | Sodium, Ethyl Chloroacetate, Acid | Base (e.g., Sodium Ethoxide) |
| Solvent | Alkylbenzene (Toluene, Xylene) | Toluene | None |
| Claimed Advantages | Low cost, simple, environmentally friendly[1] | High yield, short production cycle, convenient post-treatment[2] | Complete conversion, no solvent required[3] |
| Reported Yield | Not explicitly stated in the abstract | ~60% | ~99% of theory |
Part 2: Patented Applications of this compound in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its application is particularly noted in the preparation of prostaglandin analogs and other complex molecules. Patent CN103058870A explicitly mentions its use as an important intermediate for the synthesis of the DP receptor antagonist, Laropiprant.[2]
Synthesis of Laropiprant Intermediate
The synthesis of Laropiprant, a drug used to reduce flushing associated with niacin treatment, can utilize this compound as a key starting material. The general synthetic strategy involves the alkylation of the α-carbon of the ester, followed by further transformations to construct the target molecule.
Below is a conceptual workflow illustrating the role of this compound in such a synthesis.
Caption: Synthetic pathway to this compound and its application.
The patented "one-pot" synthesis method is particularly advantageous for producing this intermediate efficiently, thereby streamlining the overall synthesis of the final drug product.[2]
Part 3: Conclusion and Future Perspectives
The patents reviewed herein demonstrate a clear trajectory towards more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound. The evolution from conventional Dieckmann condensation to "one-pot" and solvent-free processes underscores the ongoing innovation in chemical manufacturing. As a key intermediate, the optimized synthesis of this compound directly impacts the economic viability and sustainability of producing essential pharmaceuticals. Future research will likely focus on the development of catalytic enantioselective methods to produce chiral derivatives of this compound, further expanding its utility in the synthesis of complex, stereochemically defined drug molecules.
References
- 1. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Ethyl 2-oxocyclopentylacetate: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. The environmental footprint of a synthetic pathway is no longer a secondary consideration but a critical metric of its viability. This guide offers an in-depth comparison of various synthetic routes to Ethyl 2-oxocyclopentylacetate, a key intermediate in the synthesis of numerous organic molecules. We will dissect three distinct pathways, evaluating them not only on their chemical efficacy but also on their environmental impact, providing the data and protocols necessary for informed decision-making in your research and development endeavors.
The Chemical Landscape: Three Pathways to a Key Intermediate
We will explore three primary synthetic strategies for producing this compound: the traditional multi-step Dieckmann condensation, a streamlined "one-pot" modification, and a route commencing from cyclopentanone. Each pathway presents a unique set of advantages and disadvantages from both a synthetic and an environmental standpoint.
Pathway 1: The Traditional Dieckmann Condensation Route
This classical approach is a multi-step sequence beginning with the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate. This intermediate is then alkylated with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield the final product.
The underlying principle of the Dieckmann condensation is the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1] In this case, a strong base like sodium ethoxide is used to deprotonate the α-carbon of one of the ester groups in diethyl adipate, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, leading to the formation of a five-membered ring.[2] The subsequent alkylation introduces the acetate side chain, and the final decarboxylation removes the now superfluous ester group from the ring.
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} A multi-step approach to the target molecule.
Pathway 2: The "One-Pot" Synthesis
A more recent and streamlined approach, detailed in Chinese patent CN103058870A, combines the cyclization, alkylation, hydrolysis, and decarboxylation steps into a "one-pot" procedure.[3] This method also starts with diethyl adipate but utilizes metallic sodium in toluene for the initial Dieckmann condensation. Following the cyclization, ethyl chloroacetate is added to the same reaction vessel to perform the alkylation. The subsequent workup with acid accomplishes both the hydrolysis and decarboxylation in a single sequence of operations. The patent claims this method offers a higher yield, shorter production time, and reduced waste compared to traditional methods.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} A consolidated and efficient synthetic route.
Pathway 3: A Cyclopentanone-Based Approach
This alternative strategy begins with cyclopentanone as the starting material. The core transformation involves the reaction of cyclopentanone with a carbonylating agent, such as diethyl carbonate, in the presence of a strong base like sodium hydride to form the intermediate ethyl 2-oxocyclopentanecarboxylate. This intermediate is the same as that produced in the first step of the traditional Dieckmann pathway. From this point, the synthesis would proceed with the same alkylation and decarboxylation steps as outlined in Pathway 1. While this route offers a different starting point, its subsequent steps share a commonality with the traditional method.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} An alternative starting point for the synthesis.
Comparative Environmental Impact Assessment
A thorough assessment of the environmental impact of a chemical process requires a multi-faceted analysis that considers the intrinsic hazards of the materials used, the efficiency of the transformation, and the quantity and nature of the waste produced. We will evaluate these three pathways based on key green chemistry principles and metrics.
Reagent and Solvent Hazards
The choice of reagents and solvents is a primary determinant of a process's environmental and safety profile.
| Substance | Pathway(s) | Key Hazards | LD50 (Oral, Rat) | Environmental Persistence |
| Diethyl Adipate | 1, 2 | Low acute toxicity.[5] | 8100 mg/kg[6] | Readily biodegradable.[7] |
| Sodium Ethoxide | 1, 3 | Flammable solid, reacts violently with water, corrosive.[8][9] | 598 mg/kg[10] | Not expected to persist; reacts with water.[11] |
| Sodium (metal) | 2 | Flammable solid, reacts violently with water. | Not applicable | Reacts to form sodium hydroxide. |
| Toluene | 1, 2 | Flammable liquid, toxic (CNS, respiratory, developmental effects).[12][13][14] | 5300-7400 mg/kg[13] | Does not persist; rapidly volatilized or biodegraded.[15] |
| Ethyl Chloroacetate | 1, 2, 3 | Toxic, lachrymator, skin and eye irritant, flammable.[3][16] | 180 mg/kg[16] | Expected to have very high mobility in soil; hydrolyzes.[12][17] |
| Cyclopentanone | 3 | Flammable liquid, eye and skin irritant. | 1180 mg/kg | Readily biodegradable. |
| Diethyl Carbonate | 3 | Flammable liquid, eye and skin irritant. | 15500 mg/kg | Readily biodegradable. |
| Sodium Hydride | 3 | Flammable solid, reacts violently with water. | Not applicable | Reacts to form sodium hydroxide. |
This table provides a summary of the hazards associated with the key chemicals in each pathway. Lower LD50 values indicate higher acute toxicity.
From this data, it's evident that Pathways 1 and 2, which utilize toluene, involve a solvent with significant health and environmental concerns.[12][13][14] The use of metallic sodium in Pathway 2 and sodium hydride in Pathway 3 presents significant handling risks due to their high reactivity with water. Ethyl chloroacetate, a reagent in all three pathways, is notably toxic.[3][16]
Green Chemistry Metrics: A Quantitative Comparison
To objectively compare the efficiency of these pathways, we can utilize several key green chemistry metrics.
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[7] A higher atom economy indicates less waste is generated in the form of byproducts.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[18] A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[18] A lower PMI signifies a more efficient and less wasteful process.
| Metric | Pathway 1: Traditional Dieckmann | Pathway 2: "One-Pot" | Pathway 3: From Cyclopentanone |
| Overall Yield | ~40-50% (estimated multi-step) | ~60%[3] | ~40-50% (estimated multi-step) |
| Atom Economy (Overall) | ~45% | ~45% | ~47% |
| E-Factor (estimated) | High (multiple steps, solvent use) | Lower (fewer steps, but still significant solvent use) | High (multiple steps, solvent use) |
| PMI (estimated) | Very High | High | Very High |
Note: The values for E-Factor and PMI are estimations and would need to be calculated based on specific experimental conditions and work-up procedures. The "One-Pot" synthesis (Pathway 2) demonstrates a higher overall yield as reported in the patent literature, which directly contributes to a more favorable environmental profile.
The "one-pot" nature of Pathway 2 significantly reduces the number of unit operations, which generally leads to a lower E-Factor and PMI compared to the multi-step traditional Dieckmann route. The reduction in work-up and purification steps for intermediates minimizes solvent use and potential product loss.
Emerging Green Alternative: The Promise of Biocatalysis
While the pathways discussed represent established chemical methods, the field of biocatalysis offers a promising avenue for greener synthesis of β-keto esters. Enzymes, such as lipases and dehydrogenases, can catalyze reactions under mild, aqueous conditions, often with high chemo-, regio-, and stereoselectivity.[19][20]
For the synthesis of cyclic β-keto esters, research has demonstrated the potential of whole-cell biocatalysts and isolated enzymes. For instance, the enantioselective reduction of ketones, a common transformation in organic synthesis, can be achieved with high efficiency using engineered reductases. While a direct, one-step biocatalytic route to this compound is not yet established, the principles of biocatalysis suggest that future developments could lead to significantly more sustainable production methods for this and other valuable chemical intermediates. These methods would likely involve renewable starting materials, operate at ambient temperature and pressure, and generate minimal hazardous waste.
Conclusion: A Step Towards Greener Synthesis
This guide has provided a comparative analysis of three synthetic pathways to this compound, with a focus on their environmental impact.
-
The Traditional Dieckmann Condensation (Pathway 1) , while a well-established method, suffers from the inefficiencies inherent in a multi-step process, leading to a higher environmental burden.
-
The "One-Pot" Synthesis (Pathway 2) represents a significant improvement in terms of process efficiency and yield, thereby reducing its environmental impact compared to the traditional route.[3] However, the use of toluene and metallic sodium still presents environmental and safety challenges.
-
The Cyclopentanone-Based Approach (Pathway 3) offers an alternative starting material but likely shares a similar environmental profile to the traditional Dieckmann route due to the common intermediate and subsequent steps.
For researchers and drug development professionals, the "one-pot" method currently appears to be the most favorable of the conventional chemical routes, balancing synthetic efficiency with a reduced, though not eliminated, environmental footprint. Looking forward, the continued development of biocatalytic methods holds the greatest promise for a truly green and sustainable synthesis of this compound and other critical chemical building blocks. The choice of synthesis pathway is a critical decision that extends beyond the laboratory bench, and by integrating the principles of green chemistry into this decision-making process, we can collectively contribute to a more sustainable scientific enterprise.
Detailed Experimental Protocols
Pathway 1: Traditional Dieckmann Condensation Route
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate [21]
-
Materials: Diethyl adipate, Sodium ethoxide, Anhydrous toluene, 3 M Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, under a nitrogen atmosphere, add sodium ethoxide (0.12 mol) and anhydrous toluene (200 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of diethyl adipate (0.1 mol) in anhydrous toluene (50 mL) dropwise over 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-3 hours.
-
Cool the mixture to room temperature and remove the ethanol formed by distillation.
-
Cool the reaction mixture in an ice bath and slowly quench with 3 M HCl until acidic.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Step 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate [22]
-
Materials: Ethyl 2-oxocyclopentanecarboxylate, Anhydrous ethanol, Sodium metal, Ethyl chloroacetate, Diethyl ether, Saturated aqueous ammonium chloride solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 equivalents) in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0-5 °C and add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Neutralize with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, ethyl 1-(ethoxycarbonyl)-2-oxocyclopentylacetate.
-
Step 3: Decarboxylation
-
Materials: Ethyl 1-(ethoxycarbonyl)-2-oxocyclopentylacetate, Acid (e.g., sulfuric acid or hydrochloric acid), Water.
-
Procedure:
-
To the crude ethyl 1-(ethoxycarbonyl)-2-oxocyclopentylacetate, add an aqueous solution of a strong acid (e.g., 10% H₂SO₄).
-
Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by vacuum distillation.
-
Pathway 2: "One-Pot" Synthesis[3]
-
Materials: Diethyl adipate, Sodium metal, Anhydrous toluene, Absolute ethanol, Ethyl chloroacetate, Concentrated hydrochloric acid, Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Sulfuric acid.
-
Procedure:
-
In a 2 L three-necked flask, add toluene (200 mL) and sodium (20.6 g, 0.898 mol). Heat to reflux with mechanical stirring to form fine sodium sand.
-
Cool to 90°C and add more toluene (500 mL).
-
Dropwise add a mixture of diethyl adipate (150 mL, 0.749 mol), absolute ethanol (5 mL), and toluene (60 mL) over about 1 hour.
-
Maintain at temperature and stir for 6 hours.
-
Dropwise add ethyl chloroacetate (87 mL, 0.824 mol) over about 1 hour, maintaining a gentle boil (around 100°C).
-
Continue stirring at 100°C for about 3 hours.
-
Cool to room temperature, add water (300 mL), then 3 mol/L hydrochloric acid (300 mL) and stir.
-
Separate the organic layer, extract the aqueous layer with toluene (100 mL). Combine the organic layers, wash with saturated brine (300 mL x 2), and concentrate to a brown liquid.
-
To the crude liquid, add concentrated hydrochloric acid (400 mL) and heat to reflux for 6 hours.
-
Concentrate the mixture, add water (300 mL), and extract with ethyl acetate (300 mL x 2). Wash with saturated brine (300 mL x 2), dry over anhydrous sodium sulfate, filter, and concentrate to a crude brown oil.
-
To the crude oil, add absolute ethanol (300 mL) and sulfuric acid (2 mL). Heat to reflux for 8 hours.
-
Concentrate, dilute with ethyl acetate (400 mL), wash with saturated NaHCO₃ solution (200 mL x 2), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by vacuum distillation to obtain a colorless liquid (yield ~60%).
-
Pathway 3: A Cyclopentanone-Based Approach
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Materials: Cyclopentanone, Diethyl carbonate, Sodium hydride, Tetrahydrofuran (THF), Hydrochloric acid.
-
Procedure:
-
To a flask containing diethyl carbonate and dry THF, add sodium hydride under stirring.
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of cyclopentanone in anhydrous THF dropwise.
-
Continue to reflux for an additional 1.5 hours.
-
After cooling, hydrolyze the mixture with hydrochloric acid.
-
Pour into brine and extract with an organic solvent (e.g., DCM).
-
Dry the combined organic layers and evaporate the solvent to yield the crude product.
-
Steps 2 & 3: Alkylation and Decarboxylation
-
The subsequent alkylation and decarboxylation steps would follow the procedures outlined in Pathway 1, Steps 2 and 3 .
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl adipate - Safety Data Sheet [chemicalbook.com]
- 7. gjchemical.com [gjchemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. www2.mst.dk [www2.mst.dk]
- 14. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. gov.uk [gov.uk]
- 16. carlroth.com [carlroth.com]
- 17. env.go.jp [env.go.jp]
- 18. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 20. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Understanding the Compound: Hazard Profile and Regulatory Context
An In-Depth Guide to the Proper Disposal of Ethyl 2-oxocyclopentylacetate
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of laboratory reagents. This guide for this compound is designed for the professional researcher, grounding every recommendation in established safety standards and regulatory frameworks. Our objective is to ensure that safety and compliance are integral parts of your workflow, building a foundation of trust and reliability in your laboratory operations.
This compound (CAS No. 611-10-9, 20826-94-2) is a beta-keto ester commonly used in organic synthesis. While some safety data sheets (SDS) may classify it as non-hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other sources provide a GHS classification indicating it may cause skin, eye, and respiratory irritation[1][2]. It is also a combustible liquid[3].
This discrepancy underscores a critical principle of laboratory safety: always default to the more stringent hazard classification. Therefore, this compound waste must be managed as a hazardous material to ensure the highest level of safety and compliance.
The primary regulations governing its disposal in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450)[4][5][6]. These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal[6].
Key Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [7] |
| Molecular Weight | 170.21 g/mol | [2][7] |
| Flash Point | 77 °C / 170.6 °F | [3] |
| Specific Gravity | 1.054 | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | [1][3] |
Immediate Safety Actions: Spill Response Protocol
Unintended releases are a reality in any active laboratory. A swift, informed response is critical to mitigating risk. The procedure for handling a spill is dictated by its scale.
Minor Spill (Contained within a fume hood or a small, manageable area)
-
Alert Colleagues: Immediately inform others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl or neoprene)[8][9].
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[1][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbent material into a suitable, sealable container. Label this container clearly as "Hazardous Waste: this compound Spill Debris"[11].
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.
-
Dispose: The sealed container is now considered hazardous waste and must be managed according to the facility's standard procedures (see Section 3).
Major Spill (Outside of a containment device or of a large volume)
-
Evacuate and Alert: Immediately alert all personnel to evacuate the area. Activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Report: From a safe location, call your institution's emergency response number and/or 911. Provide the chemical name, location, and estimated quantity of the spill[1].
-
Secure the Area: Prevent re-entry until emergency responders have cleared the area.
The following diagram outlines the decision-making process for spill response.
Caption: Decision workflow for this compound spills.
Standard Operating Procedure: Routine Waste Disposal
The accumulation and disposal of waste generated from routine experimental work must be systematic and compliant. On-site treatment of chemical waste, such as neutralization, is a regulated activity and should only be performed by trained personnel under specific institutional guidelines[12]. The most common and recommended procedure is accumulation for pickup by a licensed hazardous waste disposal company[13].
Step-by-Step Waste Accumulation Protocol
-
Designate a Waste Container:
-
Properly Label the Container:
-
Accumulate Waste Safely:
-
Add waste to the container in a fume hood to minimize inhalation exposure.
-
Keep the container closed at all times , except when actively adding waste. This is a common and critical regulatory requirement to prevent the release of vapors[6][15].
-
Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a leak.
-
Store the waste away from incompatible materials, particularly strong acids, bases, and oxidizers[1][3].
-
-
Arrange for Disposal:
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
Once the container is full or the experiments are complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted waste vendor.
-
Follow all institutional procedures for waste pickup requests and documentation (e.g., waste transfer logs)[15].
-
Causality: The strict procedures for labeling and closing waste containers are not arbitrary. They are mandated by the EPA to ensure that the waste can be safely transported and handled by disposal personnel and to prevent the release of hazardous vapors into the laboratory, protecting the health of researchers[6][14].
Conclusion: Fostering a Culture of Safety
Proper disposal of this compound is a straightforward process when guided by an understanding of its hazards and the governing regulations. By integrating these spill response and waste accumulation protocols into your standard laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to procedural excellence is the bedrock of scientific integrity and responsible research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. pfw.edu [pfw.edu]
- 7. labsolu.ca [labsolu.ca]
- 8. ipgsf.com [ipgsf.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxocyclopentylacetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-oxocyclopentylacetate. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound (CAS No: 611-10-9) is a combustible liquid that presents several health hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Understanding these risks is the foundational step in building a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the personal protective equipment (PPE) strategy must be comprehensive, creating effective barriers against these routes.
Core Personal Protective Equipment (PPE) Strategy
A multi-layered PPE approach is mandatory when handling this compound to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist item but a critical experimental parameter rooted in chemical risk assessment.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[3][4] For procedures involving larger volumes or a higher risk of splashing, a face shield must be worn in addition to goggles for full facial protection.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Butyl, Neoprene) | The selection of glove material is critical when handling esters. While nitrile gloves offer resistance to a range of chemicals, materials like butyl or neoprene rubber are often recommended for better protection against esters.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving can provide an additional layer of protection against contamination or glove failure.[5] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned laboratory coat protects the skin and personal clothing from incidental contact and minor spills.[8] For operations with a significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[5] For handling larger quantities, flame-retardant and antistatic protective clothing should be considered.[9] |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or mists.[3][5] If a risk assessment indicates the potential for aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges may be necessary.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow ensures that safety is integrated into every stage of the experimental process. The following protocol outlines the essential steps for handling this compound.
Step 1: Pre-Handling Preparation
-
Area Designation: Ensure all work is performed in a well-ventilated area, preferably within a designated chemical fume hood.[3]
-
Safety Equipment Check: Verify that a safety shower and eyewash station are accessible and functional.
-
Gather Materials: Assemble all necessary equipment, including sealed containers for waste collection, before handling the chemical.[4]
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.[9]
Step 2: Chemical Handling
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid breathing vapors and prevent any contact with skin or eyes.[3]
-
Ignition Source Control: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4][10]
-
Container Management: Keep the chemical's container tightly closed when not in use.[10] Transport chemicals in secondary containment to prevent spills.[7]
Step 3: Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Segregation: Collect all liquid waste containing this compound and any contaminated solids (e.g., gloves, wipes) in separate, clearly labeled, and sealed hazardous waste containers.[3][4]
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste stream.[5][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.[3]
Emergency Protocols: Responding to Exposure
In the event of accidental exposure, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[12] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if it is safe to do so.[13] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][12]
Decontamination and Disposal Plan
Proper waste management is a legal requirement and a cornerstone of laboratory safety.
-
Chemical Waste: this compound and solutions containing it must be managed as hazardous chemical waste.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[5] Do not place these items in the regular trash.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in the general waste stream.[4][7] This can lead to environmental contamination and potential reactions within the sewer system.[4]
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ecplabchem.co.nz [ecplabchem.co.nz]
- 10. meridianbioscience.com [meridianbioscience.com]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. aksci.com [aksci.com]
- 14. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
